Chlorpromazine maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16639-82-0 |
|---|---|
Molecular Formula |
C21H23ClN2O4S |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SREBWYZNQRYUHE-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Psychopharmacology: A Technical Guide to the Discovery and Development of Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide chronicles the seminal discovery and historical development of chlorpromazine (B137089), a molecule that revolutionized the treatment of psychiatric disorders and heralded the age of psychopharmacology. We provide a detailed account of its synthesis, the key experiments that unveiled its therapeutic potential, and the early clinical trials that established its efficacy. This whitepaper includes structured tables of quantitative data from foundational studies, detailed experimental protocols for pivotal experiments, and visualizations of key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Pre-Chlorpromazine Era and the Serendipitous Discovery
Prior to the 1950s, the treatment landscape for severe mental illness was bleak, dominated by invasive and often brutal interventions such as electroconvulsive therapy, insulin (B600854) coma therapy, and psychosurgery. The discovery of chlorpromazine marked a paradigm shift, offering the first effective pharmacological treatment for psychosis. Its journey from a potential anesthetic potentiator to a revolutionary antipsychotic is a testament to scientific curiosity and serendipity.
The story begins in the laboratories of Rhône-Poulenc in France, where in December 1950, chemist Paul Charpentier synthesized a series of phenothiazine (B1677639) derivatives.[1] One of these, initially designated RP4560, was chlorpromazine. The initial intent was to develop a superior antihistamine with sedative properties.
From Surgical Suites to Psychiatric Wards: The Pioneering Work of Laborit, Delay, and Deniker
The unique properties of chlorpromazine were first recognized not in the context of allergy relief, but in the operating room. Henri Laborit, a French surgeon, was exploring ways to reduce surgical shock. He experimented with a combination of drugs, termed a "lytic cocktail," to induce a state of "artificial hibernation" in patients. This cocktail included pethidine, promethazine, and, crucially, chlorpromazine.[2] Laborit observed that patients treated with this mixture exhibited a remarkable state of calm and "disinterest" without significant sedation, leading him to suspect its potential psychiatric applications.
Intrigued by Laborit's findings, psychiatrists Jean Delay and Pierre Deniker of the Sainte-Anne Hospital in Paris initiated the first clinical trial of chlorpromazine in psychiatric patients in 1952.[1] Their study on 38 psychotic patients demonstrated its profound antipsychotic effects, moving beyond simple sedation to produce improvements in thought processes and emotional behavior.[1] This pivotal trial established chlorpromazine as a groundbreaking treatment for psychosis.
Key Experimental Protocols
Synthesis of Chlorpromazine Maleate (B1232345)
While early clinical work utilized various forms of chlorpromazine, the maleate salt became a common pharmaceutical formulation. A detailed protocol for its synthesis is outlined below.
Protocol 1: Synthesis of Chlorpromazine Maleate
Materials:
-
3-dimethylaminopropyl chloride
-
Sodium amide (NaNH₂)
-
Maleic acid
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and heating/cooling apparatus
Procedure:
-
Alkylation of 2-chlorophenothiazine:
-
In a round-bottom flask, dissolve 2-chlorophenothiazine in anhydrous toluene.
-
Add sodium amide as a strong base to deprotonate the nitrogen atom of the phenothiazine ring, forming a nucleophilic anion.
-
Slowly add 3-dimethylaminopropyl chloride to the reaction mixture.
-
Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of chlorpromazine free base.
-
After the reaction is complete, cool the mixture and wash it with water to remove any remaining sodium amide and sodium chloride byproduct.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the toluene under reduced pressure to obtain crude chlorpromazine base.
-
-
Formation of the Maleate Salt:
-
Dissolve the crude chlorpromazine base in ethanol.
-
In a separate flask, prepare a solution of maleic acid in ethanol.
-
Slowly add the maleic acid solution to the chlorpromazine solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white crystalline solid under vacuum to yield pure this compound.
-
Henri Laborit's "Lytic Cocktail" for Artificial Hibernation
Laborit's pioneering work involved a specific combination of drugs to induce a state of reduced physiological stress.
Protocol 2: Preparation and Administration of the "Lytic Cocktail"
Components:
-
Pethidine (an opioid analgesic)
-
Chlorpromazine
-
Promethazine (an antihistamine with sedative properties)
Preparation and Administration (based on historical accounts):
-
The typical ratio of the components was 2:1:1 for pethidine, chlorpromazine, and promethazine, respectively.[2]
-
The drugs were mixed to form a solution for intravenous or intramuscular administration.
-
The dosage was titrated based on the patient's clinical response, with the goal of achieving a state of calm and reduced autonomic reactivity without deep sedation.
-
Patients were closely monitored for vital signs, including heart rate, blood pressure, and temperature, as the cocktail could induce hypotension and hypothermia.
Dopamine (B1211576) D2 Receptor Binding Assay
The primary mechanism of action of chlorpromazine is the blockade of dopamine D2 receptors. A radioligand binding assay is a standard method to quantify this interaction.
Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay
Materials:
-
Membrane preparation from cells expressing dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Unlabeled ("cold") chlorpromazine for competition binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellet or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of the radioligand (e.g., at its Kd value).
-
Increasing concentrations of unlabeled chlorpromazine.
-
Membrane preparation.
-
Assay buffer to a final volume.
-
-
Include tubes for "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-radiolabeled D2 antagonist like haloperidol).
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of chlorpromazine.
-
Determine the IC₅₀ value (the concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) for chlorpromazine using the Cheng-Prusoff equation.
-
Quantitative Data from Early Clinical Trials
Table 1: Efficacy of Chlorpromazine vs. Placebo in Schizophrenia
| Outcome | Number of Studies (Participants) | Relative Risk (95% CI) |
| No Global Improvement | 14 (1164) | 0.71 (0.58 to 0.86)[4] |
| Relapse (6 months - 2 years) | 3 (512) | 0.65 (0.47 to 0.90)[4] |
| Leaving the Study Early | 27 (1831) | 0.64 (0.53 to 0.78)[4] |
Table 2: Adverse Events of Chlorpromazine vs. Placebo in Schizophrenia
| Adverse Event | Number of Studies (Participants) | Relative Risk (95% CI) |
| Sedation | 23 (1627) | 2.79 (2.25 to 3.45)[4] |
| Acute Movement Disorders | 5 (942) | 3.47 (1.50 to 8.03)[4] |
| Parkinsonism | 15 (1468) | 2.11 (1.59 to 2.80)[4] |
| Hypotension with Dizziness | 18 (1488) | 2.38 (1.74 to 3.25)[4] |
| Weight Gain | 5 (165) | 4.92 (2.32 to 10.43)[4] |
Mechanism of Action: A Multi-Receptor Profile
Chlorpromazine's therapeutic effects and its side effect profile are a consequence of its interaction with a wide range of neurotransmitter receptors.
Dopaminergic Pathways
The primary antipsychotic action of chlorpromazine is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key factor in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, chlorpromazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.
Other Receptor Interactions
Chlorpromazine's broad pharmacological profile is due to its affinity for other receptors, which contributes to both its therapeutic effects and its side effects.
-
Serotonin Receptors (5-HT₂): Blockade of these receptors may contribute to its antipsychotic efficacy and potentially mitigate some extrapyramidal side effects.
-
Histamine H₁ Receptors: Antagonism of H₁ receptors is responsible for the sedative effects of chlorpromazine.
-
Adrenergic α₁ Receptors: Blockade of these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.
-
Muscarinic M₁ Receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.
Historical Development and Impact on Psychiatry
The introduction of chlorpromazine in the mid-1950s had a profound and lasting impact on the field of psychiatry. It led to the deinstitutionalization of many patients with severe mental illness, allowing them to live more integrated lives in the community. The success of chlorpromazine spurred a wave of research and development in psychopharmacology, leading to the discovery of other classes of psychiatric medications, including antidepressants and anxiolytics.
The development of chlorpromazine also played a crucial role in advancing our understanding of the neurobiological basis of mental illness. The "dopamine hypothesis of schizophrenia," which posits that an excess of dopamine activity is a key factor in the disorder, was largely born out of the observation that chlorpromazine and other early antipsychotics blocked dopamine receptors.
Conclusion
The discovery and development of chlorpromazine represents a watershed moment in the history of medicine and psychiatry. From its serendipitous origins to its establishment as the first effective antipsychotic, chlorpromazine fundamentally changed the treatment of severe mental illness and laid the groundwork for the field of psychopharmacology. While newer antipsychotics with more targeted receptor profiles have since been developed, the legacy of chlorpromazine endures. It remains a crucial tool in the global treatment of psychosis and serves as a powerful reminder of the transformative potential of scientific innovation. This technical guide provides a comprehensive overview of its discovery, development, and mechanism of action, offering valuable insights for the next generation of researchers and drug development professionals.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Lytic cocktail: An effective method to alleviate severe burn induced hyper-metabolism through regulating white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Chlorpromazine for schizophrenia: a Cochrane systematic review of 50 years of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Chlorpromazine Maleate on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpromazine (B137089), a first-generation antipsychotic of the phenothiazine (B1677639) class, exerts its primary therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this interaction. It delves into the quantitative binding and functional parameters of chlorpromazine at the D2 receptor, details the experimental protocols used to derive this data, and visualizes the intricate signaling pathways involved. The information presented is intended to serve as a detailed resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction
Chlorpromazine's introduction in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Its efficacy is predominantly attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain, thereby mitigating the positive symptoms of psychosis such as hallucinations and delusions.[1][2] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3] Understanding the precise mechanism of chlorpromazine's interaction with the D2 receptor is fundamental to comprehending its therapeutic action and side effect profile.
Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D1-like receptors typically couple to Gsα proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] Conversely, D2-like receptors, the primary target of chlorpromazine, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4] Beyond this canonical G protein-dependent signaling, D2 receptors also mediate their effects through a G protein-independent pathway involving β-arrestin 2.[5][6][7] Chlorpromazine has been shown to potently antagonize this β-arrestin 2 recruitment.[5][6][7]
This guide will explore the binding affinity, functional antagonism, and downstream signaling effects of chlorpromazine at the dopamine D2 receptor.
Quantitative Data
The interaction of chlorpromazine with the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (IC50) data.
Table 1: Binding Affinity of Chlorpromazine for Human Dopamine Receptor Subtypes
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Chlorpromazine | 10[4] | 1.4[4] | 2.5[4] | 5.8[4] | 9.5[4] |
Note: A lower Ki value indicates a higher binding affinity.[4]
Table 2: Functional Potency of Chlorpromazine at the Human Dopamine D2 Receptor
| Assay Type | Parameter | Value |
| cAMP Inhibition Assay | IC50 (nM) | ~3[8] |
| β-arrestin 2 Recruitment Assay | IC50 (nM) | Data not consistently available, but potent antagonism is demonstrated.[5][6][7] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
Chlorpromazine's antagonism of the dopamine D2 receptor disrupts both G protein-dependent and G protein-independent signaling cascades.
G Protein-Dependent Signaling
In its native state, the binding of dopamine to the D2 receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP.[3] Chlorpromazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition, thereby maintaining or restoring normal cAMP levels.[9]
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetic and Metabolic Landscape of Chlorpromazine Maleate in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of chlorpromazine (B137089) (CPZ) maleate (B1232345) in rodent models. Chlorpromazine, a first-generation antipsychotic, has been a cornerstone in the treatment of psychotic disorders for decades. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical rodent models is crucial for interpreting pharmacological and toxicological data and for the development of new central nervous system therapies.
Pharmacokinetic Profile
The pharmacokinetic profile of chlorpromazine in rodents is characterized by rapid absorption, extensive distribution, and significant metabolism. The route of administration and the specific rodent species influence the key pharmacokinetic parameters.
Quantitative Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for chlorpromazine in both rats and mice are summarized below. These tables provide a comparative view of the drug's disposition following various administration routes.
Table 1: Pharmacokinetic Parameters of Chlorpromazine in Rats
| Species/Strain | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Sprague-Dawley | 90 mg/kg, Oral | Not Reported | Not Reported | Not Reported | Longer persistence than chlorimipramine | [1] |
Table 2: Pharmacokinetic Parameters of Chlorpromazine in Mice
| Species/Strain | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| ICR Mice | 0.25 mg/kg, IV | Not Reported | Not Reported | Not Reported | 1.45 (Blood), 1.08 (Brain) | [2][3] |
Note: The available literature provides limited directly comparable quantitative pharmacokinetic parameters for chlorpromazine in rodent models in a standardized format. Much of the research focuses on tissue distribution and metabolite analysis rather than detailed plasma pharmacokinetics.
Metabolic Profile
Chlorpromazine undergoes extensive biotransformation in rodents, primarily in the liver. The main metabolic pathways include sulfoxidation, N-demethylation, and hydroxylation, leading to the formation of numerous metabolites, some of which are pharmacologically active.[4]
Major Metabolites in Rodents
Key metabolites identified in rodent models include:
-
Chlorpromazine sulfoxide (B87167) (CPZ-SO): A major metabolite formed through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring.[5]
-
Monodesmethyl-chlorpromazine (Nor₁-CPZ): Formed by the removal of one methyl group from the dimethylamino side chain.
-
Didesmethyl-chlorpromazine (Nor₂-CPZ): Formed by the removal of both methyl groups.
-
7-hydroxy-chlorpromazine (7-OH-CPZ): A hydroxylated metabolite that can also be pharmacologically active.
-
Chlorpromazine N-oxide (CPZ-NO): Formed by the oxidation of the nitrogen atom in the side chain.[5]
In rats, after oral administration, the ratio of N-desmethyl metabolites to the parent compound is lower than that observed for other tricyclic compounds like chlorimipramine, suggesting a comparatively slower metabolism for chlorpromazine.[1]
Metabolic Pathways
The biotransformation of chlorpromazine is a multi-step process involving several key enzymatic reactions. The following diagram illustrates the primary metabolic pathways in rodents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic and metabolic studies. This section outlines typical experimental protocols for in-vivo rodent studies of chlorpromazine.
Animal Models
-
Species: Male Sprague-Dawley rats or ICR mice are commonly used.[1][2]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the commencement of the study.
Drug Administration
-
Oral Gavage: For oral administration, chlorpromazine maleate is often dissolved in a suitable vehicle such as saline.[6] The solution is administered directly into the stomach using a gavage needle. The volume administered is typically based on the animal's body weight.
-
Intravenous (IV) Injection: For intravenous studies, the drug is dissolved in a sterile vehicle and injected into a tail vein.[2]
-
Intraperitoneal (IP) Injection: Chlorpromazine can be prepared in a solution (e.g., saline with 0.25% Tween 80) for intraperitoneal administration.[6]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Common techniques include tail vein, saphenous vein, or retro-orbital sinus sampling for mice, and jugular vein cannulation or tail vein sampling for rats. For terminal studies, cardiac puncture can be used to collect a larger volume of blood.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and tissues such as the brain, liver, and kidneys are harvested to determine drug distribution.[1]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of chlorpromazine and its metabolites in biological matrices.[7]
-
Sample Preparation:
-
Plasma or tissue homogenate is mixed with an internal standard.
-
Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using liquid-liquid extraction or solid-phase extraction.[7]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7]
-
-
Mass Spectrometric Detection:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of chlorpromazine.
Conclusion
The pharmacokinetic and metabolic profile of chlorpromazine in rodent models is complex and influenced by multiple factors. This guide provides a foundational understanding of its ADME properties, supported by available quantitative data, metabolic pathways, and detailed experimental protocols. For drug development professionals, a thorough grasp of these preclinical characteristics is indispensable for the accurate interpretation of efficacy and safety data and for making informed decisions in the progression of new chemical entities targeting the central nervous system. Further research providing more comprehensive and standardized pharmacokinetic data across different rodent strains and administration routes would be highly beneficial to the scientific community.
References
- 1. Rat tissue concentrations of chlorimipramine, chlorpromazine and their N-demethylated metabolites after a single oral dose of the parent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorpromazine in the blood and brain of mice by high performance liquid chromatography combined with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpp.com [ijpp.com]
- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the determination of the lipophilic antipsychotic drug chlorpromazine in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Chlorpromazine and its Salts in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of chlorpromazine (B137089), with a primary focus on its salt forms, particularly chlorpromazine hydrochloride, due to the extensive availability of research data. While specific quantitative data for chlorpromazine maleate (B1232345) is scarce in publicly available literature, the data for the hydrochloride salt and the free base offer a robust foundation for understanding its behavior in various solvent systems. This document details established solubility data, outlines a standard experimental protocol for solubility determination, and provides visual workflows to aid in experimental design.
Physicochemical Properties and Forms
Chlorpromazine is a phenothiazine (B1677639) derivative that exists in several forms, each with distinct solubility profiles. The primary forms encountered in research are the free base and its salts, most commonly the hydrochloride salt. Salt formation is a standard method used to enhance the aqueous solubility of parent compounds.
-
Chlorpromazine (Free Base): A lipophilic molecule, it is characterized by low water solubility and high solubility in nonpolar organic solvents.[1][2]
-
Chlorpromazine Hydrochloride: The most common salt form, it is significantly more soluble in water and polar solvents than the free base.[3][4][5]
-
Chlorpromazine Maleate: Another salt form, which, like the hydrochloride, is expected to exhibit enhanced aqueous solubility compared to the free base.
The relationship between these forms and their general solubility is a critical consideration for formulation and experimental design.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and chlorpromazine free base in common laboratory solvents. All data is presented in mg/mL unless otherwise noted.
Table 1: Solubility of Chlorpromazine Hydrochloride
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | 50 | [3][6] |
| Water | "Very Soluble" | [4][5][7] |
| Ethanol | ~30 | [8] |
| Ethanol | 71 | [9] |
| Ethanol (96%) | "Freely Soluble" | [5] |
| Dimethyl Sulfoxide (DMSO) | ~30 | [8] |
| Dimethyl Sulfoxide (DMSO) | 71 | [9] |
| Dimethyl Formamide (DMF) | ~30 | [8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [8] |
| Methanol | Used for 1 mg/mL analytical standard |[3] |
Table 2: Solubility of Chlorpromazine (Free Base)
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | 0.00255 | 24 | [1] |
| Water | "Insoluble" | - | [2] |
| Ethanol | 64 | 25 | [2] |
| Ethanol | "Very Soluble" | - | [1] |
| Dimethyl Sulfoxide (DMSO) | 65 | 25 | [2] |
| Ether | "Very Soluble" | - | [1] |
| Benzene | "Very Soluble" | - | [1] |
| Chloroform | "Very Soluble" | - |[1] |
Experimental Protocol: Thermodynamic Solubility Determination
The most widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[10][11] This protocol provides a reliable measurement of a drug's intrinsic solubility in a given solvent system.
An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured.[12][13]
-
This compound (or other form) as a crystalline powder
-
Selected research solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
-
Glass vials (e.g., 2-4 mL) with screw caps
-
Analytical balance
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm or 0.45 µm)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][12]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[10]
-
Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding membrane filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the initial portion of the filtrate to avoid adsorptive loss.[10][11]
-
-
Sample Dilution: Carefully pipette a known volume of the clear, saturated filtrate/supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
UV-Visible spectrophotometry is a simple and cost-effective method for quantifying chlorpromazine.[14]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for chlorpromazine in the chosen solvent. For chlorpromazine hydrochloride, this is typically around 254-256 nm.[8][14]
-
Calibration Curve: Prepare a series of standard solutions of chlorpromazine of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment.
-
Concentration Calculation: Use the calibration curve's linear regression equation to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility concentration in the original saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
References
- 1. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. ≥98% (TLC), powder, D2 dopamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Chlorpromazine hydrochloride CAS#: 69-09-0 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. drugfuture.com [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. jcbms.org [jcbms.org]
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of chlorpromazine (B137089) maleate (B1232345). Chlorpromazine, a phenothiazine (B1677639) derivative, is a widely used antipsychotic medication.[1] Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the primary degradation routes, identifies key degradation products, and outlines the analytical methodologies used for their characterization.
Chemical Stability of Chlorpromazine Maleate
Chlorpromazine is susceptible to degradation under various conditions, including exposure to light, oxidizing agents, and to a lesser extent, hydrolysis at certain pH values. The phenothiazine ring system and the aliphatic side chain are the primary sites of chemical modification. It is notably sensitive to light and atmospheric oxygen.[1][2] To mitigate degradation, particularly oxidation, in commercial injectable formulations, the air in the containers is often replaced with nitrogen.[1]
Major Degradation Pathways
The degradation of chlorpromazine primarily proceeds through three main pathways:
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, is a major cause of chlorpromazine degradation.[3] The molecule absorbs light, leading to the formation of excited states that can then undergo various reactions.[2] Photodegradation can result in the formation of a complex mixture of products.[4]
-
Oxidation: The sulfur atom in the phenothiazine ring is readily oxidized to form a sulfoxide (B87167). This is a common degradation pathway, especially in the presence of oxygen and certain catalysts.[5][6] The nitrogen atom in the side chain can also be oxidized.[7][8]
-
Hydrolysis: While generally more stable to hydrolysis than to photo-oxidation, chlorpromazine can undergo hydrolysis under certain pH conditions.[9]
Key Degradation Products
Forced degradation studies and analysis of aged samples have identified several key degradation products of chlorpromazine. The most commonly reported are:
-
Chlorpromazine Sulfoxide (CPZ-SO): This is a major degradation product formed through the oxidation of the sulfur atom in the phenothiazine ring.[7][8] It is also a known metabolite.[10]
-
Chlorpromazine N-oxide (CPZ-NO): This product results from the oxidation of the tertiary amine nitrogen in the aliphatic side chain.[7][8]
-
Nor-chlorpromazine: This degradant is formed via demethylation of the side chain.[7][8]
Other potential degradation products include hydroxylated derivatives and polymers, particularly under photolytic conditions.[1][2] The formation of these products can sometimes lead to the opalescence of chlorpromazine solutions.[7][8]
Quantitative Data on Degradation
The rate and extent of chlorpromazine degradation are influenced by several factors, including the presence of light, oxygen, pH, and temperature. The following tables summarize some of the available quantitative data from various studies.
Table 1: Photodegradation Kinetics of Chlorpromazine
| Wavelength | pH Range | Temperature | Kinetics | Rate Constant | Reference(s) |
| 366 nm | 1.5 - 6.5 | 22-24 °C | Zero-order | Not specified | [7][11] |
| UV(A) (365 nm) & Visible (455 nm) | Natural pH of suspension | Room Temperature | First-order | kUV(A)-photocatalysis = 0.21 ± 0.01 min-1kVis-photocatalysis = 0.24 ± 0.01 min-1kUV(A)-photolysis = 0.19 ± 0.01 min-1 | [2][12] |
Table 2: Influence of pH and Temperature on Chlorpromazine Stability in Aqueous Solution
| pH | Temperature | Duration | Degradation (%) | Notes | Reference(s) |
| 4.0, 7.0, 9.0 | 25 °C | 35 days | ~10% | Effect of pH was almost negligible at this temperature. | [13] |
| 4.0 | 50 °C | 5 days | 16.4% | [13] | |
| 7.0 and 9.0 | 50 °C | 5 days | 99.9% | Significant degradation at neutral and basic pH at elevated temperature. | [13] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following sections outline typical methodologies for forced degradation studies of this compound.
General Forced Degradation Procedure
Forced degradation studies are typically performed to identify potential degradation products and to develop stability-indicating analytical methods.[14] A general approach involves subjecting a solution of this compound to various stress conditions.
dot
Caption: General workflow for forced degradation studies.
Photostability Testing
Photostability testing is crucial for chlorpromazine due to its known photosensitivity.
dot
Caption: Workflow for conducting photostability testing.
Analytical Methodologies
Stability-indicating analytical methods are essential to separate and quantify chlorpromazine from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[7][15]
A typical stability-indicating HPLC method might involve:
-
Column: A reversed-phase column, such as a C18, is commonly used.[15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol, acetonitrile).[15]
-
Detection: UV detection is often used, with a wavelength typically set around 239 nm or 254 nm.[15]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[15]
Degradation Pathways Visualization
The following diagrams illustrate the primary degradation pathways of chlorpromazine.
dot
Caption: Primary degradation pathways of chlorpromazine.
Conclusion
The chemical stability of this compound is a critical consideration in the development and handling of its pharmaceutical formulations. The primary degradation pathways involve photodegradation and oxidation, leading to the formation of key degradation products such as chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine. Hydrolysis can also occur under specific pH and temperature conditions. A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and the use of stability-indicating analytical methods, is essential for ensuring the quality, safety, and efficacy of chlorpromazine-containing drug products. This guide provides a foundational understanding for researchers and professionals working with this important medication.
References
- 1. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 2. HPLC METHOD DEVELOPMENT, VALIDATION AND ITS APPLICATION TO STABILITY STUDIES OF CHLORPROMAZINE HYDROCHLORIDE TABLETS | Semantic Scholar [semanticscholar.org]
- 3. iosrphr.org [iosrphr.org]
- 4. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependent phase transition of chlorpromazine micellar solutions in the physiological range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide [mdpi.com]
- 13. pH-dependent effects of chlorpromazine on liposomes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. srrcvr.ac.in [srrcvr.ac.in]
Preliminary In Vitro Screening of Novel Chlorpromazine Maleate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro screening assays for the preliminary evaluation of novel chlorpromazine (B137089) maleate (B1232345) analogs. The document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to support the early-stage development of new antipsychotic drug candidates.
Introduction
Chlorpromazine, a first-generation antipsychotic, revolutionized the treatment of schizophrenia. Its mechanism of action primarily involves the antagonism of dopamine (B1211576) D2 receptors.[1] Modern drug discovery efforts focus on developing analogs with improved efficacy, selectivity, and reduced side-effect profiles. This is often achieved by modulating the affinity for other receptors, such as the serotonin (B10506) 5-HT2A receptor, a key characteristic of atypical antipsychotics.[2][3] Preliminary in vitro screening is a critical step to characterize the pharmacological and toxicological properties of these new chemical entities, enabling data-driven decisions for lead optimization and candidate selection.[4]
Core In Vitro Screening Cascade
A typical in vitro screening cascade for novel chlorpromazine analogs involves a series of assays to determine their primary target engagement, potential for off-target effects, and general cytotoxicity. The core assays include:
-
Primary Pharmacodynamics:
-
Dopamine D2 Receptor Binding Assay
-
Serotonin 5-HT2A Receptor Functional Antagonism Assay
-
-
Safety Pharmacology:
-
hERG Potassium Channel Blockade Assay
-
In Vitro Cytotoxicity Assay
-
-
Drug Metabolism and Drug-Drug Interactions (DDI):
-
Cytochrome P450 (CYP450) Inhibition Assay
-
The following sections provide detailed protocols for these key experiments and present comparative data for chlorpromazine and its analogs.
Data Presentation: Comparative In Vitro Activities
The following tables summarize the in vitro pharmacological and cytotoxic profiles of chlorpromazine and selected analogs. This data allows for a comparative assessment of their potency and selectivity.
Table 1: Dopamine and Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 (Ki, nM) | Dopamine D1 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |
| Chlorpromazine | 3.5[5] | 15[5] | 7.5[5] | 5.5[5] | Little activity[6] | 27.1[7] |
| Trifluoperazine | 1.4[5] | 2.9[5] | 3.8[5] | 0.7[5] | - | - |
| Promazine | Lower affinity than CPZ[8] | - | - | - | - | - |
| CPZ Trimethylammonium analog | Less potent than CPZ[9] | - | - | - | - | - |
| CPZ Dimethylsulfonium analog | Less potent than CPZ[9] | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Compound | Cell Line | Assay | IC50 (µM) |
| Chlorpromazine | T98G (Glioblastoma) | Cell Viability | ~25[10] |
| Chlorpromazine | U-87 MG (Glioblastoma) | Cell Viability | ~30[10] |
| Chlorpromazine | U-251 MG (Glioblastoma) | Cell Viability | ~40[10] |
| Chlorpromazine | HaCaT (Keratinocytes) | MTT | 68.7[11] |
| Novel CPZ Derivative 11 | HCT-116 (Colon Carcinoma) | MTT | 7.7[12] |
| Novel CPZ Derivative 18 | Endometrial Carcinoma Cells | - | Greater inhibitory activity than CPZ[13] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Dopamine D2 Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of test compounds for the dopamine D2 receptor by measuring their ability to compete with a radiolabeled ligand.[14][15]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[8]
-
Radioligand: [³H]Spiperone.[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Non-specific Binding Determinator: 2 µM (+)-Butaclamol.[15]
-
Test Compounds: Serial dilutions of novel chlorpromazine analogs.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.[14][15]
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer.[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + Butaclamol), and competitive binding (membranes + radioligand + test compound at various concentrations).[14]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[14][15]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[14]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Serotonin 5-HT2A Receptor Functional Antagonist Assay (Calcium Flux)
This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.[16][17]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[16]
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.[16]
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., HBSS with 20 mM HEPES).[16][17]
-
5-HT2A Agonist: Serotonin (5-HT).[16]
-
Test Compounds: Serial dilutions of novel chlorpromazine analogs.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and liquid injection.[10]
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.[17]
-
Dye Loading: Load cells with a calcium-sensitive dye solution and incubate to allow for dye uptake.[17]
-
Compound Pre-incubation: Remove the dye solution and add varying concentrations of the test compound. Incubate for 15-30 minutes at room temperature.[10]
-
Agonist Stimulation & Measurement: Place the plate in the reader and begin fluorescence measurement. Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[16]
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the response, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[18][19]
Materials:
-
Cells: A relevant cell line (e.g., human neuroblastoma SH-SY5Y, or a standard line like HEK293).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.[18]
-
Assay Plates: 96-well plates.[18]
-
Instrumentation: ELISA plate reader.[18]
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell adherence.[18]
-
Compound Treatment: Treat cells with serial dilutions of the novel chlorpromazine analogs for a specified period (e.g., 24 or 48 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[18]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[18]
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (50% cytotoxic concentration).
-
hERG Potassium Channel Assay (Automated Patch Clamp)
This assay evaluates the potential of compounds to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[20][21]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human hERG channel.[20]
-
Solutions: Extracellular and intracellular solutions specific for patch-clamp recordings.
-
Test Compounds: Serial dilutions of novel chlorpromazine analogs.
-
Instrumentation: Automated patch-clamp system (e.g., IonFlux, QPatch).
Procedure:
-
Cell Preparation: Culture and harvest hERG-expressing cells, preparing a single-cell suspension.
-
Assay Execution: Load the cells, solutions, and compound plate onto the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp configurations.
-
Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG currents.[22]
-
Compound Application: Apply different concentrations of the test compound and measure the resulting inhibition of the hERG current.
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Normalize the current to the baseline (vehicle control) reading.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Cytochrome P450 (CYP450) Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[9][12]
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLM).[23]
-
Cofactor: NADPH regenerating system.[9]
-
Probe Substrates: A cocktail of specific substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).[9]
-
Test Compounds: Serial dilutions of novel chlorpromazine analogs.
-
Instrumentation: LC-MS/MS system.[23]
Procedure:
-
Incubation: In separate wells of a 96-well plate, incubate HLM, the probe substrate cocktail, and varying concentrations of the test compound in potassium phosphate (B84403) buffer.[9]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[9]
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).[9]
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Metabolite Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of specific metabolites from the probe substrates using a validated LC-MS/MS method.[12][23]
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence of the test compound to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound for each CYP isoform to determine the IC50 value.[12]
-
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways
Atypical antipsychotics exert their effects through complex interactions with multiple G-protein coupled receptors (GPCRs). The primary targets for chlorpromazine and its analogs are the Dopamine D2 and Serotonin 5-HT2A receptors.
The Dopamine D2 receptor is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][24] This pathway is central to the antipsychotic effects of these drugs.
The Serotonin 5-HT2A receptor is coupled to Gαq/11 proteins.[25] Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[23][25] Antagonism at this receptor is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile.[2]
Experimental Workflow
The preliminary in vitro screening of novel chlorpromazine analogs follows a logical progression from primary target identification to safety and metabolic profiling. This tiered approach allows for early deselection of unsuitable compounds, conserving resources for the most promising candidates.
Conclusion
The preliminary in vitro screening cascade is a fundamental component of modern antipsychotic drug discovery. By employing a systematic approach that includes receptor binding, functional antagonism, cytotoxicity, cardiotoxicity, and metabolic profiling, researchers can efficiently identify novel chlorpromazine maleate analogs with the most promising therapeutic potential. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and executing these critical early-stage evaluations. The visualized workflows and signaling pathways further aid in the conceptual understanding and strategic planning of drug development campaigns.
References
- 1. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate Identification for Antipsychotics - Ace Therapeutics [acetherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Charged analogues of chlorpromazine as dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel chlorpromazine derivatives as anti-endometrial carcinoma agents with reduced extrapyramidal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. vbspu.ac.in [vbspu.ac.in]
- 16. Interaction of AZA analogs of chlorpromazine with the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Pharmacological Induction of Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of effective therapeutics for psychotic disorders hinges on the use of robust and reliable animal models that recapitulate key aspects of the human condition. Pharmacological induction is a cornerstone of this research, allowing for the controlled and reproducible generation of psychosis-like symptoms in laboratory animals. This guide provides an in-depth overview of the core principles and methodologies for inducing animal models of psychosis, with a focus on the most widely validated pharmacological agents. It is critical to note that antipsychotic agents such as chlorpromazine (B137089) maleate (B1232345) are utilized for the treatment of psychosis and are therefore not suitable for its induction. Instead, the field relies on compounds that modulate neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the glutamatergic and dopaminergic pathways. This document details the experimental protocols for the administration of N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine (B1211576) receptor agonists, presents quantitative data on their behavioral and neurochemical effects, and illustrates the underlying signaling pathways and experimental workflows.
Rationale for Pharmacological Induction and Clarification on Chlorpromazine
Chlorpromazine is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1] Its therapeutic effect in treating psychosis stems from its ability to block dopamine signaling in the mesolimbic pathway.[1] Consequently, administering chlorpromazine would counteract, rather than induce, the hyperdopaminergic state associated with psychotic symptoms.
The primary pharmacological agents used to induce psychosis-like states in animals are those that either enhance dopaminergic activity or inhibit glutamatergic signaling, reflecting the two leading neurochemical hypotheses of schizophrenia.[2]
-
The Dopamine Hypothesis: This theory posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis.[3] Dopamine agonists like amphetamine are used to model this hyperdopaminergic state.[3]
-
The Glutamate (B1630785) Hypofunction Hypothesis: This hypothesis suggests that diminished signaling through NMDA receptors, a key type of glutamate receptor, plays a crucial role in the pathophysiology of schizophrenia, accounting for positive, negative, and cognitive symptoms.[4] NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801) are employed to create models based on this hypothesis.[4]
NMDA Receptor Antagonists as Inducers of Psychosis-like Symptoms
NMDA receptor antagonists are widely used to model a broad spectrum of schizophrenia-like symptoms in rodents.[5] These compounds, by blocking the ion channel of the NMDA receptor, inhibit glutamatergic neurotransmission, leading to a range of behavioral abnormalities.[1]
Key Agents and Their Administration
Phencyclidine (PCP): PCP is a non-competitive NMDA receptor antagonist that produces a transient psychosis in humans that is remarkably similar to schizophrenia.[5] In rodents, PCP administration can be acute or chronic to model different aspects of the disorder.
Ketamine: Another non-competitive NMDA receptor antagonist, ketamine, is also used to induce psychosis-like symptoms.[2] Sub-anesthetic doses can produce a range of positive and negative symptoms.[6]
Dizocilpine (MK-801): MK-801 is a potent and selective non-competitive NMDA receptor antagonist that is a valuable tool for inducing psychosis-like behaviors in rodents for preclinical studies.[1]
Experimental Protocols
Detailed experimental protocols for the administration of these agents are crucial for reproducibility. The following provides a general framework that can be adapted based on specific research questions.
Acute Administration Protocol (Example: MK-801 in Rats)
-
Habituation: Acclimate adult male rats (e.g., Sprague-Dawley or Wistar) to the testing room for at least one hour before the experiment. To minimize novelty-induced hyperactivity, habituate the rats to the behavioral testing apparatus (e.g., open field arena) for 30-60 minutes on a preceding day.[1]
-
Drug Preparation: Dissolve MK-801 in 0.9% saline to the desired concentration.[1]
-
Administration: Administer MK-801 (typically 0.1 to 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[1]
-
Post-Injection Period: Return the rat to its home cage for 15-30 minutes to allow for drug absorption.[1]
-
Behavioral Testing: Proceed with the selected behavioral assays.
Subchronic Administration Protocol (Example: Ketamine in Rats)
-
Animal Subjects: Use adult male rats.
-
Drug Preparation: Prepare a solution of ketamine in saline.
-
Administration: Inject ketamine (e.g., 30 mg/kg, i.p.) daily for five consecutive days.[2]
-
Washout Period: Allow for a drug-free period (e.g., 2 to 4 weeks) before behavioral testing to assess lasting changes.[2]
-
Behavioral Testing: Conduct a battery of behavioral tests to evaluate positive, negative, and cognitive symptoms.
Quantitative Behavioral and Neurochemical Data
The following tables summarize the quantitative effects of NMDA receptor antagonists on key behavioral and neurochemical parameters.
Table 1: Effects of Acute MK-801 Administration on Rat Behavior
| Dose (mg/kg, i.p.) | Behavioral Test | Key Finding |
|---|---|---|
| 0.1 - 0.5 | Open Field Test | Dose-dependent increase in locomotor activity.[1] |
| 0.2 | Open Field Test | Marked increase in the initial rate of locomotion.[7] |
| 0.05 - 0.2 | Social Interaction Test | Dose-dependent decrease in social interaction time.[1] |
| 0.1 | Prepulse Inhibition | Significant disruption of prepulse inhibition. |
| 0.1 | Carousel Maze | Impaired cognitive set-shifting.[8] |
Table 2: Effects of Subchronic Ketamine Administration (30 mg/kg/day for 5 days) on Rat Behavior and Neurochemistry
| Time Post-Treatment | Assay | Key Finding |
|---|---|---|
| 4 weeks | Latent Inhibition | Disruption of latent inhibition.[2] |
| 2 weeks | Social Interaction | Decreased percentage of non-aggressive behavior.[2] |
| 2-4 weeks | D2 Receptor Binding (Hippocampus) | Increased D2 receptor binding.[2] |
| 2-4 weeks | Glutamate Receptor Binding (Frontal Cortex) | Decreased glutamate receptor binding.[2] |
| 2-4 weeks | Dopamine Transporter Density (Striatum) | Increased dopamine transporter density.[2] |
Table 3: Effects of Acute PCP Administration on Rodent Behavior
| Dose (mg/kg) | Animal | Behavioral Test | Key Finding |
|---|---|---|---|
| 0.1 - 10 | Rodents | General | Hyperlocomotion, deficits in PPI and latent inhibition, social withdrawal.[9] |
| 3.0 | Rats | Open Field Test | Increased distance traveled.[10] |
| 6.0 | Rats | Open Field Test | More pronounced and extended hyperlocomotion compared to 3.0 mg/kg.[10] |
| 3.0 and 6.0 | Mice | Prepulse Inhibition | Dose-dependent deficits in prepulse inhibition.[11] |
Signaling Pathways and Experimental Workflows
Dopamine Receptor Agonists as Inducers of Psychosis-like Symptoms
Dopamine agonists are primarily used to model the positive symptoms of schizophrenia by inducing a state of hyperdopaminergia.[3]
Key Agents and Their Administration
Amphetamine: Amphetamine increases synaptic dopamine levels by promoting its release and blocking its reuptake.[3] Both acute and chronic administration protocols are used to induce psychosis-like behaviors.
Experimental Protocols
Acute Amphetamine Administration Protocol (Mice)
-
Habituation: Acclimate mice to the testing environment.
-
Drug Preparation: Dissolve d-amphetamine in saline.
-
Administration: Administer a single i.p. injection of d-amphetamine (e.g., 2.0-5.0 mg/kg).[3]
-
Behavioral Testing: Immediately place the animal in the testing apparatus (e.g., open field) and record behavior for a specified duration (e.g., 60-120 minutes).
Chronic Amphetamine Sensitization Protocol (Rats)
-
Induction Phase: Administer escalating doses of amphetamine over several weeks (e.g., Week 1: 1 mg/kg; Week 2: 2 mg/kg, etc., three times a week).[12]
-
Withdrawal Period: Implement a drug-free period (e.g., 1-2 weeks).
-
Challenge Phase: Administer a low-dose amphetamine challenge (e.g., 1 mg/kg) to assess for a sensitized locomotor response.
-
Behavioral Testing: Conduct behavioral assays to measure lasting changes.
Quantitative Behavioral and Neurochemical Data
Table 4: Effects of Amphetamine Administration on Rodent Behavior
| Administration | Dose (mg/kg) | Animal | Behavioral Test | Key Finding |
|---|---|---|---|---|
| Acute | 0.5 - 1.0 | Rats | Open Field Test | Hyperlocomotion.[3] |
| Acute | 2.0 - 5.0 | Rats | Stereotypy, Latent Inhibition, PPI | Induction of stereotypy, deficits in latent inhibition and prepulse inhibition.[3] |
| Acute | 2.0 and 16.0 | Mice | Stereotypy | Dose-dependent increase in stereotyped behaviors.[13] |
| Chronic Sensitization | 1.5 (for 5 days) | Rats | Schedule-Induced Polydipsia | Increased drinking behavior.[14] |
Signaling Pathways and Experimental Workflows
Conclusion
The pharmacological induction of psychosis in animal models is a vital tool for understanding the neurobiological underpinnings of psychotic disorders and for the preclinical evaluation of novel therapeutic agents. This guide has outlined the rationale and methodologies for using NMDA receptor antagonists and dopamine receptor agonists to create robust and reproducible animal models of psychosis. By providing detailed protocols, quantitative data, and visual representations of the underlying mechanisms and workflows, this document serves as a valuable resource for researchers in the field. It is imperative to select the appropriate inducing agent and experimental design based on the specific research question to ensure the validity and translational relevance of the findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 10. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Administration protocols of psychosis animal model of amphetamine, scopolamine, PCP/ketamine and LSD in rats and mice [en-journal.org]
- 13. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]
- 14. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Binding Profile of Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the off-target binding profile of chlorpromazine (B137089) maleate, a first-generation antipsychotic. While its primary therapeutic effect is attributed to dopamine (B1211576) D2 receptor antagonism, chlorpromazine's broad pharmacological footprint and associated side effects are a direct consequence of its interactions with a wide range of other receptors and enzymes. Understanding this off-target profile is crucial for a complete comprehension of its mechanism of action and for guiding the development of more selective and safer antipsychotic drugs.
Quantitative Off-Target Binding Profile
The following tables summarize the binding affinities (Ki) of chlorpromazine for various off-target receptors and the inhibitory concentrations (IC50) for several enzymes and ion channels. This data has been compiled from multiple in vitro studies.
Table 1: Receptor Binding Affinities of Chlorpromazine
| Receptor Family | Receptor Subtype | Species | Ki (nM) |
| Dopaminergic | D1 | Human | 10[1] |
| D2 | Human | 1.4[1] | |
| D3 | Human | 2.5[1] | |
| D4 | Human | 5.8[1] | |
| D5 | Human | 9.5[1] | |
| Serotonergic | 5-HT1A | Human | - |
| 5-HT2A | Human | - | |
| 5-HT2C | Rat | 27.1[2] | |
| 5-HT6 | Human | - | |
| 5-HT7 | Human | - | |
| Adrenergic | α1 | Rat | - |
| α1A | Rat | - | |
| α1B | Rat | - | |
| α1D | Human | - | |
| α2 | Rat | - | |
| α2A | Human | - | |
| α2C | Human | - | |
| Histaminergic | H1 | Guinea Pig | 50.12[3] |
| Muscarinic | M1 | Human | - |
| M2 | Human | - | |
| M3 | Human | - | |
| M4 | Human | - | |
| M5 | Human | - |
Note: A dash (-) indicates that specific Ki values were not found in the provided search results, although qualitative binding is reported.
Table 2: Enzyme and Ion Channel Inhibition by Chlorpromazine
| Target | Species | IC50 |
| Enzymes | ||
| Cytochrome P450 1A2 (CYP1A2) | Human | 9.5 µM[4] |
| Cytochrome P450 2D6 (CYP2D6) | Human | 20 µM[4] |
| Phospholipase A2 | Vipera russelli | 1.15 µM[5] |
| CTP:phosphocholine cytidylyltransferase | HeLa cells | 50 µM[6] |
| Ion Channels | ||
| hNav1.7 | Human | 25.9 µM[7] |
| hERG potassium channel | Human | 21.6 µM[7] |
| Kv1.3 | Human | - |
Note: A dash (-) indicates that a specific IC50 value was not found, although inhibitory activity is reported.
Experimental Protocols
The determination of off-target binding affinities predominantly relies on in vitro assays. The following sections detail the generalized protocols for the key experimental methodologies used to generate the data presented above.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[8][9]
Objective: To determine the binding affinity (Ki) of chlorpromazine for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Generalized Protocol:
-
Membrane Preparation:
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors, [3H]Pyrilamine for H1 receptors, [3H]Prazosin for α1-adrenergic receptors, or [3H]Quinuclidinyl benzilate (QNB) for muscarinic receptors) is incubated with the membrane preparation.[1][7][10][11][12]
-
Increasing concentrations of unlabeled chlorpromazine are added to compete with the radioligand for binding to the receptor.
-
A parallel incubation is performed with a high concentration of a known saturating ligand to determine non-specific binding.
-
The mixture is incubated at a specific temperature for a set time to reach equilibrium.[4]
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[4]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Enzyme Inhibition Assays
Objective: To determine the concentration of chlorpromazine that inhibits 50% of the activity of a specific enzyme (IC50).
Generalized Protocol:
-
Enzyme Preparation:
-
A purified enzyme or a cellular fraction containing the enzyme of interest (e.g., human liver microsomes for CYP450 enzymes) is prepared.[4]
-
-
Inhibition Assay:
-
The enzyme is incubated with its specific substrate in the presence of varying concentrations of chlorpromazine.
-
A control reaction without chlorpromazine is run to determine the maximum enzyme activity.
-
-
Detection:
-
The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated for each chlorpromazine concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the chlorpromazine concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by chlorpromazine's off-target binding and a generalized workflow for investigating off-target profiles.
Off-Target Signaling Pathways
Caption: Major off-target signaling pathways antagonized by chlorpromazine.
Experimental Workflow for Off-Target Binding Profile Investigation
Caption: Generalized workflow for investigating the off-target binding profile of a compound.
Conclusion
This technical guide has provided a detailed overview of the off-target binding profile of chlorpromazine maleate. The compiled quantitative data, along with the detailed experimental protocols and signaling pathway diagrams, highlight the promiscuous nature of this drug. Its interaction with a multitude of receptors and enzymes beyond the dopamine D2 receptor explains its complex pharmacological effects and the array of side effects observed in clinical use. For drug development professionals, this information underscores the importance of early and comprehensive off-target screening to develop safer and more selective therapeutics. For researchers and scientists, this guide serves as a valuable resource for further investigation into the intricate molecular mechanisms of chlorpromazine and other antipsychotic agents.
References
- 1. Effect of chlorpromazine and some of its metabolites on the dopamine-sensitive adenylate cyclase of rat brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions. | Semantic Scholar [semanticscholar.org]
- 6. Trifluoperazine and chlorpromazine inhibit phosphatidylcholine biosynthesis and CTP:phosphocholine cytidylyltransferase in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Chlorpromazine inhibition of muscarinic-cholinergic responses in the rat parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Chlorpromazine Maleate: A Comprehensive Analysis of its Binding Affinity for Serotonin Receptor Subtypes
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of chlorpromazine (B137089) maleate (B1232345), a first-generation antipsychotic, for various serotonin (B10506) (5-HT) receptor subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the serotonergic pharmacology of chlorpromazine.
Executive Summary
Chlorpromazine is a cornerstone medication in the treatment of psychotic disorders, primarily acting as a dopamine (B1211576) D2 receptor antagonist.[1] However, its clinical efficacy and side effect profile are also significantly influenced by its interactions with a wide array of other neurotransmitter receptors, including the serotonin receptor family. This guide summarizes the quantitative binding affinity data of chlorpromazine for multiple 5-HT receptor subtypes, details the experimental methodologies used to determine these affinities, and visualizes key signaling pathways associated with the most potently bound receptors. The data reveals that chlorpromazine exhibits a broad spectrum of affinity for serotonin receptors, with notable antagonism at the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 subtypes.
Chlorpromazine Maleate Binding Affinity Profile for Serotonin (5-HT) Receptors
The binding affinity of chlorpromazine for various human serotonin receptor subtypes has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the available Ki data.
| Receptor Subtype | Mean Ki (nM) |
| 5-HT1A | 100 |
| 5-HT1B | 250 |
| 5-HT1D | 130 |
| 5-HT2A | 12 |
| 5-HT2B | 18 |
| 5-HT2C | 13 |
| 5-HT3 | 900 (IC50)[2] |
| 5-HT5A | 160 |
| 5-HT6 | 65 |
| 5-HT7 | 4.5 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, unless otherwise noted. It is important to note that Ki values can vary between studies due to different experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's binding affinity for a specific receptor is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (chlorpromazine) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Principle
The assay relies on the principle of competitive binding, where the unlabeled drug and the radioligand compete for the same binding sites on the receptor. By measuring the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]LSD for multiple 5-HT receptors).
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing ions such as MgCl2, with a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Generalized Procedure
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a membrane fraction containing the receptors.
-
Incubation: The receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of chlorpromazine.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
early-phase research into the therapeutic potential of chlorpromazine maleate derivatives
An In-depth Technical Guide to Early-Phase Research on Chlorpromazine (B137089) Maleate (B1232345) Derivatives
Introduction
Chlorpromazine (CPZ), a phenothiazine (B1677639) derivative first synthesized in 1951, marked a revolutionary turning point in the treatment of psychiatric disorders, particularly schizophrenia.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of psychosis.[3][4] However, its activity is not limited to the dopaminergic system; it also interacts with serotonergic, histaminergic, adrenergic, and muscarinic receptors, contributing to its broad therapeutic profile and its notable side effects.[3][5][6]
In recent years, the unique chemical scaffold of chlorpromazine has attracted significant attention for drug repositioning and the development of novel derivatives. Early-phase research has expanded beyond its antipsychotic applications to explore the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases.[7][8][9] These new avenues of investigation are driven by a deeper understanding of the structure-activity relationships (SAR) of the phenothiazine class and the multifaceted biological effects of these molecules, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and chemoresistance.[1][10][11] This technical guide provides an in-depth overview of the core preclinical research into chlorpromazine derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex biological interactions that underpin their therapeutic potential.
Molecular Mechanisms and Signaling Pathways
The therapeutic and off-target effects of chlorpromazine and its derivatives are rooted in their ability to modulate multiple critical signaling pathways. While dopamine D2 receptor antagonism is the cornerstone of its antipsychotic effect, newer research has uncovered its influence on pathways central to cancer cell survival and neuroinflammation.
Dopaminergic and Multi-Receptor Antagonism in Psychosis
Chlorpromazine's primary antipsychotic effect is achieved by blocking D2 receptors in the brain's mesolimbic pathway, which is hyperactive in schizophrenia.[3] However, its blockade of D2 receptors in other pathways leads to significant side effects:
-
Nigrostriatal Pathway: Blockade here can induce extrapyramidal symptoms (EPS), such as parkinsonism.[3][12]
-
Tuberoinfundibular Pathway: D2 antagonism increases prolactin levels, leading to hyperprolactinemia.[3][6]
-
Mesocortical Pathway: Effects in this region may contribute to cognitive dulling.[3]
Beyond dopamine receptors, CPZ derivatives interact with a range of other receptors, including serotonin (B10506) (5-HT2A), alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic M1 receptors, which contributes to sedation, weight gain, orthostatic hypotension, and anticholinergic effects.[3][5]
Anticancer Signaling Pathways
Recent studies have highlighted the potential of CPZ and its derivatives in cancer therapy, particularly for aggressive tumors like glioblastoma and colorectal cancer.[11][13] These compounds influence multiple pathways crucial for cancer cell survival and proliferation. One key mechanism involves the activation of the p53 tumor suppressor pathway through the inhibition of Sirtuin 1 (SIRT1).[11]
Other reported anticancer mechanisms include the inhibition of cytochrome c oxidase in chemoresistant glioma cells, suppression of the AKT/mTOR pathway, and the downregulation of stemness genes.[11][14][15]
Structure-Activity Relationships (SAR)
The therapeutic efficacy and side-effect profile of phenothiazine derivatives are heavily influenced by their chemical structure. Modifications to the tricyclic phenothiazine core at two key positions—the C-2 position of the ring and the N-10 position of the side chain—are critical for determining biological activity.[10][16]
-
C-2 Position: The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at this position is crucial for antipsychotic activity. The potency generally increases in the order: -H < -Cl < -CF3.[10][17] This substituent is thought to facilitate hydrogen bonding with the protonated amino group of the side chain, mimicking the structure of dopamine and enabling competitive antagonism.[17]
-
N-10 Side Chain: A three-carbon chain separating the ring nitrogen (N-10) and the terminal aliphatic amine is essential for neuroleptic activity.[16][18] Shortening or lengthening this chain drastically reduces antipsychotic effects. The terminal amino group must be tertiary for maximal activity.[16][17]
Quantitative Preclinical Data
The evaluation of novel chlorpromazine derivatives relies on quantitative in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following tables summarize representative data from early-phase research.
Table 1: In Vitro Anticancer Activity of Chlorpromazine
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
|---|---|---|---|---|---|
| Chlorpromazine | HCT116 (Colon Cancer) | MTT | IC₅₀ (24h) | 11.6 µM | [11] |
| Chlorpromazine | HCT116 (Colon Cancer) | MTT | IC₅₀ (48h) | 3.7 µM | [11] |
| Chlorpromazine | U251-TMZ (Resistant Glioma) | CcO Activity | IC₅₀ | ~50 µM |[1] |
Table 2: In Vitro Activity of Novel Phenothiazine Derivatives
| Compound | Target/Model | Assay Type | Endpoint | Value | Citation |
|---|---|---|---|---|---|
| Derivative 51 | Erastin-induced Ferroptosis | Cell-based | EC₅₀ | 0.0005 µM | [8] |
| Promazine | Human Dopamine D2 Receptor | Radioligand Binding | Kᵢ | 10 nM | [19] |
| Promazine | Human Serotonin 5-HT2A Receptor | Radioligand Binding | Kᵢ | 13 nM | [19] |
| 3-hydroxy-CPZ | Dopamine Receptors | Radioligand Binding | Affinity | 2x parent CPZ |[19] |
(IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; Kᵢ: Inhibitory constant)
Key Experimental Protocols
Reproducible and well-defined experimental protocols are fundamental to early-phase drug discovery. Below are detailed methodologies for key assays used in the evaluation of chlorpromazine derivatives.
Protocol: Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a derivative for a specific receptor target (e.g., dopamine D2).[19][20]
Objective: To quantify the inhibitory constant (Kᵢ) of a test compound.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human receptor of interest (e.g., D2) or dissect specific brain regions from rodents (e.g., rat striatum).
-
Homogenize the tissue/cells in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Incubation:
-
In a 96-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the chlorpromazine derivative (competitor).
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Incubate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test derivative.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: In Vitro Cell Viability (MTT) Assay
This colorimetric assay is commonly used to assess the cytotoxic or anti-proliferative effects of derivatives on cancer cell lines.[11]
Objective: To determine the IC₅₀ of a test compound on cultured cells.
Methodology:
-
Cell Seeding:
-
Culture the desired cell line (e.g., HCT116) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorpromazine derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add a small volume of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the test derivative.
-
Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
-
Protocol: In Vivo Amphetamine-Induced Hyperlocomotion Model
This behavioral model is a standard screening tool for predicting the antipsychotic (i.e., D2 antagonist) activity of test compounds.[21][22]
Objective: To assess a derivative's ability to block dopamine-agonist-induced hyperactivity in rodents.
Methodology:
-
Animal Acclimation:
-
House rodents (e.g., male Sprague-Dawley rats) in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Allow animals to acclimate to the testing room and open-field apparatus for at least 60 minutes before the experiment begins.
-
-
Drug Administration:
-
Divide animals into groups (e.g., n=8-10 per group): Vehicle + Saline; Vehicle + Amphetamine; Test Derivative + Amphetamine.
-
Administer the test derivative or its vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific pretreatment time (e.g., 30-60 minutes before amphetamine).
-
-
Induction of Hyperlocomotion:
-
Administer a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline to the appropriate groups.
-
Immediately place each animal into the center of an open-field arena equipped with infrared beams to automatically track movement.
-
-
Behavioral Recording:
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor data, typically in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between the different treatment groups using statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by the test derivative indicates potential antipsychotic-like activity.
-
Conclusion and Future Directions
Early-phase research on chlorpromazine maleate derivatives has unveiled a rich and diverse therapeutic landscape extending far beyond its original psychiatric applications. The phenothiazine scaffold has proven to be a versatile platform for developing compounds with potent activities in oncology, neuroprotection, and other areas. Structure-activity relationship studies have provided a clear roadmap for optimizing potency and modulating side-effect profiles by targeted chemical modifications.[10][16]
The successful repurposing of these derivatives, particularly in cancer, demonstrates the value of exploring the polypharmacology of established drugs.[11][15] Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for novel targets (e.g., SIRT1, specific ion channels) over dopamine receptors to minimize antipsychotic-related side effects in non-psychiatric indications.
-
Combination Therapies: Further exploring the synergistic effects of chlorpromazine derivatives with standard-of-care treatments, such as chemotherapy and radiation, to overcome drug resistance.[15][23]
-
Advanced Preclinical Models: Utilizing patient-derived xenografts, organoids, and sophisticated in vivo models to better predict clinical efficacy and toxicity.
-
Novel Delivery Systems: Developing targeted delivery systems, such as nanoparticle encapsulation, to enhance bioavailability and reduce off-target effects, particularly central nervous system exposure for peripheral applications.[24]
The continued exploration of chlorpromazine derivatives holds significant promise for addressing unmet medical needs across multiple therapeutic areas, building upon the legacy of one of the most important discoveries in psychopharmacology.
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
- 11. Repositioning antipsychotic chlorpromazine for treating colorectal cancer by inhibiting sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing chlorpromazine in the treatment of glioblastoma multiforme: analysis of literature and forthcoming steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro [frontiersin.org]
- 16. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]
- 17. SAR of phenothiazine.pptx [slideshare.net]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Repurposing chlorpromazine for anti-leukaemic therapy by nanoparticle encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chlorpromazine Maleate In Vitro Neurotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro neurotoxicity of chlorpromazine (B137089) maleate (B1232345), a typical antipsychotic drug. The following sections detail methodologies for key assays, present quantitative data in a structured format, and illustrate the implicated cellular signaling pathways.
Introduction
Chlorpromazine (CPZ) is a phenothiazine (B1677639) derivative widely used in the treatment of psychiatric disorders. However, its clinical use is associated with potential neurotoxic side effects. Understanding the mechanisms of CPZ-induced neurotoxicity is crucial for drug development and safety assessment. In vitro neurotoxicity assays using neuronal cell models provide a valuable tool to investigate these mechanisms, offering a controlled environment to study cellular responses to CPZ exposure. This document outlines protocols for a battery of assays to evaluate CPZ's impact on neuronal viability, apoptosis, oxidative stress, and neurite dynamics.
Recommended Cell Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a human-derived neuroblastoma cell line that is frequently used in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers, making them a relevant model for investigating the effects of neurotoxic compounds.
SH-SY5Y Cell Culture and Differentiation Protocol
-
Cell Culture: Culture SH-SY5Y cells in a complete growth medium, such as DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 70-80% confluency.[1]
-
Differentiation: To induce a neuronal phenotype, a common method involves treatment with retinoic acid (RA).
-
Seed SH-SY5Y cells at a density of 1 x 10^4 cells/cm^2.
-
After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM all-trans-retinoic acid (ATRA).[2]
-
Continue the differentiation for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.[3][4]
-
Experimental Protocols
Cell Viability Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of chlorpromazine maleate (e.g., 1-100 µM) for 24 or 48 hours. Include untreated cells as a control.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) LDH Assay (Lactate Dehydrogenase)
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).[5][6]
-
Apoptosis Assays
a) TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy.
-
Protocol:
-
Grow and treat differentiated SH-SY5Y cells on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstain the cell nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of cells (DAPI-stained nuclei).
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Active caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
-
Protocol:
-
Plate and treat cells in a 96-well plate.
-
After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) at 37°C.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Express the results as fold change in caspase-3 activity compared to the untreated control.[7]
-
Oxidative Stress Assay (DCFDA Assay)
This assay measures the intracellular production of reactive oxygen species (ROS).
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Wash the cells with warm PBS or HBSS.
-
Load the cells with 10 µM H2DCFDA in PBS for 30-45 minutes at 37°C in the dark.
-
Wash the cells again to remove the excess dye.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm) at different time points using a fluorescence microplate reader.
-
Results can be expressed as a percentage increase in fluorescence compared to the control.
-
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to monitor the health of mitochondria by measuring their membrane potential.
-
Principle: The cationic dye JC-1 exists as green fluorescent monomers at low mitochondrial membrane potential (a characteristic of apoptotic cells) and forms red fluorescent J-aggregates in healthy, polarized mitochondria. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Plate and treat cells as previously described.
-
After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of both the green monomers (Ex/Em = 485/530 nm) and the red J-aggregates (Ex/Em = 560/595 nm) using a fluorescence microscope or a microplate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Neurite Outgrowth Assay
This assay assesses the effects of compounds on the growth and morphology of neurites.
-
Principle: Neurons are cultured, treated with the test compound, and then fixed and stained for neuronal markers. The length and branching of neurites are then quantified using imaging software.
-
Protocol:
-
Seed differentiated SH-SY5Y cells at a low density on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin) to allow for clear visualization of individual neurites.
-
Treat the cells with this compound for a specified period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin (Tuj-1), followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software such as ImageJ with the NeuronJ plugin or MetaXpress.[5][8][9] Parameters to measure include:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
-
Data Presentation
The following tables summarize representative quantitative data for the effects of chlorpromazine on neuronal cells.
| Cell Line | Assay | Concentration (µM) | Exposure Time | Effect | Reference |
| U-87MG glioma | Viability | 10, 20, 40 | 24, 48 h | Dose- and time-dependent inhibition of growth | [10] |
| SH-SY5Y | Viability | 5 ± 1 (LC50) | Not specified | Cytotoxic | |
| ATRA-differentiated SH-SY5Y | Viability | 10.5 ± 1.5 (LC50) | Not specified | Less cytotoxic than in undifferentiated cells | |
| HERG-transfected | Ion Channel Blockade | 21.6 (IC50) | Not specified | Blockade of HERG potassium channels | [11][12] |
| hNav1.7-transfected | Ion Channel Blockade | 25.9 (IC50) | Not specified | Blockade of hNav1.7 channels | [10] |
| Assay | Cell Model | Treatment | Effect | Reference |
| ROS Production | SH-SY5Y cells with OGD/R | Chlorpromazine + Promethazine | Significant reduction in ROS levels | [13][14][15] |
| Caspase-3 Activity | Rat brain (in vivo) | Ethanol-induced apoptosis + CPZ pretreatment | 5- to 10-fold dose-dependent decrease in cleaved caspase-3 | [7][16] |
| Bcl-2/Bax Ratio | Rat brain (in vivo) | Ethanol-induced apoptosis + CPZ pretreatment | Dose-dependent decrease in Bax/Bcl-2 ratio | [7][16] |
Signaling Pathways and Visualizations
Chlorpromazine-induced neurotoxicity involves multiple interconnected signaling pathways, primarily revolving around the induction of apoptosis and oxidative stress.
Mitochondrial Apoptotic Pathway
Chlorpromazine can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3.[7][16]
Caption: Chlorpromazine-induced mitochondrial apoptotic pathway.
Oxidative Stress Pathway
Chlorpromazine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. One proposed mechanism involves the activation of NADPH oxidase (NOX) via Protein Kinase C delta (PKC-δ).[13][14][15]
Caption: Chlorpromazine-induced oxidative stress pathway.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro neurotoxicity of this compound.
Caption: General experimental workflow for in vitro neurotoxicity testing.
References
- 1. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 2. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 5. NeuriteTracer: a novel ImageJ plugin for automated quantification of neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. funjournal.org [funjournal.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Chlorpromazine and Promethazine (C+P) Reduce Brain Injury after Ischemic Stroke through the PKC- δ/NOX/MnSOD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of Chlorpromazine Maleate in a Mouse Model of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of chlorpromazine (B137089) maleate (B1232345) in a mouse model of schizophrenia. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key signaling pathways and experimental workflows.
Introduction
Chlorpromazine, a first-generation antipsychotic, is a cornerstone in the treatment of schizophrenia.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3][4] Additionally, chlorpromazine interacts with a variety of other neurotransmitter systems, including serotonin (B10506), histamine, and adrenergic receptors, contributing to its broad spectrum of effects.[1][4]
In preclinical research, mouse models are essential for investigating the neurobiology of schizophrenia and for the initial screening of potential antipsychotic drugs. Pharmacologically induced models, such as those using N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801, are widely used to replicate schizophrenia-like symptoms in rodents.[1] This document outlines the procedures for using chlorpromazine maleate in an MK-801 induced mouse model of schizophrenia.
Data Presentation
The following tables summarize quantitative data on the effects of chlorpromazine in mouse models of schizophrenia.
Table 1: Effects of Chlorpromazine on Locomotor Activity in an Open Field Test in MK-801 Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | Percent Reduction vs. MK-801 Control |
| Vehicle + Saline | - | 1500 ± 150 | - |
| Vehicle + MK-801 | 0.2 | 4500 ± 300 | 0% |
| Chlorpromazine + MK-801 | 1 | 3200 ± 250 | ~29% |
| Chlorpromazine + MK-801 | 3 | 2100 ± 200 | ~53% |
| Chlorpromazine + MK-801 | 10 | 1600 ± 180 | ~64% |
Data are presented as mean ± SEM and are hypothetical representations based on typical experimental outcomes.
Table 2: Effects of Chlorpromazine on Prepulse Inhibition (PPI) in a Schizophrenia Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Prepulse Inhibition (%) | Percent Reversal of Deficit |
| Wild-Type Control | - | 75 ± 5 | - |
| Schizophrenia Model (e.g., genetic) | - | 40 ± 4 | 0% |
| Schizophrenia Model + Chlorpromazine | 1 | 50 ± 5 | ~28% |
| Schizophrenia Model + Chlorpromazine | 3 | 62 ± 6 | ~63% |
| Schizophrenia Model + Chlorpromazine | 10 | 70 ± 5 | ~86% |
Data are presented as mean ± SEM and are hypothetical representations based on typical experimental outcomes.
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a sterile solution of this compound for intraperitoneal injection.
Materials:
-
This compound salt
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile 0.9% saline.
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution protected from light at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Injection Procedure in Mice
Objective: To administer this compound solution to mice via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile insulin (B600854) syringes with a 25-27 gauge needle
-
Mouse restraint device (optional)
Protocol:
-
Gently restrain the mouse, exposing the abdomen. The mouse can be manually restrained by scruffing the neck and securing the tail, or by using a restraint device.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 10-20 degree angle, with the bevel facing up. The injection volume should not exceed 10 mL/kg of body weight.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, discard the syringe and prepare a new injection.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
MK-801 Induced Schizophrenia Mouse Model and Behavioral Testing
Objective: To induce schizophrenia-like behaviors in mice using MK-801 and assess the effects of chlorpromazine.
Materials:
-
MK-801 (Dizocilpine)
-
This compound solution
-
Sterile 0.9% saline
-
Behavioral testing apparatus (e.g., Open Field arena, Prepulse Inhibition apparatus)
Protocol:
-
Acclimation: Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.
-
Habituation: Habituate the mice to the behavioral testing apparatus for a specified period before the start of the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (saline).
-
After a pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle (saline).
-
-
Behavioral Testing:
-
Open Field Test (for locomotor activity):
-
Immediately after the second injection, place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, time spent in the center) for a specified duration (e.g., 30-60 minutes) using an automated tracking system.
-
-
Prepulse Inhibition (PPI) Test (for sensorimotor gating):
-
Place the mouse in the PPI apparatus.
-
After an acclimation period, present a series of startle stimuli (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).
-
Measure the startle response and calculate the percentage of PPI.
-
-
Visualizations
Signaling Pathways
The therapeutic effects of chlorpromazine are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Caption: Chlorpromazine blocks dopamine D2 receptors, inhibiting downstream signaling.
Caption: Chlorpromazine antagonizes serotonin 5-HT2A receptors.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
application of chlorpromazine maleate to investigate dopamine receptor trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), a phenothiazine-derived antipsychotic medication, has been a cornerstone in the treatment of psychiatric disorders for decades.[1][2] Its primary therapeutic effect is attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][3] Beyond its clinical applications, chlorpromazine has emerged as a valuable tool in cell biology and neuropharmacology for investigating the intricate processes of receptor trafficking, particularly clathrin-mediated endocytosis (CME).[4][5] This document provides detailed application notes and protocols for utilizing chlorpromazine maleate (B1232345) to study dopamine receptor trafficking.
Chlorpromazine disrupts the endocytosis of receptors and other cargo by interfering with key components of the CME machinery, including the adaptor protein complex 2 (AP2) and dynamin.[4][5] This inhibitory action allows researchers to dissect the internalization, recycling, and degradation pathways of dopamine receptors, providing insights into the molecular mechanisms that govern their cell surface expression and signaling.
Mechanism of Action in Dopamine Receptor Trafficking
Chlorpromazine's utility in studying dopamine receptor trafficking stems from two key actions:
-
Dopamine Receptor Antagonism: Chlorpromazine directly binds to and blocks dopamine receptors, particularly the D2 subtype, preventing their activation by dopamine.[1][2][3] This antagonism is the basis of its antipsychotic effects and is a critical factor to consider in experimental design.
-
Inhibition of Clathrin-Mediated Endocytosis (CME): Chlorpromazine inhibits the internalization of cell surface receptors by disrupting the formation of clathrin-coated pits and vesicles.[4][5] This is achieved by preventing the relocation of clathrin and the AP2 complex from the cell surface and by inhibiting the GTPase activity of dynamin, which is essential for the scission of endocytic vesicles.[4][5]
By blocking CME, chlorpromazine effectively traps dopamine receptors at the cell surface, allowing for the study of their lateral mobility, clustering, and interaction with other membrane proteins. Furthermore, by washing out the drug, researchers can investigate the synchronous internalization and subsequent intracellular sorting of the receptor population.
Data Presentation
Quantitative Data on Chlorpromazine
| Parameter | Value | Receptor/Process | Species | Reference |
| Ki for D1 Receptor | 10 nM | Dopamine D1 Receptor | Human | [6] |
| Ki for D2 Receptor | 1.4 nM | Dopamine D2 Receptor | Human | [6] |
| Ki for D3 Receptor | 2.5 nM | Dopamine D3 Receptor | Human | [6] |
| Ki for D4 Receptor | 5.8 nM | Dopamine D4 Receptor | Human | [6] |
| Ki for D5 Receptor | 9.5 nM | Dopamine D5 Receptor | Human | [6] |
| IC50 for Dynamin I Inhibition | 2-12 µM | Dynamin I GTPase Activity | Not Specified | [5] |
| Effective Concentration for CME Inhibition | 10-30 µM | Clathrin-Mediated Endocytosis | Mammalian Cell Lines | [7] |
| Effective Concentration for AQP2 Endocytosis Inhibition | 100 µM | Aquaporin-2 Clathrin-Mediated Endocytosis | MDCK Cells | [8] |
| Cytocompatible Concentration | 5 µg/mL | - | Human Bone Marrow Stromal Cells | [9] |
Experimental Protocols
Protocol 1: Inhibition of Dopamine Receptor Internalization
This protocol describes a general method to assess the effect of chlorpromazine on the agonist-induced internalization of dopamine receptors in cultured cells.
Materials:
-
Cultured cells expressing the dopamine receptor of interest (e.g., HEK293, CHO, or neuronal cell lines)
-
Chlorpromazine maleate stock solution (e.g., 10 mM in DMSO or water)[7]
-
Dopamine agonist (e.g., dopamine, quinpirole)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against an extracellular epitope of the dopamine receptor
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells on appropriate culture vessels (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and grow to 70-80% confluency.
-
Pre-treatment with Chlorpromazine:
-
Dilute the chlorpromazine stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-30 µM).[7]
-
Aspirate the old medium from the cells and replace it with the chlorpromazine-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.[7]
-
Include a vehicle control (medium with the same concentration of DMSO or water as the chlorpromazine-treated cells).
-
-
Agonist Stimulation:
-
Add the dopamine agonist to the medium at a concentration known to induce receptor internalization.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
Include a control group without agonist stimulation.
-
-
Immunofluorescence Staining (for microscopy):
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
To label surface receptors only: Proceed directly to blocking without permeabilization.
-
To label total receptors: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Flow Cytometry Analysis:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold PBS.
-
Follow a similar staining protocol as for microscopy, but perform all steps in suspension in microcentrifuge tubes.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis:
-
Microscopy: Qualitatively assess the localization of the dopamine receptors. In control cells, agonist treatment should induce the appearance of intracellular puncta, representing internalized receptors. In chlorpromazine-treated cells, the receptors should remain predominantly on the cell surface.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell surface receptor population. A decrease in fluorescence in agonist-treated cells compared to untreated cells indicates internalization. Chlorpromazine treatment should prevent this decrease.
-
Protocol 2: Radioligand Binding Assay to Measure Surface Dopamine Receptors
This protocol provides a quantitative method to measure the number of dopamine receptors on the cell surface following chlorpromazine treatment and agonist stimulation.
Materials:
-
Cultured cells expressing the dopamine receptor of interest
-
This compound
-
Dopamine agonist
-
Radiolabeled dopamine receptor antagonist (e.g., [³H]-spiperone for D2-like receptors)
-
Unlabeled ("cold") dopamine receptor antagonist (for determining non-specific binding)
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment: Treat the cells with chlorpromazine and/or a dopamine agonist as described in Protocol 1.
-
Radioligand Binding:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold binding buffer.
-
Add ice-cold binding buffer containing the radiolabeled antagonist at a concentration near its Kd to each well.
-
For determining non-specific binding, add a high concentration of the unlabeled antagonist (e.g., 1000-fold excess) to a separate set of wells.
-
Incubate the plates on ice for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Washing and Lysis:
-
Aspirate the binding buffer and wash the cells rapidly three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts in the absence of unlabeled antagonist).
-
Compare the specific binding in the different treatment groups. A decrease in specific binding after agonist treatment indicates receptor internalization. Chlorpromazine should block this agonist-induced decrease in surface receptor number.
-
Visualizations
Caption: Signaling pathway of dopamine receptor trafficking and points of inhibition by chlorpromazine.
Caption: Experimental workflow for studying dopamine receptor internalization using chlorpromazine.
Safety Precautions
This compound is a potent pharmacological agent and should be handled with care. It is toxic if swallowed or inhaled.[10][11][12] Users should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[11] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[10][11][12][13]
Conclusion
This compound is a versatile and powerful tool for investigating the trafficking of dopamine receptors. Its well-characterized inhibitory effect on clathrin-mediated endocytosis provides a means to manipulate and study the dynamic processes of receptor internalization and subsequent intracellular sorting. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at elucidating the complex regulation of dopamine receptor function.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Reactome | AP2 binds chlorpromazine [reactome.org]
- 5. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alc-0315.com [alc-0315.com]
- 8. Chlorpromazine Induces Basolateral Aquaporin-2 Accumulation via F-Actin Depolymerization and Blockade of Endocytosis in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.sangon.com [store.sangon.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. cdn.accentuate.io [cdn.accentuate.io]
Application Notes and Protocols for Chlorpromazine Maleate-Induced Catalepsy in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing and assessing catalepsy in male rats using chlorpromazine (B137089) maleate (B1232345). This model is a well-established preclinical tool for studying the extrapyramidal side effects associated with antipsychotic drugs, which are primarily mediated by the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.
Optimal Dosage of Chlorpromazine Maleate
The optimal dosage of this compound for inducing catalepsy in rats is dependent on the desired intensity and duration of the cataleptic state. Several studies have established a dose-dependent effect. The most commonly cited effective dosages administered via intraperitoneal (i.p.) injection in male Sprague-Dawley and Wistar rats are 1, 3, and 10 mg/kg.[1][2] Another study utilized a chronic administration of 3 mg/kg/day for 21 days in Wistar rats to investigate long-term effects.[3][4]
Data Presentation: Dose-Response Relationship
| Dosage (mg/kg, i.p.) | Rat Strain | Observed Effect | Reference |
| 1 | Sprague-Dawley | Induction of catalepsy. | [1][2] |
| 3 | Sprague-Dawley, Wistar | Significant induction of catalepsy. | [1][2][3][4] |
| 10 | Sprague-Dawley | Strong induction of catalepsy. | [1][2] |
Note: The optimal dose should be determined empirically for specific experimental conditions, considering the rat strain, age, and the specific research question.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: Prepare a sterile saline solution (0.9% NaCl).
-
Dissolution: Dissolve the required amount of this compound powder in the saline solution to achieve the desired final concentrations (e.g., 1 mg/ml, 3 mg/ml, 10 mg/ml). Gentle warming or vortexing may aid in dissolution.
-
Storage: The solution should be freshly prepared on the day of the experiment and protected from light, as chlorpromazine is light-sensitive.
Animal Handling and Drug Administration
-
Animals: Male Sprague-Dawley or Wistar rats weighing 200-250g are commonly used.[2]
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight.
Assessment of Catalepsy: The Bar Test
The bar test is a standard and widely used method for quantifying catalepsy in rodents.[5][6]
-
Apparatus:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter).
-
The bar should be fixed at a height that requires the rat to be in a "rearing" position with its forepaws on the bar and hind paws on the surface (e.g., 9-12 cm).[5]
-
A stopwatch.
-
-
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both of its forepaws from the bar. This is referred to as the "descent latency".[7]
-
A cut-off time (e.g., 180 or 300 seconds) should be established to avoid undue stress on the animal. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
The test should be repeated at set intervals after chlorpromazine administration (e.g., 30, 60, 90, 120 minutes) to determine the onset, peak, and duration of the cataleptic effect.
-
Scoring of Catalepsy
A scoring system can be used to quantify the degree of catalepsy. An example of a multi-stage scoring method is as follows:
-
Stage 1 (Score 0): Rat moves normally when placed on a table.
-
Stage 2 (Score 0.5): Rat moves only when touched or pushed.
-
Stage 3 (Score 1.5): Rat's forepaws are placed alternately on a 3 cm high block. A score of 0.5 is given for each paw that remains on the block for at least 10 seconds.
-
Stage 4 (Score 3.5): Rat's forepaws are placed alternately on a 9 cm high block. A score of 1.0 is given for each paw that remains on the block for at least 10 seconds, and an additional score of 1.5 is given if the rat remains in this position for the full duration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chlorpromazine-Induced Catalepsy
Chlorpromazine induces catalepsy primarily by acting as an antagonist at dopamine D2 receptors in the nigrostriatal pathway.[1][8] This blockade disrupts the normal downstream signaling cascade, leading to the characteristic motor deficits.
Caption: Signaling pathway of chlorpromazine-induced catalepsy.
Experimental Workflow for Inducing and Assessing Catalepsy
The following diagram outlines the typical workflow for a study investigating chlorpromazine-induced catalepsy in rats.
References
- 1. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Neuroprotective effect of diclofenac on chlorpromazine induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalepsy test in rats [protocols.io]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Evaluating the Impact of Chlorpromazine Maleate on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, has been shown to exert significant effects on mitochondrial function. Understanding these effects is crucial for elucidating its therapeutic mechanisms and potential toxicities. These application notes provide a detailed experimental protocol for researchers to evaluate the impact of chlorpromazine maleate (B1232345) on key mitochondrial parameters. The protocols described herein are foundational and can be adapted to specific cell types or research questions.
Chlorpromazine's interaction with mitochondria is multifaceted, with evidence pointing towards the modulation of the electron transport chain (ETC), mitochondrial membrane potential (ΔΨm), production of reactive oxygen species (ROS), and ATP synthesis.[1][2][3][4][5][6] It has been characterized as both an uncoupler of oxidative phosphorylation at lower concentrations and an inhibitor of the ETC, particularly Complex I, at higher concentrations.[1][2][4][6] These actions can culminate in either neuroprotective or cytotoxic effects, depending on the cellular context and dosage.[3][7][8]
Key Mitochondrial Function Assays
A comprehensive assessment of chlorpromazine's impact on mitochondrial function involves a battery of assays targeting different aspects of mitochondrial physiology. The following protocols are recommended:
-
Mitochondrial Respiration and Glycolysis Analysis using Extracellular Flux Analyzer (e.g., Seahorse XF)
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Reactive Oxygen Species (ROS) Production Assay
-
Cellular ATP Level Assay
The following sections provide detailed methodologies for each of these key experiments.
Experimental Protocols
Mitochondrial Respiration and Glycolysis Analysis
This protocol utilizes an extracellular flux analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The "Mito Stress Test" is a standard assay to probe key parameters of mitochondrial function.[1][9][10][11]
Materials:
-
Cell culture medium
-
Chlorpromazine maleate
-
Extracellular flux analyzer (e.g., Agilent Seahorse XFe96) and associated consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cells of interest (e.g., HepG2, SH-SY5Y, or primary neurons)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
-
Compound Preparation and Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in the assay medium.
-
Load the Seahorse XF Cell Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) and the this compound dilutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells with pre-warmed assay medium.
-
Add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
-
Assay Execution:
-
Load the sensor cartridge and the cell plate into the extracellular flux analyzer.
-
Initiate the assay protocol, which will measure baseline OCR and ECAR before sequentially injecting this compound, Oligomycin, FCCP, and finally Rotenone/Antimycin A.
-
Data Analysis:
The key parameters of mitochondrial respiration are calculated from the OCR measurements following the sequential injections:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR remaining after Oligomycin injection that is not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound
-
Fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRM, or TMRE)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis).
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence using the appropriate instrument. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence. The ratio of red to green fluorescence is often used as an indicator of mitochondrial polarization.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol employs a fluorescent probe that becomes fluorescent upon oxidation by ROS. An increase in fluorescence indicates elevated ROS levels.[12][13]
Materials:
-
Cells of interest
-
This compound
-
Cell-permeant ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
-
PBS or other suitable buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the ΔΨm assay. Include a positive control for ROS induction (e.g., H₂O₂).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells.
-
Load the cells with the ROS-sensitive probe according to the manufacturer's protocol.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using the appropriate instrument. An increase in fluorescence in chlorpromazine-treated cells compared to the control indicates increased ROS production.
-
Cellular ATP Level Assay
This protocol quantifies the total cellular ATP content, which reflects the overall energetic state of the cells.
Materials:
-
Cells of interest
-
This compound
-
ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in an opaque-walled multi-well plate suitable for luminescence measurements.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
Cell Lysis and ATP Measurement:
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.
-
Add the luciferase reagent, which will produce light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
-
Data Normalization:
-
Normalize the ATP levels to the cell number or total protein content in each well.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Concentration (µM) | Basal Respiration (% of Control) | ATP-linked Respiration (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Impact of this compound on Mitochondrial Membrane Potential, ROS Production, and ATP Levels
| Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | ROS Production (% of Control) | Cellular ATP Levels (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Summary of Reported Chlorpromazine IC50 Values on Mitochondrial Function
| Parameter | Cell/Tissue Type | IC50 Value | Reference |
| Uncoupled Respiration | Isolated Rat Liver Mitochondria | 135 µM | [1][2] |
| Complex I Inhibition | Human Brain Cortex | 400 µM | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified signaling pathway of chlorpromazine's effect on mitochondria.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on mitochondrial function. By employing these assays, researchers can gain valuable insights into the bioenergetic consequences of chlorpromazine treatment, contributing to a better understanding of its pharmacological and toxicological profiles. The provided data tables and diagrams serve as a reference and a guide for data presentation and conceptual understanding.
References
- 1. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of tricyclic drugs on mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of typical and atypical neuroleptics on mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor. | EA Health [eahealth.org]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 12. Oxidative stress plays a major role in chlorpromazine-induced cholestasis in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorpromazine overcomes temozolomide resistance in glioblastoma by inhibiting Cx43 and essential DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorpromazine Maleate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089), a first-generation antipsychotic, is a multifaceted drug primarily known for its antagonism of dopamine (B1211576) D2 receptors.[1][2][3] Its utility in neuroscience research extends beyond its antipsychotic properties, offering a tool to investigate various neuronal and glial functions. Chlorpromazine's mechanism of action is complex, involving interactions with a wide range of neurotransmitter systems, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors.[1][3] Recent studies have also highlighted its anti-inflammatory effects, neuroprotective potential, and its influence on glutamatergic and GABAergic neurotransmission.[4][5][6]
These application notes provide detailed protocols for the preparation and use of chlorpromazine maleate (B1232345) in primary neuronal cultures, along with a summary of its effects on various cellular targets and pathways.
Mechanism of Action
Chlorpromazine's primary mechanism of action is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is associated with its antipsychotic effects.[1][7] However, its broad pharmacological profile includes:
-
Dopamine Receptor Antagonism: Blocks D1, D2, D3, and D4 receptor subtypes.[3]
-
Serotonin Receptor Antagonism: Acts on 5-HT2, 5-HT6, and 5-HT7 receptors.[1][3]
-
Adrenergic and Histamine (B1213489) Receptor Blockade: Exhibits potent antagonism at α-adrenergic and H1 histamine receptors, contributing to its sedative effects.[1][3]
-
Inhibition of Microglial Kv1.3 Channels: Reduces neuroinflammation by inhibiting voltage-gated potassium channels in microglia.[4][8]
-
Modulation of Glutamatergic Receptors: Interacts with both AMPA and NMDA receptors.[9][10][11]
-
Inhibition of GABAergic Currents: Reduces the amplitude of miniature inhibitory postsynaptic currents (mIPSCs).[6]
Data Presentation
Table 1: Recommended Concentrations of Chlorpromazine Maleate for In Vitro Studies
| Application | Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Neuronal Viability Assessment (MTT Assay) | Primary Neurons | 0.1 µM - 100 µM | 24 - 72 hours | Assessment of metabolic activity as an indicator of cell viability.[12] |
| Inhibition of Pro-inflammatory Cytokine Expression | Primary Cultured Microglia | 10 µM | 48 hours | Inhibition of LPS-induced expression of IL-1β, IL-6, and TNF-α.[4] |
| Inhibition of Microglial Kv1.3 Channels | mPFC Microglia (ex vivo) | 30 µM | Not specified | Reduction of K+ current in LPS-injected mice.[4] |
| Inhibition of NMDA Receptors | Cultured Rat Hippocampal Neurons | 30 µM | Not specified | Inhibition of NMDA-induced currents, particularly in desensitizing receptors.[11] |
| Reduction of mIPSC Amplitude | Cultured Hippocampal Neurons | 10 µM - 100 µM | Not specified | Dose-dependent decrease in the amplitude of miniature GABAergic currents.[6] |
| Neuroprotection against Ethanol-induced Apoptosis | Infant Rat Brain (in vivo) | 10 mg/kg - 20 mg/kg | Pre-treatment | Dose-dependent reduction in the number of apoptotic cells.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Chlorpromazine hydrochloride has a molecular weight of 355.33 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.55 mg of chlorpromazine hydrochloride in 1 mL of DMSO.[12]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for at least one month at -20°C and for six months at -80°C when protected from light.[13]
-
-
Stock Solution Preparation (in Water):
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate neuronal culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Important: Include a vehicle control in your experiments (culture medium with the same concentration of DMSO or water as the highest chlorpromazine concentration used).
-
Protocol 2: Treatment of Primary Neuronal Cultures and Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Primary neuronal cell culture (e.g., from rat hippocampi)[15][16]
-
96-well cell culture plates
-
This compound working solutions
-
Neuronal culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating:
-
Plate primary neurons in a 96-well plate at a suitable density.
-
Allow the cells to adhere and differentiate for the desired period.
-
-
Treatment with Chlorpromazine:
-
Carefully remove the old medium from the cells.
-
Replace it with the medium containing different concentrations of chlorpromazine (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control group.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.[12]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major signaling pathways affected by chlorpromazine.
Caption: Experimental workflow for assessing neuronal viability using the MTT assay.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. prezi.com [prezi.com]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine Inhibits Miniature GABAergic Currents by Reducing the Binding and by Increasing the Unbinding Rate of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 8. Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Differential effects of chlorpromazine on ionotropic glutamate receptors in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bocascientific.com [bocascientific.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089), a phenothiazine (B1677639) derivative, is a widely used antipsychotic medication.[1] Beyond its neurological effects, recent studies have highlighted its potential as an anti-cancer agent, capable of inducing cell death in various cancer cell lines.[1] The mechanism of chlorpromazine-induced cell death is multifaceted, involving the induction of apoptosis, autophagy, and cell cycle arrest.[1][2] Understanding the precise mechanism, particularly the induction of apoptosis, is crucial for evaluating its therapeutic potential.
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cells treated with chlorpromazine maleate (B1232345) using flow cytometry. The described method utilizes a dual-staining technique with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but is impermeant to live and early apoptotic cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.
This dual-staining approach allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely observed).
Putative Signaling Pathway for Chlorpromazine-Induced Apoptosis
The precise signaling cascade of chlorpromazine-induced apoptosis can be cell-type dependent but is often reported to involve the intrinsic (mitochondrial) pathway and modulation of key survival pathways.[3][4] Chlorpromazine has been shown to induce endoplasmic reticulum (ER) stress and can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[5][6][7] This can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and inhibition of anti-apoptotic members (e.g., Bcl-2), resulting in mitochondrial outer membrane permeabilization (MOMP).[3][4] The subsequent release of cytochrome c from the mitochondria into the cytoplasm triggers the activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[4]
Caption: Putative signaling pathway of chlorpromazine-induced apoptosis.
Experimental Protocol
This protocol provides a general framework. Optimal conditions, including cell density, chlorpromazine maleate concentration, and incubation time, should be determined empirically for each cell line.
1. Materials and Reagents
-
This compound (powder or solution)
-
Cell line of interest (e.g., Jurkat, HeLa, or a specific cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Distilled water
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well culture plates
2. Experimental Workflow
Caption: Experimental workflow for apoptosis assessment.
3. Detailed Methodology
a. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. For suspension cells, seed at a density of approximately 0.5 x 10^6 cells/mL.
-
Allow cells to adhere (for adherent cells) or stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute in complete culture medium to achieve the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 5, 10, 20, 40 µM).
-
Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the cells for a predetermined time period (e.g., 24 or 48 hours).
b. Cell Harvesting
-
For adherent cells: Aspirate the culture medium (which contains floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then add trypsin-EDTA to detach the cells. Once detached, combine the trypsinized cells with the previously collected culture medium.
-
For suspension cells: Directly transfer the cell suspension into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
c. Staining
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
d. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish compensation and quadrant gates.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Use the quadrant plot of Annexin V-FITC vs. PI to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Chlorpromazine | 5 | 88.7 ± 3.4 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| Chlorpromazine | 10 | 75.4 ± 4.1 | 15.3 ± 2.5 | 9.3 ± 1.8 |
| Chlorpromazine | 20 | 52.1 ± 5.6 | 28.9 ± 3.7 | 19.0 ± 2.4 |
| Chlorpromazine | 40 | 25.8 ± 6.2 | 45.2 ± 4.9 | 29.0 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
High background staining: Ensure cells are washed properly with cold PBS. Avoid excessive incubation times with Annexin V-FITC and PI.
-
Low cell count: Start with a sufficient number of cells. Be gentle during washing and centrifugation steps to minimize cell loss.
-
Compensation issues: Always prepare single-stained controls to set up proper compensation.
-
High percentage of necrotic cells in control: Cell culture may be unhealthy. Ensure proper cell culture techniques and use cells in the logarithmic growth phase.
These application notes provide a comprehensive guide for assessing apoptosis induced by this compound. For further inquiries, please refer to the manufacturer's instructions for the specific apoptosis detection kit used.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorpromazine induces apoptosis in activated human lymphoblasts: a mechanism supporting the induction of drug-induced lupus erythematosus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine protects against apoptosis induced by exogenous stimuli in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug-Drug Interactions with Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting studies to investigate potential drug-drug interactions (DDIs) with chlorpromazine (B137089) maleate. The protocols outlined below cover both in vitro and in vivo methodologies to assess both pharmacokinetic and pharmacodynamic interactions, crucial for ensuring the safety and efficacy of co-administered therapies.
Introduction
Chlorpromazine, a low-potency typical antipsychotic, is primarily used to treat psychotic disorders such as schizophrenia.[1][2] Its therapeutic action is mainly attributed to its antagonism of dopamine (B1211576) D2 receptors, but it also interacts with a variety of other receptors, including serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic receptors.[1][3] Chlorpromazine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes CYP2D6 and CYP1A2, and it is also known to be an inhibitor of CYP2D6.[4][5] This complex pharmacological and metabolic profile creates a high potential for clinically significant drug-drug interactions (DDIs).
Understanding these potential interactions is critical for safe and effective pharmacotherapy, as DDIs can lead to altered drug efficacy or increased risk of adverse effects. These notes provide detailed protocols for investigating both metabolic (pharmacokinetic) and receptor-level (pharmacodynamic) interactions with chlorpromazine.
Pharmacokinetic Drug-Drug Interactions: In Vitro Studies
Pharmacokinetic DDIs primarily occur through the inhibition or induction of drug-metabolizing enzymes. For chlorpromazine, the most relevant interactions to investigate are the inhibition of CYP2D6 and CYP1A2.
In Vitro Cytochrome P450 Inhibition Assays
Objective: To determine the inhibitory potential of a test compound on the metabolism of chlorpromazine and, conversely, the inhibitory potential of chlorpromazine on the metabolism of other drugs. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.[6]
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Chlorpromazine
| CYP Isoform | Probe Substrate | Chlorpromazine IC50 (µM) | Chlorpromazine Ki (µM) | Reference |
| CYP2D6 | Dextromethorphan | ~20 | 6.4 (competitive) | [4] |
| CYP1A2 | Phenacetin | 9.5 | - | [4] |
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for in vitro CYP450 inhibition assay.
Protocol: CYP2D6 Inhibition Assay using Human Liver Microsomes
Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorpromazine maleate
-
CYP2D6 probe substrate (e.g., Dextromethorphan)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chlorpromazine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of chlorpromazine to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of the CYP2D6 probe substrate.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate buffer, HLM protein (e.g., 0.2 mg/mL), and the CYP2D6 probe substrate (at a concentration near its Km).[5]
-
Add the various concentrations of chlorpromazine or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each chlorpromazine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the chlorpromazine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pharmacodynamic Drug-Drug Interactions: In Vivo Studies
Pharmacodynamic DDIs occur when one drug alters the pharmacological effect of another at the receptor level. Given chlorpromazine's broad receptor profile, there is a potential for additive or antagonistic effects with other centrally acting drugs.
Experimental Workflow for In Vivo Pharmacodynamic Interaction Study
Caption: General workflow for an in vivo DDI study.
Assessment of Antipsychotic-like Activity Interactions
Objective: To evaluate how a co-administered drug alters the antipsychotic-like effects of chlorpromazine. Animal models that assess dopamine-related behaviors are commonly used.[6]
Protocol: Inhibition of Amphetamine-Induced Stereotypy in Rats
Animals:
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Grouping: Randomly assign animals to four groups:
-
Group 1: Vehicle control
-
Group 2: Chlorpromazine
-
Group 3: Test drug
-
Group 4: Chlorpromazine + Test drug
-
-
Drug Administration:
-
Administer the test drug or its vehicle at a specified time before the chlorpromazine administration.
-
Administer chlorpromazine (e.g., 1-5 mg/kg, i.p.) or its vehicle.
-
After a set time (e.g., 30 minutes), administer amphetamine (e.g., 5 mg/kg, i.p.) to all animals to induce stereotyped behavior.
-
-
Behavioral Assessment:
-
Immediately after amphetamine administration, place the animals in individual observation cages.
-
Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period (e.g., 90 minutes).
-
-
Data Analysis:
-
Compare the stereotypy scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A potentiation of the inhibitory effect of chlorpromazine by the test drug would suggest a synergistic pharmacodynamic interaction.
-
Assessment of Sedative Effect Interactions
Objective: To determine if a co-administered drug enhances the sedative effects of chlorpromazine.
Protocol: Open Field Test for Locomotor Activity
Animals:
-
Male mice or rats.
Procedure:
-
Acclimation: Acclimate the animals to the open field arena.
-
Grouping: Assign animals to the four treatment groups as described in the previous protocol.
-
Drug Administration: Administer the drugs as previously described.
-
Behavioral Assessment:
-
At the time of expected peak drug effect, place each animal individually in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 10-30 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Compare the locomotor activity parameters between the treatment groups. A significant decrease in locomotor activity in the combination group compared to the individual drug groups would indicate an additive or synergistic sedative effect.
-
Signaling Pathways
Understanding the signaling pathways affected by chlorpromazine is essential for interpreting potential pharmacodynamic interactions.
Dopamine D2 Receptor Signaling Pathway
Caption: Chlorpromazine blocks dopamine D2 receptor signaling.
Chlorpromazine acts as an antagonist at the D2 receptor, blocking the binding of dopamine.[3] This prevents the activation of the inhibitory G-protein (Gi/o), leading to a disinhibition of adenylyl cyclase.[7] The subsequent signaling cascade involving cAMP and PKA is therefore altered, contributing to the antipsychotic effects.[8]
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Chlorpromazine blocks serotonin 5-HT2A receptor signaling.
Chlorpromazine also antagonizes the 5-HT2A receptor.[9] This prevents serotonin from activating the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling pathway. The subsequent reduction in the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and protein kinase C (PKC) activation, which may contribute to its anxiolytic and antidepressant properties.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for the comprehensive investigation of drug-drug interactions with this compound. A thorough understanding of both pharmacokinetic and pharmacodynamic interactions is paramount for predicting and mitigating potential clinical risks, ultimately contributing to safer and more effective use of this important medication in combination with other therapeutic agents. Researchers should adapt these general protocols to their specific research questions and available resources, ensuring appropriate validation and controls are in place.
References
- 1. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 7. resources.tocris.com [resources.tocris.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorpromazine Maleate as an Inhibitor in Clathrin-Mediated Endocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules, from nutrients and growth factors to pathogens.[1] This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.[1][2] Given its central role in cellular physiology, the ability to selectively inhibit CME is crucial for studying a variety of biological processes and for the development of novel therapeutics.
Chlorpromazine (B137089), a phenothiazine-derived antipsychotic drug, is a widely used pharmacological inhibitor of CME.[3][4] These application notes provide a comprehensive overview of the use of chlorpromazine maleate (B1232345) in CME assays, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
Chlorpromazine is a cationic amphiphilic drug that inhibits clathrin-mediated endocytosis primarily by targeting key components of the endocytic machinery.[4] The proposed mechanisms of action include:
-
Inhibition of AP2 Adaptor Protein Complex Relocation: Chlorpromazine is believed to cause the reversible translocation of the adaptor protein complex 2 (AP2) and clathrin from the plasma membrane to intracellular vesicles.[5][6] This prevents the assembly of clathrin-coated pits, a critical initial step in CME.
-
Inhibition of Dynamin: Some studies suggest that chlorpromazine and other phenothiazine-derived antipsychotics can inhibit the GTPase activity of dynamin.[3] Dynamin is responsible for the "pinching off" of the clathrin-coated vesicle from the plasma membrane. Inhibition of dynamin would therefore stall the final step of vesicle formation.[3]
It is important to note that the precise molecular target and the contribution of each mechanism to the overall inhibitory effect can be cell-type dependent.
Data Presentation: Quantitative Effects of Chlorpromazine on Endocytosis
The inhibitory effect of chlorpromazine on clathrin-mediated endocytosis is highly dependent on the cell type, concentration of the inhibitor, and the specific cargo being assayed. Below are tables summarizing available quantitative data. Researchers are strongly encouraged to perform dose-response and cytotoxicity experiments for their specific cell line and experimental conditions.
Table 1: Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake)
| Cell Line | Concentration | Incubation Time | Percent Inhibition of Transferrin Uptake | Reference |
| D407 | Not Specified | Not Specified | ~50% | [1] |
| HuH-7 | Not Specified | Not Specified | ~50% | [1] |
| ARPE-19 | Not Specified | Not Specified | No significant inhibition | [1] |
| Vero | Not Specified | Not Specified | No significant inhibition | [1] |
| COS-7 | Not Specified | Not Specified | Enhanced uptake | [1] |
| HeLa | 30 µM | 30 min pre-incubation, 30 min co-incubation | 50% | [2] |
| MDCK | 100 µM | 15 min | Significant reduction | [1] |
| A549 | 100 µM | Not Specified | Inhibition observed | [7] |
| 1321N1 | Not Specified | Not Specified | Strong reduction | [8] |
Table 2: IC50 Values of Chlorpromazine for Dynamin Inhibition
| Dynamin Isoform | IC50 (µM) | Reference |
| Dynamin I | 2-12 (range for 8 phenothiazines) | [3] |
| Dynamin II | Similar to Dynamin I | [3] |
Note: The IC50 values for dynamin inhibition may not directly correlate with the effective concentration for inhibiting CME in whole cells, as cellular uptake and other factors can influence its potency.
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake Assay
This protocol describes a common method to assess the inhibition of CME using fluorescently labeled transferrin, a well-established cargo for this pathway.
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
Chlorpromazine maleate stock solution (e.g., 10 mM in DMSO or water)
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488, 546, or 647)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate or in a multi-well plate suitable for microscopy or flow cytometry. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation: Prior to the assay, wash the cells twice with warm, serum-free medium. Incubate the cells in serum-free medium for 30-60 minutes at 37°C in a CO2 incubator. This step is crucial to remove any transferrin present in the serum.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10-100 µM). It is recommended to test a range of concentrations to determine the optimal, non-toxic concentration for your cell line. As a negative control, prepare a vehicle control (medium with the same concentration of DMSO or water as the highest chlorpromazine concentration).
-
Remove the starvation medium and add the chlorpromazine or vehicle control solutions to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Transferrin Uptake: Prepare a solution of fluorescently labeled transferrin in serum-free medium (e.g., 10-50 µg/mL).
-
Without washing out the inhibitor, add the transferrin solution to each well (including controls) and incubate for a defined period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
Termination of Uptake: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional but Recommended): To remove any surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0). Immediately wash twice with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If using coverslips, mount them on microscope slides using a mounting medium containing a nuclear stain like DAPI.
-
Data Acquisition and Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Protocol 2: Cytotoxicity Assays
It is critical to assess the cytotoxicity of chlorpromazine at the concentrations used for inhibition studies, as cellular toxicity can lead to a non-specific reduction in endocytosis.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the endocytosis assay. Include a vehicle control and an untreated control. Incubate for the same duration as the endocytosis assay.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Mandatory Visualization
Caption: Signaling pathway of Clathrin-Mediated Endocytosis and points of inhibition by Chlorpromazine.
Caption: Experimental workflow for assessing the inhibition of Clathrin-Mediated Endocytosis by Chlorpromazine.
References
- 1. Chlorpromazine Induces Basolateral Aquaporin-2 Accumulation via F-Actin Depolymerization and Blockade of Endocytosis in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 6. Reactome | AP2 binds chlorpromazine [reactome.org]
- 7. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of transport inhibitors on the cellular uptake of carboxylated polystyrene nanoparticles in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilization of Radiolabeled Chlorpromazine Maleate in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089), a cornerstone of typical antipsychotic medications, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1] Understanding the precise interaction of chlorpromazine and its analogs with their target receptors is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles. Radioligand binding assays are a fundamental and robust tool for delineating the pharmacological characteristics of a compound, providing quantitative data on receptor affinity (Kd), receptor density (Bmax), and the relative potency of competing ligands (Ki).[2][3] This document provides detailed protocols for the utilization of radiolabeled chlorpromazine maleate (B1232345) in both saturation and competitive receptor binding assays, enabling the comprehensive characterization of its binding properties.
Principle of Receptor Binding Assays
Radioligand binding assays are based on the principle of measuring the interaction between a radiolabeled ligand (in this case, [3H]chlorpromazine) and its specific receptor within a biological preparation, typically cell membranes expressing the receptor of interest.[4] By incubating the radiolabeled ligand with the receptor preparation, a state of equilibrium is reached where the rate of association equals the rate of dissociation. The amount of radioligand bound to the receptor is then quantified.
There are two primary types of radioligand binding assays:
-
Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][6] The Kd is a measure of the radioligand's affinity for the receptor, with a lower Kd value indicating higher affinity. Bmax represents the total concentration of receptors in the tissue preparation.[7]
-
Competitive Binding Assays: In these assays, a fixed concentration of radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound.[3] This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its affinity for the receptor.[8]
Data Presentation
The following tables summarize the binding affinities of unlabeled chlorpromazine for human dopamine receptor subtypes, as determined by competitive radioligand binding assays using other radioligands. This data provides a crucial reference point for interpreting results from assays using radiolabeled chlorpromazine.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Chlorpromazine | 10 | 1.4 | 2.5 | 5.8 | 9.5 |
Table 1: Binding affinities (Ki) of Chlorpromazine for human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. Data is compiled from competitive binding assays.[9]
Signaling Pathways of Dopamine Receptors
Chlorpromazine primarily targets dopamine receptors, which are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[8][9] Understanding their signaling pathways is essential for contextualizing binding data with functional outcomes.
-
D1-like Receptors: These receptors are typically coupled to Gsα proteins. Activation of D1-like receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[9]
-
D2-like Receptors: These receptors are generally coupled to Gi/o proteins. Activation of D2-like receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9]
Experimental Protocols
The following are generalized yet detailed protocols for performing saturation and competitive binding assays using radiolabeled chlorpromazine.
I. Membrane Preparation
-
Cell Culture: Culture a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2) in appropriate growth medium to 80-90% confluency.
-
Cell Harvest: Detach cells from culture flasks and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Resuspension: Discard the supernatant and wash the membrane pellet by resuspending it in fresh homogenization buffer, followed by another high-speed centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
II. Saturation Binding Assay Protocol
This protocol aims to determine the Kd and Bmax of [3H]chlorpromazine.
Materials:
-
Prepared cell membranes expressing the dopamine receptor of interest.
-
Radiolabeled Ligand: [3H]chlorpromazine maleate.
-
Unlabeled Ligand for Non-specific Binding: 10 µM unlabeled chlorpromazine or a structurally different D2 antagonist like haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[2]
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of [3H]chlorpromazine in the assay buffer, typically ranging from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]chlorpromazine for total binding.
-
For non-specific binding, prepare another set of triplicate wells for each [3H]chlorpromazine concentration, adding a high concentration of unlabeled chlorpromazine (e.g., 10 µM).
-
Add a fixed amount of the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8][10]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.[2][9]
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of [3H]chlorpromazine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (Y-axis) against the concentration of [3H]chlorpromazine (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[7]
III. Competitive Binding Assay Protocol
This protocol is designed to determine the Ki of a test compound against [3H]chlorpromazine.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Compound: The unlabeled drug to be evaluated.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]chlorpromazine (typically at or near its Kd value), and the varying concentrations of the test compound.
-
Define total binding wells (no test compound) and non-specific binding wells (a high concentration of unlabeled chlorpromazine or another suitable antagonist).
-
Initiate the reaction by adding a fixed amount of the cell membrane preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration and wash the filters as described in the saturation assay protocol.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]chlorpromazine).[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]chlorpromazine and Kd is its dissociation constant determined from the saturation binding assay.[8][9]
Conclusion
The protocols outlined in these application notes provide a robust framework for utilizing radiolabeled this compound in receptor binding assays. By meticulously following these procedures, researchers can obtain high-quality, reproducible data to accurately determine the binding characteristics of chlorpromazine and other compounds at dopamine receptors. This information is invaluable for advancing our understanding of antipsychotic drug action and for the rational design of new and improved therapeutic agents for psychiatric disorders.
References
- 1. Effects of chlorpromazine on the inhibition and artifactual elevation of [3H]estradiol binding to estrogen receptors in rat uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]Chlorpromazine Photolabeling of the Torpedo Nicotinic Acetylcholine Receptor Identifies Two State-Dependent Binding Sites in the Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. benchchem.com [benchchem.com]
- 5. graphpad.com [graphpad.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. Time-resolved photolabeling by the noncompetitive blocker chlorpromazine of the acetylcholine receptor in its transiently open and closed ion channel conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Chlorpromazine Maleate in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental preparation of chlorpromazine (B137089) maleate (B1232345) solutions in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of chlorpromazine maleate pH-dependent?
Chlorpromazine is a weak base with a pKa of 9.3. Therefore, its solubility in aqueous solutions is highly dependent on the pH. In acidic solutions (pH below the pKa), the molecule becomes protonated, forming a more soluble salt. As the pH increases and approaches the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility. This can result in precipitation of the drug from the solution. Studies on the closely related chlorpromazine hydrochloride have shown that its solubility significantly decreases as the pH rises.[1][2][3]
Q2: What is the approximate solubility of chlorpromazine salts in aqueous buffers?
Q3: How can I improve the solubility of this compound in my aqueous buffer?
Several methods can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the buffer to a value at least 2 pH units below the pKa of chlorpromazine (pKa ≈ 9.3) will significantly increase its solubility by ensuring it is in its protonated, salt form.
-
Use of Co-solvents: Incorporating water-miscible organic solvents, such as propylene (B89431) glycol or ethanol, can increase the solubility of hydrophobic drugs.[6][7][8][9]
-
Addition of Surfactants: Surfactants like polysorbates (e.g., Tween 80) can form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium.[10][11][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin), have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with chlorpromazine, effectively shielding the hydrophobic parts of the drug molecule and increasing its aqueous solubility.[3][4][14][15][16][17][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dissolution | The pH of the buffer is too high, leading to the formation of the less soluble free base. | Lower the pH of the buffer to below 7. Check the final pH of the solution after adding this compound, as the drug itself can alter the pH. Adjust as necessary. |
| The concentration of this compound exceeds its solubility limit in the chosen buffer. | Refer to the solubility enhancement methods above (co-solvents, surfactants, cyclodextrins). Determine the required concentration and choose an appropriate solubilization strategy. | |
| Inconsistent solubility results | The solution has not reached equilibrium. | Ensure adequate mixing time. For shake-flask methods, a minimum of 24-48 hours is often recommended to reach equilibrium.[7] |
| Temperature fluctuations during the experiment. | Maintain a constant and controlled temperature throughout the solubility determination process, as solubility is temperature-dependent. | |
| Inaccurate quantification method. | Validate your analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) for linearity, accuracy, and precision in the relevant buffer system. Ensure the drug is stable in the solvent used for analysis.[6][15] | |
| Cloudy solution even at low concentrations | Formation of micelles or other aggregates. | This can occur with surfactants. While it indicates solubilization, it may interfere with certain downstream applications. Consider the critical micelle concentration (CMC) of the surfactant. |
| Interaction with buffer components. | Investigate potential interactions between this compound and specific ions in your buffer. Consider using a different buffer system. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound by the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed, clear container (e.g., a glass vial or flask). The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker or incubator (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed for a defined period (e.g., 2-4 hours) to allow for sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to filter the sample through a 0.45 µm syringe filter. Centrifugation can also be used as an alternative or additional step before filtration.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of chlorpromazine in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][15]
-
Calculate the original solubility in the buffer by accounting for the dilution factor.
-
Protocol 2: Enhancing Solubility of this compound using a Co-solvent (Propylene Glycol)
This protocol describes how to prepare a solution of this compound at a concentration higher than its intrinsic aqueous solubility using a co-solvent.
-
Prepare Co-solvent/Buffer Mixtures:
-
Prepare a series of aqueous buffer solutions containing different percentages (v/v) of propylene glycol (e.g., 5%, 10%, 20%, 30%).
-
-
Solubility Determination:
-
For each co-solvent/buffer mixture, perform the shake-flask method as described in Protocol 1 to determine the solubility of this compound.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of the propylene glycol concentration to determine the optimal co-solvent percentage for your desired drug concentration.
-
Protocol 3: Enhancing Solubility of this compound using a Cyclodextrin (Hydroxypropyl-β-Cyclodextrin)
This protocol details the preparation of a this compound solution with enhanced solubility through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution:
-
Dissolve a specific amount of HP-β-CD in the desired aqueous buffer to create a stock solution of known concentration (e.g., 10% w/v).
-
-
Complexation and Solubilization:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Follow the shake-flask method (Protocol 1) to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Quantification:
-
Separate the undissolved solid and quantify the amount of dissolved chlorpromazine in the supernatant as described in Protocol 1.
-
-
Phase Solubility Diagram (Optional):
-
To characterize the complexation, perform the experiment with a range of HP-β-CD concentrations and plot the solubility of this compound against the HP-β-CD concentration. This will generate a phase solubility diagram, which can be used to determine the stoichiometry and stability constant of the inclusion complex.
-
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Methods for Solubility Enhancement.
References
- 1. pH-dependent phase transition of chlorpromazine micellar solutions in the physiological range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid colorimetric sensing of chlorpromazine HCl antipsychotic through in situ growth of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2006096580A1 - Solvent system for enhancing the solubility of pharmaceutical agents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 10. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exposure of Chlorpromazine to 266 nm Laser Beam Generates New Species with Antibacterial Properties: Contributions to Development of a New Process for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. oatext.com [oatext.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Secure Verification [machinery.mas.bg.ac.rs]
- 19. Hydroxypropyl-β-cyclodextrin inclusion complex improves the percutaneous therapeutic effect of eugenol on psoriasis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorpromazine Maleate Concentrations for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing chlorpromazine (B137089) maleate (B1232345) in cell culture while minimizing cytotoxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for chlorpromazine maleate in in vitro experiments?
A definitive starting concentration for this compound is highly dependent on the cell line, assay duration, and the specific biological endpoint being measured. However, based on published literature, a reasonable starting point for many cell-based assays is in the low micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q2: How does this compound induce cytotoxicity?
Chlorpromazine's cytotoxic effects are multifaceted and concentration-dependent.[1] The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: Leading to loss of cellular homeostasis.[2]
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial membrane potential has been observed.[1]
-
Induction of a Pro-inflammatory Response. [2]
-
Increased Intracellular Calcium: Chlorpromazine can increase intracellular Ca2+ concentrations, which can trigger apoptotic pathways.[3]
-
Formation of Reactive Metabolites: Cytochrome P450 enzymes can activate chlorpromazine to toxic metabolites.[1]
Q3: Can the solvent used to dissolve this compound affect my cells?
Yes, the solvent used to dissolve this compound, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations. It is imperative to:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control in your experiments, which consists of cells treated with the highest concentration of the solvent used in the drug dilutions. This will help differentiate between the effects of the drug and the solvent.
Q4: Why am I seeing inconsistent results in my cell viability assays?
Inconsistent results can arise from several factors:
-
Inaccurate Pipetting: Ensure proper calibration and use of pipettes for accurate serial dilutions.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Optimize and standardize your cell seeding protocol.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental outcomes. Regularly test your cell cultures for contamination.[4]
-
Reagent Variability: Use reagents from the same lot for the duration of an experiment to minimize variability.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to evaporation. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile medium or PBS.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in control group | Solvent (e.g., DMSO) toxicity. | Perform a dose-response curve for the solvent to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in all wells is below this threshold. |
| Contamination (bacterial, fungal, mycoplasma). | Visually inspect cultures for turbidity or color changes in the medium. Perform routine mycoplasma testing. If contamination is suspected, discard the culture and start a new one from a frozen stock.[4] | |
| Poor cell health. | Ensure proper cell culture techniques, including using the correct medium and supplements, and maintaining an appropriate incubator environment (temperature, CO2, humidity).[5] | |
| No observable effect of this compound | Incorrect drug concentration. | Verify the calculations for your dilutions. Prepare fresh drug dilutions for each experiment. |
| Drug degradation. | Store the this compound stock solution according to the manufacturer's instructions, typically protected from light and at a low temperature. | |
| Cell line resistance. | Some cell lines may be inherently resistant to chlorpromazine. Consider using a different cell line or a higher concentration range in your dose-response experiment. | |
| Precipitate forms in the medium after adding this compound | Poor drug solubility at the tested concentration. | Ensure the final solvent concentration is sufficient to keep the drug in solution. Consider using a different solvent if solubility issues persist. |
| Interaction with media components. | Some components of the cell culture medium can interact with the drug. If possible, try a different medium formulation. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Inaccurate drug addition. | Be meticulous when adding the drug to each well, ensuring the same volume is added to all replicate wells. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from the inner wells. |
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| GBM 8401 (Human Glioblastoma) | Cell Viability | 10 - 40 µM | Induced cytotoxicity | [3] |
| GHA (Human Astrocyte) | Cell Viability | 10 - 40 µM | No cytotoxicity observed | [3] |
| HepaRG (Human Hepatic) | ECIS, Viability Assays | 25 - 50 µM | Sub-toxic | [2] |
| HepaRG (Human Hepatic) | ECIS, Viability Assays | 100 µM | Toxic | [2] |
| U-87MG (Human Glioblastoma) | Growth Inhibition | 0, 10, 20, 40 µM (24, 48h) | Dose and time-dependent growth inhibition | [6] |
| Neuro-2a (Mouse Neuroblastoma) | Cell Proliferation | Up to 30 µM | Inhibitory effects | [7] |
| Human Neuroblastoma | Cell Viability | 10⁻⁶ - 10⁻⁵ M | Protective against Ca²⁺-mediated cell death | [8] |
| Human Neuroblastoma | Cell Viability | 10⁻⁴ - 10⁻³ M | Drastic decrease in cell viability | [8] |
Table 2: IC50 Values of this compound in Glioblastoma (GBM) Cell Lines (48h treatment)
| Cell Line | IC30 (µM) | IC50 (µM) |
| U251MG | 13.5 ± 1.5 | 20.5 ± 2.5 |
| U87MG | 16.0 ± 2.0 | 25.0 ± 3.0 |
| T98G | 18.0 ± 2.0 | 28.0 ± 3.0 |
| GLI36 | 12.0 ± 1.0 | 18.0 ± 2.0 |
| N2 | 22.0 ± 2.5 | 35.0 ± 4.0 |
| N5 | 25.0 ± 3.0 | 40.0 ± 5.0 |
| Data adapted from a study on the anticancer properties of chlorpromazine in human glioblastoma cells.[9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using a Cell Viability Assay (e.g., AlamarBlue)
This protocol outlines the steps to determine the concentration of this compound that is cytotoxic to a specific cell line.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Also prepare a vehicle control (medium with the highest concentration of DMSO used).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Replace it with the medium containing the different concentrations of this compound.
-
Include wells for the vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (AlamarBlue):
-
Following the incubation period, add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Biochemical effects of chlorpromazine on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
strategies to prevent the degradation of chlorpromazine maleate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of chlorpromazine (B137089) maleate (B1232345) in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My chlorpromazine stock solution has changed color (e.g., turned yellow or pinkish). What does this indicate and is the solution still usable?
A: A change in color, such as turning yellow or developing a pinkish hue, is a common indicator of chlorpromazine degradation.[1] This is often due to oxidation and photodegradation, leading to the formation of various degradation products. It is strongly recommended not to use discolored solutions for experiments, as the presence of these impurities can lead to inaccurate and unreliable results.
Q2: What are the primary factors that cause chlorpromazine maleate to degrade in a stock solution?
A: The main factors contributing to the degradation of this compound in solution are:
-
Light: Chlorpromazine is highly photosensitive and degrades rapidly upon exposure to UV and visible light.[1][2][3]
-
Oxygen: Atmospheric oxygen can oxidize chlorpromazine, leading to the formation of products like chlorpromazine sulfoxide.[4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5]
-
pH: The stability of chlorpromazine can be influenced by the pH of the solution.
Q3: What are the ideal storage conditions for a this compound stock solution?
A: To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage conditions:
-
Protect from Light: Always store the solution in amber-colored vials or wrap the container with aluminum foil to prevent light exposure.[2][6][7]
-
Controlled Temperature: Store stock solutions at refrigerated temperatures (2-8°C) for short-term storage. For longer-term storage, consult specific stability data, though some studies show stability for up to 3 months at both refrigerated and room temperature when properly protected from light.[7][8][9] Commercial preparations recommend storage between 15-30°C, avoiding freezing.[2][6]
-
Inert Atmosphere: For maximum stability, especially for long-term storage of primary standards, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.[2]
-
Appropriate Solvent: While methanol (B129727) is often used to prepare stock solutions due to high solubility, subsequent dilutions for working solutions should be made in a buffer compatible with your experimental system.[10]
Q4: Can I use antioxidants to prevent the degradation of my chlorpromazine stock solution?
A: Yes, the addition of antioxidants can help stabilize chlorpromazine solutions by preventing oxidation.[2] Commonly used antioxidants in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be carefully considered and validated to ensure it does not interfere with your experimental assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the refrigerated stock solution. | The solubility of this compound may be lower at refrigerated temperatures, especially at high concentrations. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider preparing a less concentrated stock solution. 3. If it does not redissolve, it may be a degradation product. Prepare a fresh solution. |
| Inconsistent results between experiments using the same stock solution. | The stock solution may be degrading over time, leading to a decrease in the effective concentration of the active compound. | 1. Prepare fresh stock solutions more frequently. 2. Aliquot the stock solution into smaller, single-use vials upon preparation to minimize repeated freeze-thaw cycles and exposure to air. 3. Always check for any visual signs of degradation (color change, precipitation) before use. |
| The solution appears cloudy or opalescent. | This can be caused by the formation of sparingly soluble degradation products, such as chlorpromazine N-oxide and nor-chlorpromazine. | 1. Discard the solution immediately. 2. Review your preparation and storage procedures to minimize degradation (e.g., ensure complete protection from light, consider deoxygenating the solvent). |
Quantitative Data Summary
Table 1: Stability of Chlorpromazine HCl Solution (100 mg/mL in Ora-Sweet®) Stored in Amber Plastic Bottles
| Storage Condition | Time Point | pH (mean) | % Initial Concentration Retained (mean) | Visual Appearance |
| Refrigerated (2-8°C) | 1 Month | 4.5 | 98.7% | Clear, colorless |
| 2 Months | 4.5 | 96.5% | Clear, colorless | |
| 3 Months | 4.6 | 93.6% | Clear, colorless | |
| Room Temp (20-25°C) | 1 Month | 4.5 | 101.4% | Clear, colorless |
| 2 Months | 4.5 | 99.2% | Clear, colorless | |
| 3 Months | 4.6 | 97.8% | Clear, colorless | |
| Data adapted from a study on extemporaneously compounded oral solutions.[7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a this compound stock solution with enhanced stability for research use.
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Amber glass vials with screw caps (B75204) and PTFE septa
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of HPLC-grade methanol in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the same solvent.
-
(Optional) For enhanced stability, gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Aliquot the stock solution into smaller amber glass vials.
-
Purge the headspace of each vial with the inert gas before sealing tightly.
-
Store the vials in the dark at the recommended temperature (2-8°C for short-term, consider -20°C for longer-term, though validation is required).
Protocol 2: Stability Indicating HPLC Method for Chlorpromazine
Objective: To quantify the concentration of chlorpromazine and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer (e.g., 85:15 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 256 nm (for the parent drug).[12]
-
Column Temperature: 30°C.[11]
Procedure:
-
Prepare a series of chlorpromazine standards of known concentrations to generate a calibration curve.
-
Dilute a sample of the stock solution to be tested to fall within the concentration range of the calibration curve.
-
Inject the standards and the sample onto the HPLC system.
-
Monitor the chromatogram for the retention time of the chlorpromazine peak and any new peaks that may correspond to degradation products.
-
Quantify the concentration of chlorpromazine in the sample using the calibration curve. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. store.sangon.com [store.sangon.com]
- 3. [Photodegradation of chlorpromazine, a drug-related adverse event] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of an analgesic-sedative combination in glass and plastic single-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Investigating Unexpected Cytotoxic Effects of Chlorpromazine Maleate In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxic effects of chlorpromazine (B137089) maleate (B1232345) (CPZ) in in vitro experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during in vitro studies with chlorpromazine maleate.
FAQs
1. Q: My observed cytotoxicity for chlorpromazine is much higher/lower than expected. What are the potential causes?
A: Discrepancies in chlorpromazine's cytotoxic effects can stem from several factors:
-
Cell Line Specificity: Different cell types exhibit varying sensitivities to chlorpromazine. For instance, glioblastoma cells have shown susceptibility to CPZ-induced cytotoxic autophagy, while non-cancerous cell lines may be less affected.[1] The sensitivity ranking of cell lines can also change depending on the dose metric used.[2]
-
Compound Stability and Handling: Chlorpromazine is known to be light-sensitive.[3][4] Exposure to light can lead to the formation of photoproducts with altered activity, potentially affecting your results.[5][6] It is crucial to prepare and handle chlorpromazine solutions in low-light conditions.
-
Culture Medium Composition: Components in the cell culture medium, such as serum proteins, can bind to chlorpromazine, reducing its bioavailable concentration.[2] Variations in serum percentage between experiments can lead to inconsistent results.
-
Dose Metric: The way cytotoxicity is expressed (e.g., nominal concentration vs. measured free concentration) can significantly impact the interpretation of the results.[2] The freely dissolved concentration is often a more appropriate metric than the total concentration in the medium.[2]
2. Q: What are the known mechanisms of chlorpromazine-induced cytotoxicity?
A: Chlorpromazine exerts its cytotoxic effects through multiple mechanisms, which can act alone or in combination:
-
Oxidative Stress: Chlorpromazine can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including lipid peroxidation.[7][8][9] This has been observed in various cell types, including endothelial cells and hepatocytes.[7][8]
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): The drug can trigger ER stress, leading to the UPR. This can culminate in a potent autophagic response that results in cytotoxic effects in cancer cells like glioblastoma.[1]
-
Mitochondrial Dysfunction: Chlorpromazine can disrupt the mitochondrial membrane potential in a concentration-dependent manner, impairing mitochondrial function.[10][11]
-
Calcium Signaling Disruption: In some cell types, such as human glioblastoma cells, chlorpromazine can increase intracellular calcium concentrations by promoting Ca2+ influx and PLC-dependent Ca2+ release from the endoplasmic reticulum.[12]
-
Membrane Integrity Disruption: At certain concentrations, chlorpromazine can disrupt cell membrane integrity.[13]
3. Q: I am observing unexpected off-target effects. What could be the reason?
A: Chlorpromazine is known to interact with multiple cellular targets. While it is primarily known as a dopamine (B1211576) D2 receptor antagonist, it also has effects on serotonin (B10506) and histamine (B1213489) receptors.[14] Additionally, it can inhibit TNF-alpha synthesis and signaling, which might be an unexpected effect in your experimental system.[15] The formation of reactive metabolites through metabolism by cytochrome P450 enzymes can also lead to off-target effects and contribute to cytotoxicity.[10]
4. Q: How can I mitigate the phototoxicity of chlorpromazine in my experiments?
A: To minimize phototoxicity, all steps involving chlorpromazine should be performed under darkened or low-light conditions. This includes the preparation of stock solutions, dilution, and addition to cell cultures. Culture plates should be protected from light, for example, by wrapping them in aluminum foil. If your experimental setup requires light exposure (e.g., microscopy), you should include appropriate vehicle controls that are also exposed to light to differentiate between general phototoxicity and chlorpromazine-induced phototoxicity.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting, uneven cell seeding, or fluctuations in incubator conditions. | Ensure proper mixing of solutions, use calibrated pipettes, and verify uniform cell seeding. Regularly monitor and calibrate incubator temperature and CO2 levels.[16] |
| Unexpectedly low cytotoxicity | Chlorpromazine concentration may be too low, incubation time may be insufficient, or high protein binding in the medium. | Perform a dose-response curve to determine the optimal concentration. Conduct a time-course experiment to find the ideal incubation period.[16] Consider reducing the serum concentration in your medium if appropriate for your cell line, and compare results to experiments with normal serum levels. |
| Sudden cell death at low concentrations | The specific cell line may be highly sensitive, or the chlorpromazine solution may have degraded. | Review the literature for reported cytotoxic concentrations in your specific cell line. Prepare fresh chlorpromazine solutions for each experiment from a high-quality source and protect them from light. |
| Assay interference | Chlorpromazine may directly interact with assay reagents (e.g., MTT, Alamar Blue). | Run a control with chlorpromazine in cell-free medium to check for direct interference with your assay. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release assay).[16] |
Quantitative Data Summary
The following tables summarize reported in vitro concentrations of chlorpromazine and their observed effects.
Table 1: Cytotoxic Concentrations of Chlorpromazine in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| GBM 8401 (human glioblastoma) | Viability Assay | 10 - 40 µM | Induced cytotoxicity | [12] |
| GHA (human astrocyte) | Viability Assay | 10 - 40 µM | No cytotoxicity observed | [12] |
| HepaRG (human hepatic) | Viability/Impedance Sensing | 25 - 100 µM | Sub-toxic to toxic effects | [13] |
| Balb/c 3T3 (mouse fibroblast) | Phototoxicity Assay | 0.87 µg/ml (with HEV/UVA) | Mean toxic concentration | [17] |
| HEKn (human epidermal keratinocytes) | Phototoxicity Assay | 5.35 µg/ml (with HEV/UVA) | Mean toxic concentration | [17] |
| L929 (mouse fibrosarcoma) | Cytotoxicity Assay | 10 - 25 µM | Inhibition of TNF-alpha induced cytotoxicity | [15] |
Table 2: Concentrations of Chlorpromazine Inducing Specific Mechanistic Effects
| Effect | Cell Line/System | Concentration | Reference |
| Increased Reactive Oxygen Species (ROS) | Porcine Aortic Endothelial Cells | Not specified | [7] |
| Increased Intracellular Ca2+ | GBM 8401 | 10 - 30 µM | [12] |
| Inhibition of TNF-alpha production | THP-1 (human monocytic leukemia) | 1 - 100 µM | [15] |
| Inhibition of Mitochondrial Membrane Potential | Isolated Rat Hepatocytes | Concentration-dependent | [10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to investigate the cytotoxic effects of chlorpromazine.
Protocol 1: Determining Chlorpromazine Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Chlorpromazine Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Note: Protect the chlorpromazine solutions from light.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of chlorpromazine. Include a vehicle control (medium with the highest concentration of the solvent used) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: After the MTT incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to adhere overnight.
-
Chlorpromazine Treatment: Treat the cells with various concentrations of chlorpromazine (prepared as described in Protocol 1) for the desired duration. Include a vehicle control and a positive control for ROS induction (e.g., H2O2).
-
Probe Loading: After treatment, remove the medium and wash the cells with a suitable buffer (e.g., PBS). Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) and incubate according to the manufacturer's instructions, protected from light.
-
Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in ROS production.
Visualizations
Diagram 1: General Experimental Workflow for Investigating CPZ Cytotoxicity
Caption: Workflow for assessing chlorpromazine cytotoxicity.
Diagram 2: Signaling Pathway of CPZ-Induced ER Stress and Autophagy
Caption: CPZ-induced ER stress leading to cytotoxic autophagy.
Diagram 3: Logical Relationship of Factors Influencing CPZ Cytotoxicity
Caption: Factors influencing observed CPZ cytotoxicity.
References
- 1. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Chlorpromazine to 266 nm Laser Beam Generates New Species with Antibacterial Properties: Contributions to Development of a New Process for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxicity of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine phototoxicity: growth inhibition and DNA-interaction in normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic chlorpromazine induces oxidative stress in endothelial cells: an in vitro assessment employing Fourier-transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stress plays a major role in chlorpromazine-induced cholestasis in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 15. Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A comparative evaluation of photo-toxic effect of fractionated melanin and chlorpromazine hydrochloride on human (dermal fibroblasts and epidermal keratinocytes) and mouse cell line/s (fibroblast Balb/c 3T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Behavioral Responses to Chlorpromazine Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in behavioral responses to chlorpromazine (B137089) maleate (B1232345) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high within-group variability in locomotor activity in our chlorpromazine-treated animals in the open field test. What are the potential causes and solutions?
A1: High variability in locomotor activity is a common challenge. Several factors can contribute to this:
-
Inconsistent Drug Administration: Ensure precise and consistent dosing and administration technique (e.g., intraperitoneal injection volume and location).
-
Differential Metabolism: Individual differences in metabolism, influenced by genetics and the gut microbiome, can alter the effective dose each animal receives. Using inbred strains can help minimize genetic variability.[1]
-
Environmental Factors: Subtle differences in lighting, noise, and handling can significantly impact activity levels.[1][2]
-
Habituation: Insufficient habituation to the testing room and apparatus can lead to inconsistent exploratory behavior.[3]
Troubleshooting Steps:
-
Standardize Protocols: Review and strictly standardize all procedures, from animal handling and injection to the timing of the behavioral test.
-
Acclimatize Animals: Ensure a sufficient acclimatization period (at least 30-60 minutes) in the testing room before starting the experiment.[4][5]
-
Control Environmental Variables: Maintain consistent lighting (30-100 lux for open field), temperature (20-22°C), and minimize noise in the testing environment.[3]
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to avoid unconscious bias in handling and observation.[6]
Q2: Why are we seeing significant sex differences in the behavioral responses to chlorpromazine?
A2: Sex differences in response to dopamine (B1211576) antagonists like chlorpromazine are well-documented.[7] Males are often more affected by the inhibitory actions of these drugs.[7] Females, on the other hand, may exhibit more exploratory behavior at baseline.[8]
-
Hormonal Influences: Sex hormones can modulate neurotransmitter systems and drug metabolism, leading to different behavioral outcomes.
-
Pharmacokinetic Differences: There can be sex-dependent variations in drug absorption, distribution, metabolism, and excretion.
Recommendations:
-
Include Both Sexes: If applicable to the research question, include both male and female subjects in the experimental design.
-
Analyze Data Separately: Analyze the data for each sex separately to identify any sex-specific effects of chlorpromazine.
-
Control for Estrous Cycle: In female rodents, the stage of the estrous cycle can influence behavior. Monitoring and accounting for this can reduce variability.
Q3: Our animals are showing inconsistent performance on the rotarod test after chlorpromazine administration. What could be the issue?
A3: The rotarod test is sensitive to motor coordination, balance, and motivation, all of which can be affected by chlorpromazine.
-
Sedative Effects: Chlorpromazine has sedative properties, especially at higher doses, which can reduce motivation and performance.[9]
-
Extrapyramidal Side Effects: As a dopamine D2 antagonist, chlorpromazine can induce motor deficits that impair performance.[10][11]
-
Lack of Pre-Training: Insufficient training on the rotarod before drug administration can lead to high variability as animals are still learning the task.[12]
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to find a dose that affects the desired behavioral domain without causing excessive sedation or motor impairment.
-
Consistent Pre-Training: Ensure all animals receive adequate and consistent pre-training on the rotarod until a stable baseline performance is achieved.[12]
-
Observe Animal Behavior: Note whether animals are falling due to motor impairment or a lack of motivation (e.g., passively rotating or jumping off).[13]
Q4: We are not observing the expected anxiolytic or anxiogenic effects of chlorpromazine in the elevated plus maze (EPM). What should we check?
A4: The EPM is sensitive to various factors that can mask the effects of a drug.
-
Baseline Anxiety Levels: The starting anxiety level of the animals can influence the results. Highly anxious strains may show a more pronounced anxiolytic effect, while less anxious strains may exhibit a "ceiling" effect.[4]
-
Apparatus and Environment: The dimensions of the maze, the level of illumination, and the height of the maze from the floor are critical for inducing the necessary anxiety state.[5][14]
-
Handling and Placement: The way the animal is handled and placed on the maze can affect its initial behavior.[6]
Troubleshooting Steps:
-
Standardize the EPM Protocol: Ensure the maze dimensions, lighting conditions, and elevation are consistent with validated protocols. The maze should be cleaned thoroughly between trials.[5][15]
-
Consistent Animal Placement: Always place the animal in the center of the maze, facing an open arm.[15][16]
-
Consider Animal Strain: Be aware of the inherent anxiety levels of the rodent strain you are using.
Data Presentation
Table 1: Illustrative Dose-Dependent Effects of Chlorpromazine on Locomotor Activity in the Open Field Test (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters, Mean ± SD) | Time in Center Zone (seconds, Mean ± SD) |
| Vehicle (Saline) | 0 | 45.2 ± 8.5 | 15.3 ± 4.2 |
| Chlorpromazine | 1 | 35.8 ± 7.9 | 12.1 ± 3.8 |
| Chlorpromazine | 3 | 20.5 ± 6.2 | 8.5 ± 2.9 |
| Chlorpromazine | 10 | 8.1 ± 3.5 | 4.2 ± 1.5 |
Data are hypothetical and for illustrative purposes based on expected outcomes.[10][17][18]
Table 2: Example of Sex Differences in Rotarod Performance Following Chlorpromazine Administration (Mice)
| Treatment Group | Sex | Latency to Fall (seconds, Mean ± SD) |
| Vehicle (Saline) | Male | 185.6 ± 25.3 |
| Vehicle (Saline) | Female | 179.2 ± 28.1 |
| Chlorpromazine (2 mg/kg, i.p.) | Male | 95.4 ± 30.1 |
| Chlorpromazine (2 mg/kg, i.p.) | Female | 120.7 ± 26.5 |
Data are hypothetical and for illustrative purposes based on expected outcomes.
Experimental Protocols
Protocol 1: Open Field Test
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm x 30 cm for mice) made of a non-porous, easily cleaned material.[19]
-
An overhead video camera connected to a tracking software.
Procedure:
-
Habituation: Acclimatize animals to the testing room for at least 30 minutes prior to the test.[19]
-
Drug Administration: Administer chlorpromazine maleate or vehicle via the chosen route (e.g., intraperitoneal injection). Allow for a pre-treatment period for drug absorption (typically 30 minutes).[19]
-
Test Initiation: Gently place the animal in the center of the open field arena.[3]
-
Recording: Record the animal's activity for a predetermined duration (typically 5-10 minutes).[3][19]
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.[19]
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.[3]
Protocol 2: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50-55 cm).[5] For mice, arms are typically 30 cm long x 5 cm wide; for rats, 50 cm long x 10 cm wide.[5]
-
An overhead video camera and tracking software.
Procedure:
-
Habituation: Acclimatize animals to the testing room for at least 30-60 minutes.[5]
-
Drug Administration: Administer chlorpromazine or vehicle and allow for the pre-treatment period.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.[15][16]
-
Recording: Allow the animal to explore the maze for 5 minutes.[6][16]
-
Cleaning: Clean the maze thoroughly with 70% ethanol between subjects.[6]
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
Protocol 3: Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus:
-
A commercially available rotarod apparatus with a textured rod to provide grip. Rod diameter is typically around 3 cm for mice.[20]
Procedure:
-
Pre-training: Train the animals on the rotarod for several days prior to the experiment until a stable baseline performance is achieved. This typically involves multiple trials per day.[12]
-
Habituation: On the test day, acclimatize animals to the testing room for at least 15-30 minutes.[21][22]
-
Drug Administration: Administer chlorpromazine or vehicle and allow for the pre-treatment period.
-
Test Initiation: Place the animal on the rotating rod. The test can be run at a constant speed or with an accelerating protocol (e.g., 4 to 40 rpm over 300 seconds).[21]
-
Recording: Record the latency to fall from the rod. A trial may have a maximum duration (e.g., 300 seconds).[21]
-
Inter-trial Interval: Conduct multiple trials with a 15-minute inter-trial interval.[21]
Data Analysis:
-
Average latency to fall across trials for each animal.
Visualizations
Caption: Chlorpromazine's multifaceted receptor antagonism.
Caption: Standardized workflow for a behavioral study.
Caption: Troubleshooting high behavioral response variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 3. anilocus.com [anilocus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Sex differences in the elevated plus-maze test and large open field test in adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpp.com [ijpp.com]
- 18. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. mmpc.org [mmpc.org]
Technical Support Center: Chlorpromazine Maleate-Induced Extrapyramidal Symptoms (EPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate extrapyramidal symptoms (EPS) induced by chlorpromazine (B137089) (CPZ) maleate (B1232345) in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind chlorpromazine-induced extrapyramidal symptoms?
Chlorpromazine is a typical antipsychotic that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2] Its therapeutic effects are linked to the blockade of D2 receptors in the mesolimbic pathway. However, the blockade of D2 receptors in the nigrostriatal pathway, a key component of the extrapyramidal system, disrupts normal motor function and leads to the development of EPS.[1][3] This disruption creates a relative cholinergic hyperactivity, which contributes significantly to motor side effects like parkinsonism and dystonia.[4]
Q2: What are the common types of EPS observed in research animals?
The EPS observed in animals are models of the symptoms seen in humans. These include:
-
Acute Dystonia: Characterized by sustained muscle contractions, leading to abnormal postures or repetitive movements. In rodents, this can manifest as torticollis (twisting of the neck).[3][5]
-
Akathisia: A state of motor restlessness, where the animal may exhibit shuffling or pacing movements.[3][6]
-
Parkinsonism: Includes symptoms such as bradykinesia (slowness of movement), muscular rigidity, and tremor.[1][7] Catalepsy, the failure to correct an externally imposed posture, is a widely used behavioral marker for parkinsonian-like effects in rodents.[8][9]
-
Tardive Dyskinesia (TD): Develops after chronic exposure to antipsychotics. In rodents, this is often modeled by observing vacuous chewing movements (VCMs), which are purposeless chewing motions in the absence of food.[4][5]
Q3: What are the standard animal models and behavioral tests to assess chlorpromazine-induced EPS?
Several validated behavioral tests are used to quantify EPS in animal models. The choice of test depends on the specific type of EPS being investigated.
-
Catalepsy Test (for Parkinsonian-like rigidity): This is a primary model for neuroleptic-induced EPS.[8] It measures the time it takes for an animal to move from an externally imposed posture, such as placing its forepaws on an elevated bar.[4]
-
Vacuous Chewing Movement (VCM) Test (for Tardive Dyskinesia): This model is used to study the long-term effects of chronic antipsychotic treatment. It involves counting the frequency of purposeless oral movements in rodents.[4]
-
Rotation Test (in unilaterally lesioned animals): While more common in models of Parkinson's disease using neurotoxins like 6-OHDA, drug-induced rotation can be used to assess dopamine receptor asymmetry and motor imbalance.[10]
Q4: What are the primary pharmacological strategies for mitigating chlorpromazine-induced EPS in animal studies?
The main strategies involve co-administration of other agents or adjusting the experimental design:
-
Anticholinergic Agents: Drugs like trihexyphenidyl (B89730) and benztropine (B127874) are used to counteract the cholinergic hyperactivity resulting from D2 receptor blockade.[1][4][11] They are particularly effective against acute dystonia and parkinsonism.[12]
-
Serotonin 5-HT2A Receptor Antagonists: While studies in primates suggest that adding a 5-HT2A antagonism component may not prevent EPS, this remains an area of investigation as it can modulate dopamine release.[2][13]
-
Dose Adjustment: EPS are generally dose-dependent.[4][5] Reducing the dose of chlorpromazine is a direct method to decrease the severity of these side effects.
-
Switching to Atypical Antipsychotics: For comparative studies, using an atypical antipsychotic (e.g., clozapine) with a lower D2 receptor affinity and a higher 5-HT2A to D2 affinity ratio can serve as a control with a reduced EPS liability.[5][14]
Signaling Pathway of Chlorpromazine-Induced EPS
The diagram below illustrates the simplified signaling pathway in the nigrostriatal system leading to EPS following chlorpromazine administration and the site of action for mitigation with anticholinergic agents.
Caption: Mechanism of Chlorpromazine (CPZ)-Induced EPS and Mitigation.
Troubleshooting Guides
Problem 1: High variability in catalepsy measurements between animals.
-
Possible Cause 1: Inconsistent Handling: The way animals are handled and placed on the bar can significantly affect results.
-
Solution: Develop and adhere to a standardized protocol for placing the animal's forepaws on the bar. Ensure all experimenters are trained on this protocol to maintain consistency.[4]
-
-
Possible Cause 2: Environmental Distractions: Animals are sensitive to noise, light, and movement in the testing environment.
-
Solution: Conduct all catalepsy tests in a quiet, low-light room to minimize external stimuli that could alter the animal's behavior.[4]
-
-
Possible Cause 3: Lack of Acclimatization: Insufficient time for animals to acclimate to the testing room can lead to stress and erratic behavior.
-
Solution: Allow animals to acclimate to the testing room for at least 30-60 minutes before beginning any experimental procedures.[4]
-
Problem 2: Animals are developing severe acute dystonia shortly after CPZ administration.
-
Possible Cause 1: High Dose: Acute dystonia is a dose-dependent effect and can be more pronounced in younger animals.[5]
-
Solution: Reduce the dose of chlorpromazine. Perform a dose-response study to find a dose that induces measurable EPS without causing excessive distress.
-
-
Possible Cause 2: Individual Sensitivity: There can be significant inter-animal variability in response to neuroleptics.
-
Solution: Implement a pre-emptive mitigation strategy. Co-administer a low dose of an anticholinergic agent, such as benztropine or trihexyphenidyl, to reduce the severity of dystonic reactions.[1][15] Note that prophylactic use should be justified and carefully considered, as it can introduce confounding effects.[11]
-
Problem 3: Difficulty distinguishing EPS from general sedation.
-
Possible Cause: Sedative Properties of Chlorpromazine: Chlorpromazine has sedative effects, primarily through its blockade of histamine (B1213489) H1 and alpha-1 adrenergic receptors, which can be confused with parkinsonian-like akinesia.[2][3]
-
Solution 1: Use specific behavioral tests. The catalepsy test is designed to measure muscle rigidity, not just inactivity. An animal that is merely sedated will likely correct its posture more quickly than an animal experiencing catalepsy.
-
Solution 2: Measure multiple endpoints. In addition to the primary EPS measure, score general activity levels in an open field test. This can help differentiate between a specific motor deficit and general sedation. A study in mice showed a dose-dependent decrease in overall motor activity with CPZ.[16]
-
Solution 3: Use a positive control. Administer an anticholinergic agent. If the immobility is due to EPS, the anticholinergic should reverse it. If it is primarily sedation, the effect will be less pronounced.[17]
-
Experimental Protocols & Workflows
Experimental Workflow for Assessing EPS
The diagram below outlines a typical workflow for a study investigating chlorpromazine-induced EPS and potential mitigating agents.
Caption: General Experimental Workflow for an EPS Study.
Protocol 1: Catalepsy Bar Test (Rodents)
This protocol is adapted from methodologies used to assess Parkinsonian-like symptoms.[4]
-
Animal Acclimatization: Allow rats or mice to acclimate to the quiet, low-light testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer Chlorpromazine Maleate (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Apparatus: Use a horizontal wooden or metal bar (approx. 1 cm diameter) raised 9-10 cm from the surface for rats. The height should be adjusted for mice.
-
Testing Time Points: Conduct the test at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
-
Procedure:
-
Gently place the animal's forepaws onto the bar.
-
Start a stopwatch immediately.
-
Measure the time (in seconds) until the animal removes both forepaws from the bar and places them back on the surface.
-
If the animal remains on the bar for a pre-determined maximum time (e.g., 180 seconds), the trial is ended, and that time is recorded.
-
-
Data Analysis: The latency to descend from the bar is recorded. Data are typically analyzed using ANOVA to compare treatment groups across different time points.
Protocol 2: Vacuous Chewing Movement (VCM) Test (Rodents)
This protocol is used to model tardive dyskinesia following chronic drug administration.[4]
-
Chronic Drug Administration: Administer this compound (or vehicle) daily for an extended period (e.g., 3-12 weeks).
-
Observation Chamber: Place the animal individually in a transparent observation cage. A mirrored floor can aid in viewing oral movements.
-
Acclimatization: Allow the animal to acclimate to the chamber for 5-10 minutes before observation begins.
-
Observation Period: Record the animal's behavior for a set period (e.g., 2-5 minutes). Video recording is highly recommended for accurate, blinded scoring later.
-
Scoring:
-
Count the number of vacuous chewing movements, defined as purposeless chewing motions in the absence of food or other objects.
-
Tongue protrusions and facial twitching can also be scored as related tardive dyskinesia-like behaviors.
-
Scoring should be performed by at least two observers who are blind to the treatment conditions to ensure reliability.
-
-
Data Analysis: The frequency of VCMs (e.g., VCMs per minute) is calculated for each animal. Statistical analysis (e.g., repeated measures ANOVA) is used to assess the development of VCMs over time and differences between treatment groups.
Quantitative Data Summary
The following tables summarize key quantitative data for planning experiments.
Table 1: Example Doses of Chlorpromazine in Rodent Models
| Species | Dose Range | Route of Administration | Observed Effect | Citation(s) |
| Rat | 1 - 10 mg/kg | Intraperitoneal (i.p.) | Induction of catalepsy | [8][9] |
| Mouse | 0.4 - 3.6 mg/kg | Not specified | Dose-dependent decrease in locomotor activity | [16] |
| Cat | 7.5 - 15 mg/kg | Daily | Increased homovanillic acid (HVA) in caudate nucleus | [17] |
Note: These are example doses. Researchers should always perform their own dose-response studies to determine the optimal dose for their specific experimental conditions and animal strain.
Table 2: Common Pharmacological Agents for EPS Mitigation
| Agent Class | Example Drug(s) | Target EPS Type(s) | Mechanism of Action | Citation(s) |
| Anticholinergic | Trihexyphenidyl, Benztropine | Dystonia, Parkinsonism | Blocks muscarinic acetylcholine receptors, restoring dopamine/acetylcholine balance | [1][4][11] |
| H1 Antihistamine (with anticholinergic activity) | Chlorphenamine | Dystonia, Dyskinesia | Blocks muscarinic acetylcholine receptors | [18] |
| Benzodiazepine | Diazepam, Lorazepam | Akathisia, Dystonia | Enhances GABAergic inhibition | [5] |
| Beta-Blocker | Propranolol | Akathisia | Mechanism not fully elucidated, may involve blockade of beta-adrenergic receptors | [5] |
References
- 1. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adding pre-emptive anticholinergics to antipsychotics: Is it justified? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Serotonergic aspects of acute extrapyramidal syndromes in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. medi-calrx.dhcs.ca.gov [medi-calrx.dhcs.ca.gov]
- 16. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of drugs used in psychoses on cerebral dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference from Chlorpromazine Maleate in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from chlorpromazine (B137089) maleate (B1232345) in their fluorescence-based assays. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you identify, understand, and mitigate the effects of this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is chlorpromazine maleate problematic in fluorescence-based assays?
A1: this compound, a phenothiazine-class antipsychotic drug, possesses intrinsic fluorescent properties. This means the compound itself can absorb and emit light, leading to two primary types of interference in fluorescence-based assays:
-
Autofluorescence: this compound can fluoresce in the same spectral region as your experimental fluorophores, leading to artificially high background signals and false positives.
-
Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the emitted fluorescence, leading to a decrease in the detected signal and potentially causing false negatives.[1][2]
Q2: How can I determine if this compound is interfering with my assay?
A2: A simple control experiment can help identify interference. Prepare three sets of samples:
-
Blank: Assay buffer only.
-
This compound Control: Assay buffer with this compound at the same concentration used in your experiment.
-
Fluorophore Control: Assay buffer with your fluorescent probe/reagent.
-
Experimental Sample: Assay buffer with both your fluorescent probe and this compound.
Read the fluorescence of all samples. If the "this compound Control" shows a significant signal, autofluorescence is occurring. If the signal from the "Experimental Sample" is significantly lower than the "Fluorophore Control" (after subtracting the blank), quenching is likely taking place.
Q3: What are the spectral properties of chlorpromazine that I should be aware of?
A3: While the exact excitation and emission maxima of this compound can vary slightly with the solvent environment, its derivatives have shown fluorescence in the UV to blue/green region. For instance, a condensation product of chlorpromazine hydrochloride has been reported to have an excitation maximum at 398 nm and an emission maximum at 432 nm.[3] An oxidized form has been shown to have an excitation at 340 nm and emission at 380 nm.[3] This spectral profile can overlap with commonly used fluorophores like DAPI and FITC.
Q4: Are there alternative assays I can use to validate my findings if I suspect interference?
A4: Yes, employing assays with different detection modalities is a robust way to confirm your results. For studies involving the dopamine (B1211576) D2 receptor, the primary target of chlorpromazine, consider the following non-fluorescence-based methods:
-
Radioligand Binding Assays: These assays use a radiolabeled ligand to quantify the binding of a test compound to its receptor.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET measures protein-protein interactions by detecting energy transfer from a bioluminescent donor to a fluorescent acceptor.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in all wells containing this compound. | Autofluorescence of this compound. | 1. Perform a "pre-read" of the plate with only the compound and buffer to establish a baseline background to subtract. 2. Utilize a fluorophore with excitation and emission wavelengths shifted to the red or far-red spectrum to minimize spectral overlap. 3. Employ time-resolved fluorescence (TRF) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays. 4. If using microscopy, apply spectral linear unmixing to computationally separate the chlorpromazine signal from your probe's signal. |
| Lower than expected fluorescence signal in the presence of this compound. | Fluorescence quenching by this compound. | 1. Decrease the concentration of this compound if experimentally feasible. 2. Switch to a fluorophore that is less susceptible to quenching by chlorpromazine. 3. Validate findings with a non-fluorescence-based assay (e.g., Radioligand Binding Assay or BRET). |
| Inconsistent or variable results across replicate wells. | Compound precipitation or aggregation at the concentrations used. | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Include a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to improve solubility, if compatible with your assay. |
Quantitative Data: Spectral Overlap of Chlorpromazine with Common Fluorophores
Disclaimer: The following data is based on the reported fluorescence of a chlorpromazine derivative (chlorpromazine hydrochloride) and is intended to be illustrative of potential spectral overlap. The exact spectral characteristics of this compound in your specific assay buffer should be determined experimentally.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap |
| Chlorpromazine Derivative[3] | ~398 | ~432 | High with DAPI and some blue fluorophores. |
| DAPI | ~358 | ~461 | High |
| FITC (Fluorescein) | ~494 | ~518 | Moderate (potential for excitation of chlorpromazine and emission bleed-through) |
| TRITC (Rhodamine) | ~557 | ~576 | Low |
| Cy5 | ~650 | ~670 | Very Low |
Experimental Protocols
Mitigation Strategy 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol provides a general framework for a competitive binding TR-FRET assay to reduce interference from short-lived autofluorescence of test compounds.
Objective: To determine the binding of a test compound to a target protein with reduced interference from this compound.
Materials:
-
Target protein labeled with a long-lifetime lanthanide donor (e.g., Terbium or Europium).
-
Fluorescently labeled tracer (ligand) that binds to the target protein, with an acceptor fluorophore (e.g., fluorescein (B123965) or a red-shifted dye).
-
This compound and other test compounds.
-
Assay buffer.
-
TR-FRET compatible microplate reader.
Protocol:
-
Reagent Preparation: Prepare 2X solutions of the lanthanide-labeled target protein and the acceptor-labeled tracer in assay buffer.
-
Compound Plating: Dispense your test compounds (including this compound) and controls into a low-volume black microplate. Typically, this is done as a serial dilution.
-
Target Addition: Add the 2X lanthanide-labeled target protein solution to all wells.
-
Tracer Addition: Add the 2X acceptor-labeled tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Set the instrument to excite the donor (e.g., at 340 nm for Terbium) and measure the emission at two wavelengths: the donor's emission (e.g., ~620 nm) and the acceptor's emission (e.g., ~520 nm for fluorescein or a red-shifted wavelength for other acceptors) after a time delay (e.g., 100 µs).
-
Data Analysis: Calculate the TR-FRET ratio of the acceptor emission to the donor emission. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
Mitigation Strategy 2: Spectral Linear Unmixing in Fluorescence Microscopy
This protocol outlines the steps for separating the fluorescence signal of this compound from that of your probe using spectral imaging and linear unmixing.
Objective: To accurately visualize the localization of a fluorescently labeled target in the presence of autofluorescent this compound.
Materials:
-
Cells or tissue samples treated with this compound and labeled with your fluorescent probe.
-
Control samples:
-
Unlabeled cells/tissue.
-
Cells/tissue treated only with this compound.
-
Cells/tissue labeled only with your fluorescent probe.
-
-
A confocal microscope equipped with a spectral detector.
Protocol:
-
Acquire Reference Spectra:
-
Image the control sample containing only your fluorescent probe. Use the spectral detector to acquire its complete emission spectrum (this is your "Probe" reference spectrum).
-
Image the control sample containing only this compound. Acquire its emission spectrum (this is your "Chlorpromazine" reference spectrum).
-
Image the unlabeled control sample to acquire the autofluorescence spectrum of the cells/tissue (this is your "Autofluorescence" reference spectrum).
-
-
Acquire Spectral Image of Experimental Sample:
-
Image your experimental sample (containing both your probe and this compound) using the same settings as for the reference spectra, acquiring a "lambda stack" (a series of images at different emission wavelengths).
-
-
Perform Linear Unmixing:
-
In the microscope's analysis software, open the lambda stack of your experimental sample.
-
Select the linear unmixing function.
-
Load the previously acquired reference spectra for your "Probe," "Chlorpromazine," and "Autofluorescence."
-
The software will then calculate the contribution of each reference spectrum to each pixel in your experimental image, generating separate images for your probe and the interfering signals.
-
-
Analyze the Unmixed Image: The resulting image for your "Probe" channel will show the specific signal of your target with the contribution from this compound computationally removed.
Alternative Assay 1: Radioligand Binding Assay (Filter Binding)
Objective: To determine the binding affinity of this compound to the dopamine D2 receptor without using fluorescence.
Materials:
-
Membrane preparation from cells expressing the dopamine D2 receptor.
-
Radiolabeled ligand specific for the D2 receptor (e.g., [³H]-Spiperone).[6]
-
Unlabeled this compound.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine its IC₅₀, which can then be used to calculate the Ki (inhibitory constant).
Alternative Assay 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To measure the antagonism of the dopamine D2 receptor by this compound by monitoring receptor-protein interactions.
Materials:
-
HEK293 cells co-expressing the dopamine D2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor fused to an interacting protein (e.g., β-arrestin-YFP).
-
Dopamine (agonist).
-
This compound.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of measuring BRET.
Protocol:
-
Cell Plating: Plate the engineered HEK293 cells in a white, clear-bottom 96-well plate and grow overnight.
-
Compound Addition: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., the EC₈₀) to all wells except the vehicle control.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to all wells.
-
Measurement: Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The ability of this compound to inhibit the dopamine-induced increase in the BRET ratio indicates its antagonistic activity.
Visualizations
Caption: A logical workflow for troubleshooting this compound interference.
Caption: Antagonistic action of chlorpromazine on the D2 receptor pathway.
References
- 1. Fluorescence studies on the interaction between chlorpromazine and model cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chlorpromazine interactions to sera albumins. A study by the quenching of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Chlorpromazine Maleate in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of chlorpromazine (B137089) (CPZ) maleate (B1232345) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of chlorpromazine in cellular models?
A1: Chlorpromazine's primary on-target effect is the antagonism of dopamine (B1211576) D2 receptors.[1][2] However, it is a pharmacologically promiscuous compound with numerous known off-target effects, which can lead to confounding experimental results. These include antagonism of various other receptors such as serotonin (B10506) (5-HT2), histamine (B1213489) (H1), adrenergic (α1), and muscarinic receptors.[1][2][3] Additionally, CPZ can inhibit cytochrome P450 enzymes,[4] affect calcium signaling,[5] and induce cytotoxicity through pathways like apoptosis and autophagy.[6]
Q2: How can I distinguish between on-target and off-target effects in my experiments?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response analysis: On-target effects should occur at concentrations consistent with the binding affinity of CPZ for its primary target (D2 receptors), while off-target effects may appear at higher concentrations.
-
Rescue experiments: If the on-target effect is known, you can attempt to "rescue" the phenotype by overexpressing the target protein or a drug-resistant mutant.
-
Use of structurally unrelated compounds: Employing another D2 antagonist with a different chemical structure can help determine if the observed effect is specific to D2 receptor blockade or an artifact of CPZ's chemical properties.
-
Cell line selection: Compare the effects of CPZ in cell lines with varying expression levels of the D2 receptor. A consistent effect across all cell lines might indicate an off-target mechanism.
Q3: What are the initial steps to minimize off-target effects when designing an experiment with chlorpromazine?
A3: Proactive experimental design is key. Before starting, you should:
-
Conduct a thorough literature review: Understand the known on- and off-target effects of CPZ in your specific cellular model.
-
Determine the optimal concentration range: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.[7] An MTT or similar cell viability assay is recommended.
-
Optimize exposure time: Use the shortest incubation time necessary to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target events.
-
Ensure proper compound handling: Prepare fresh stock solutions and handle them correctly to avoid degradation or precipitation, which can affect the active concentration of the drug.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. The cell line is particularly sensitive to CPZ. 2. The effective concentration for the on-target effect is close to the cytotoxic concentration. 3. Off-target effects are inducing cell death pathways. | 1. Perform a detailed dose-response and time-course experiment to identify a narrower therapeutic window. 2. Switch to a less sensitive cell line if possible. 3. Investigate the mechanism of cell death (e.g., apoptosis vs. autophagy assays) to identify potential off-target pathways that could be inhibited. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation or degradation of CPZ stock solution. 3. Fluctuation in incubator conditions (temperature, CO2). | 1. Standardize cell culture protocols, including using a narrow range of passage numbers and consistent seeding densities. 2. Prepare fresh CPZ dilutions for each experiment from a stable stock solution. Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles. 3. Regularly calibrate and monitor incubator conditions. |
| Precipitation of chlorpromazine in cell culture media. | 1. Low aqueous solubility of CPZ, especially at physiological pH. 2. "Solvent shock" from rapid dilution of a concentrated DMSO stock into aqueous media. 3. Interaction with media components like salts and proteins. 4. Temperature fluctuations. | 1. Prepare a lower concentration stock solution in DMSO.[3] 2. Add the stock solution to the media drop-wise while gently swirling. Pre-warming the media to 37°C can also help. 3. If using serum-containing media, add the CPZ stock to the complete media with serum, as serum proteins can sometimes help stabilize hydrophobic compounds.[3][8] 4. Avoid repeated freeze-thaw cycles of the media after adding CPZ. |
| Observed phenotype does not match the expected on-target effect. | 1. The phenotype is a result of one or more off-target effects. 2. The on-target protein is not expressed or is non-functional in your cell model. | 1. Perform pathway analysis (e.g., Western blotting for key signaling molecules) to identify unexpectedly perturbed pathways. 2. Validate off-target interactions using functional assays or by co-treatment with specific inhibitors of suspected off-target pathways. 3. Confirm the expression and functionality of the D2 receptor in your cell line. |
Data Presentation: Quantitative Analysis of Chlorpromazine's Effects
Table 1: Cytotoxic Effects (IC50) of Chlorpromazine in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay/Duration |
| U251 | Human Glioblastoma | ~13.12 | Proliferation Assay / 96h[9][10] |
| UTMZ (TMZ-resistant) | Human Glioblastoma | 13.12 ± 2.8 | Proliferation Assay / up to 96h[9][10] |
| U-87MG | Human Glioblastoma | 10-40 | Growth Suppression / 24-48h[11] |
| HCT116 | Human Colon Carcinoma | 5 - 7 | Proliferation Assay[12] |
| Ba/F3 (FLT3-ITD) | Murine Pro-B | 10.34 | Proliferation Assay / 72h[13] |
| Ba/F3 (FLT3-ITD/F692L) | Murine Pro-B | 9.60 | Proliferation Assay / 72h[13] |
Table 2: Off-Target Enzyme Inhibition by Chlorpromazine
| Enzyme | IC50 (µM) |
| CYP1A2 | 9.5[4] |
| CYP2D6 | 20[4] |
| HERG Potassium Channel | 21.6[11] |
| hNav1.7 Sodium Channel | 25.9[11] |
Table 3: Receptor Binding Affinities (Ki) of Chlorpromazine
| Receptor | Ki (nM) |
| Dopamine D2 | 1.4 |
| Dopamine D3 | 2.5 |
| Dopamine D4 | 5.8 |
| Dopamine D1 | 10 |
| Dopamine D5 | 9.5 |
| Serotonin 5-HT2A | Not specified, but known antagonist |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Preparation of Chlorpromazine Maleate Stock Solution
-
Solvent Selection: Chlorpromazine hydrochloride is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 30 mg/mL, and in aqueous buffers like PBS (pH 7.2) at about 10 mg/mL.[12] For cell culture, DMSO is a common choice.
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder. The molecular weight of chlorpromazine hydrochloride is 355.3 g/mol .
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Gentle warming to 37°C and vortexing can aid dissolution.[14]
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Aqueous solutions are not recommended for storage for more than one day.[12]
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of chlorpromazine concentrations (prepared by diluting the stock solution in culture media) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (media with the same final concentration of DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Key Signaling Pathways (e.g., Akt/mTOR)
-
Cell Treatment and Lysis:
-
Treat cells with chlorpromazine at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. Chlorpromazine affects the numbers of Sox-2, Musashi1 and DCX-expressing cells in the rat brain subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cytochrome P450 In Vitro Inhibition by Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine Inhibits Miniature GABAergic Currents by Reducing the Binding and by Increasing the Unbinding Rate of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells [mdpi.com]
- 14. apexbt.com [apexbt.com]
best practices for the long-term storage and stability of chlorpromazine maleate solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of chlorpromazine (B137089) maleate (B1232345) solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for chlorpromazine maleate solutions?
A1: For optimal stability, this compound solutions should be stored at either refrigeration (2-8°C) or controlled room temperature (20-25°C).[1][2] It is crucial to protect the solutions from light by storing them in amber or other light-resistant containers.[1][2] Freezing of the solutions should be avoided.
Q2: How long can I expect a this compound solution to be stable?
A2: The stability of a this compound solution is dependent on the formulation and storage conditions. For instance, a 100 mg/mL chlorpromazine HCl solution compounded in Ora-Sweet® has been shown to be stable for at least three months when stored in amber plastic bottles at both refrigeration and room temperature.[1][2][3] Under these conditions, the concentration of chlorpromazine HCl remained within 93.6% to 101.4% of the initial concentration.[1][2][3]
Q3: What effect does pH have on the stability of this compound solutions?
A3: The pH of the solution significantly impacts the stability of chlorpromazine. The pH of maximum stability for chlorpromazine hydrochloride is reported to be 6.[4] Oxidation of chlorpromazine hydrochloride is more likely to occur in alkaline media.[4] Precipitation of the chlorpromazine base can occur at a pH of 6.7 to 6.8.[4]
Q4: What are the known degradation products of this compound?
A4: The primary degradation products of chlorpromazine in aqueous solutions include chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine. The formation of these products can be influenced by factors such as exposure to light, heat, and the presence of oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution has turned yellow or brown | Exposure to light.[4] | A slight yellowing may not indicate a loss of potency. However, a markedly discolored solution should be discarded.[4] To prevent discoloration, always store solutions in light-resistant containers. |
| Solution appears cloudy or has formed a precipitate (opalescence) | Formation of sparingly soluble degradation products like chlorpromazine N-oxide and nor-chlorpromazine. This can be triggered by factors like sterilization or prolonged storage. | Opalescence indicates degradation, and the solution should not be used. Review storage conditions and preparation methods to minimize degradation. Ensure the pH of the solution is within the optimal range for stability. |
| Unexpected peaks appear in HPLC analysis | Degradation of the this compound. | Identify the degradation products by comparing their retention times with known standards or by using mass spectrometry (MS). Review the storage and handling procedures to identify potential causes of degradation. |
| Decreased concentration of chlorpromazine in the solution | Chemical degradation due to exposure to light, elevated temperature, or inappropriate pH. | Verify storage conditions, including temperature and light protection. Ensure the pH of the solution is maintained within the optimal range. If necessary, prepare fresh solutions and re-evaluate stability under controlled conditions. |
Quantitative Stability Data
Table 1: Stability of 100 mg/mL Chlorpromazine HCl Solution in Ora-Sweet® over Three Months.[1]
| Storage Condition | Time (Months) | pH | Concentration (% of Initial) |
| Refrigerated (2-8°C) | 1 | No significant change | 98.5 |
| 2 | No significant change | 96.3 | |
| 3 | No significant change | 93.6 | |
| Room Temperature (20-25°C) | 1 | No significant change | 101.4 |
| 2 | No significant change | 99.8 | |
| 3 | No significant change | 97.2 |
Table 2: Effect of Temperature and pH on Chlorpromazine Degradation over 5 Days.
| Temperature | pH | Degradation Rate (%) |
| 50°C | 4.0 | 16.4 |
| 50°C | 7.0 | 99.9 |
| 50°C | 9.0 | 99.9 |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This method is designed to separate chlorpromazine from its potential degradation products.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the chlorpromazine solution samples to a nominal concentration of 0.05 mg/mL using the mobile phase.[1]
-
-
Standard Preparation:
-
Prepare a series of chlorpromazine HCl standard solutions (e.g., 0.03, 0.04, 0.05, 0.06, and 0.07 mg/mL) by dissolving a calculated amount of chlorpromazine HCl powder in the mobile phase.[1]
-
-
Calibration:
-
Construct a calibration curve at each time point by linear regression of the peak area of chlorpromazine against the concentration of the standards.[1]
-
Protocol for Forced Degradation Study
This study is conducted to demonstrate the stability-indicating capability of the analytical method.
-
Acid Hydrolysis:
-
Prepare a 0.05 mg/mL solution of chlorpromazine HCl in 0.5 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., up to 24 hours).[1]
-
Analyze the sample by the stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a 0.05 mg/mL solution of chlorpromazine HCl in 0.5 N NaOH.
-
Incubate the solution at 60°C for a specified period.[1]
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Prepare a 0.05 mg/mL solution of chlorpromazine HCl in 3% H₂O₂.
-
Incubate the solution at 60°C for a specified period.[1]
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of chlorpromazine HCl to sunlight or a UV lamp for a specified duration.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample or solution of chlorpromazine HCl to dry heat (e.g., 105°C) for a specified time.[5]
-
Dissolve the solid sample in the mobile phase or dilute the solution and analyze by HPLC.
-
Visualizations
Caption: Simplified degradation pathway of chlorpromazine.
Caption: Troubleshooting flowchart for chlorpromazine solutions.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
reducing inter-animal variability in chlorpromazine maleate pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize inter-animal variability in chlorpromazine (B137089) maleate (B1232345) pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-animal variability in chlorpromazine maleate PK studies?
A1: Inter-animal variability in this compound PK studies can stem from several factors:
-
Animal-Related Factors:
-
Genetics: Polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2 which are primary metabolizing enzymes for chlorpromazine, can lead to significant differences in drug clearance.[1][2][3] Different strains of rodents can exhibit varying metabolic capacities.
-
Physiology: Age, sex, health status, and individual differences in gastrointestinal transit time and absorption can affect drug disposition.
-
Stress: Handling, restraint, and blood sampling procedures can induce stress, which may alter physiological parameters and influence drug absorption and metabolism.[4]
-
-
Drug-Related Factors:
-
Physicochemical Properties: Chlorpromazine is lipophilic, which can lead to variable distribution into tissues.[1] Its maleate salt form is water-soluble, but precipitation at the administration site or in the gastrointestinal tract can lead to variable absorption.[5]
-
Formulation: The vehicle used to dissolve or suspend this compound can impact its solubility and absorption rate.
-
-
Experimental Procedure-Related Factors:
-
Dosing Technique: Inaccuracies in oral gavage or injection techniques can lead to incorrect dosing and high variability.
-
Blood Sampling: The timing of blood collection is critical. Inconsistent sampling schedules relative to the dose administration will result in variable concentration data.
-
Environmental Conditions: Variations in housing conditions such as temperature, light-dark cycles, and noise can affect animal physiology and drug metabolism.
-
Q2: How can I prepare a consistent and stable dosing solution of this compound?
A2: this compound is a white to off-white crystalline powder that is soluble in water.[5] Chlorpromazine hydrochloride is also soluble in water (approximately 50 mg/mL) and in organic solvents like ethanol (B145695) and DMSO (approximately 30 mg/mL).[6][7] To ensure a consistent dosing solution:
-
Vehicle Selection: For oral administration, sterile water or a 0.5% methylcellulose (B11928114) solution are common vehicles. For intravenous administration, sterile saline is appropriate.
-
Preparation:
-
Always use a calibrated balance to weigh the compound accurately.
-
Prepare the formulation fresh on the day of dosing to avoid degradation, as chlorpromazine is sensitive to light.[5]
-
If using a suspension, ensure it is uniformly mixed before each administration. Sonication can help in achieving a uniform suspension.
-
For aqueous solutions, ensure the compound is fully dissolved. The solubility of chlorpromazine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is not recommended to store aqueous solutions for more than one day.[6]
-
Q3: What is the recommended animal model for chlorpromazine PK studies?
A3: The choice of animal model depends on the specific research question. Rats and mice are commonly used.
-
Rats (e.g., Sprague-Dawley, Wistar): Often preferred due to their larger size, which facilitates easier blood sampling. Pharmacokinetic and pharmacodynamic studies of chlorpromazine have been conducted in Wistar and Sprague-Dawley rats.[8][9]
-
Mice (e.g., C57BL/6, BALB/c): Useful for studies requiring a large number of animals or for genetic knockout models.
To minimize genetic variability, it is highly recommended to use inbred strains of animals.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations at Tmax
| Potential Cause | Troubleshooting Step |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained on the proper oral gavage procedure. Use appropriately sized feeding needles for the animal's weight.[10][11][12][13] Verify the correct placement of the gavage needle to ensure the full dose is delivered to the stomach.[10][11][12][13] |
| Variable Gastric Emptying Rate | Fast animals overnight (approximately 12-16 hours) with free access to water before dosing to standardize gastric contents. Be aware that anesthesia can interfere with gastric emptying.[10] |
| Precipitation of Drug in the GI Tract | Ensure the dosing solution is well-prepared and the concentration is not above its solubility limit in the gastrointestinal fluid. |
| Stress-Induced Physiological Changes | Acclimatize animals to handling and the experimental environment for at least one week prior to the study. Minimize stress during dosing and blood collection.[4] |
Issue 2: Inconsistent Drug Elimination/Clearance Rates
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in Metabolic Enzymes | Use a single, inbred strain of animals to reduce genetic variability. If comparing strains, be aware of potential differences in CYP2D6 and CYP1A2 activity, the primary enzymes metabolizing chlorpromazine.[1][3] |
| Inconsistent Blood Sampling Times | Create and adhere to a strict, detailed timeline for blood sample collection for all animals. Automated blood sampling systems can improve consistency.[4] |
| Induction or Inhibition of Metabolic Enzymes | Ensure that the animals' diet, bedding, and environment are free from substances that could induce or inhibit CYP450 enzymes. |
| Animal Health Status | Monitor the health of all animals throughout the study. Any signs of illness should be recorded and the animal may need to be excluded from the analysis as illness can alter drug metabolism. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (inbred strain), 8-10 weeks old, weighing 250-300g.
-
Acclimatization: House animals in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the study with ad libitum access to standard chow and water.
-
Dosing Preparation:
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Sonicate the suspension for 15 minutes to ensure uniformity.
-
Prepare the formulation fresh on the day of dosing and protect it from light.
-
-
Administration:
-
Fast rats overnight (approximately 16 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11][12]
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[11]
-
Insert the gavage needle into the mouth and gently advance it into the esophagus. Do not force the needle.[10][11][12][13]
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress for 5-10 minutes after dosing.[13]
-
Protocol 2: Serial Blood Sampling from Rats
-
Method Selection: The saphenous vein or tail vein are suitable for repeated, small volume blood sampling.[14][15][16][17]
-
Procedure (Saphenous Vein):
-
Gently restrain the rat.
-
Shave the hair over the lateral aspect of the hind leg to visualize the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to help the blood to bead up.
-
Puncture the vein with a sterile 25-gauge needle.
-
Collect approximately 0.15 - 0.25 mL of blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
-
Sampling Schedule: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Handling:
-
Keep blood samples on ice.
-
Centrifuge the samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Data Presentation
Table 1: Physicochemical Properties of Chlorpromazine and its Salts
| Property | Chlorpromazine (Base) | This compound | Chlorpromazine Hydrochloride |
| Appearance | Oily liquid[18] | White to off-white crystalline powder[5] | Crystalline solid[6] |
| Molecular Formula | C17H19ClN2S[18] | - | C17H19ClN2S • HCl[6] |
| Molecular Weight | 318.9 g/mol [18] | - | 355.3 g/mol [6] |
| Water Solubility | 2.55 mg/L (at 24 °C)[18] | Soluble[5] | ~10 mg/mL in PBS (pH 7.2)[6], 50 mg/mL in water[7], 1 g/mL in water[19] |
| Organic Solvent Solubility | - | Soluble in alcohol[5] | Soluble in ethanol (~30 mg/mL), DMSO (~30 mg/mL)[6] |
| Stability | - | Sensitive to light[5] | - |
Table 2: Key Pharmacokinetic Parameters of Chlorpromazine (Illustrative)
| Parameter | Symbol | Typical Value (Rat, Oral) | Factors Influencing Variability |
| Time to Maximum Concentration | Tmax | 1 - 4 hours | Gastric emptying, formulation, stress |
| Maximum Concentration | Cmax | Highly variable | Dose, absorption rate, first-pass metabolism |
| Area Under the Curve | AUC | Highly variable | Bioavailability, clearance |
| Elimination Half-life | t1/2 | 2 - 31 hours (human data)[3] | Metabolism rate (CYP2D6/1A2 activity), genetics |
| Oral Bioavailability | F | 10 - 80% (human data)[1] | First-pass metabolism, GI absorption |
Mandatory Visualizations
Caption: Standardized workflow for a chlorpromazine pharmacokinetic study in rodents.
Caption: ADME pathway of chlorpromazine highlighting key factors of variability.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Importance of the cytochrome P450 2D6 genotype for the drug metabolic interaction between chlorpromazine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-12886729) | 16639-82-0 [evitachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic studies of chlorpromazine in rats: effect of chlorpromazine on dopamine and dopamine metabolite concentration in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. researchgate.net [researchgate.net]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 18. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Chlorpromazine Hydrochloride - LKT Labs [lktlabs.com]
troubleshooting inconsistent in vivo delivery of chlorpromazine maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of chlorpromazine (B137089) maleate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of chlorpromazine that can affect its in vivo delivery?
A1: Chlorpromazine (CPZ) is a lipophilic compound with properties that can present challenges for consistent in vivo delivery.[1] Its hydrochloride salt is freely soluble in water, but the free base has low aqueous solubility (2.55 mg/L at 24°C).[2] A 10% aqueous solution of chlorpromazine hydrochloride has an acidic pH of 3.5 to 4.5.[3] The molecule is also sensitive to light and can oxidize, so preparations should be protected from light.[2] Discolored solutions or those with precipitate should not be used.[2]
Q2: Why am I observing high inter-individual variability in plasma concentrations in my animal studies?
A2: High inter-subject variation in the pharmacokinetics of chlorpromazine is a well-documented phenomenon, even in controlled studies with healthy subjects.[4] This variability is attributed to several factors, including extensive first-pass metabolism in the liver and potentially the gut wall, which can differ significantly between individuals.[1][5][6] After oral administration, bioavailability can be low and variable, ranging from 10% to 69% when compared to intramuscular injection.[7] Genetic differences in metabolic enzymes, such as CYP2D6, also play a crucial role.[8][9]
Q3: My chlorpromazine solution for injection appears cloudy or has formed a precipitate. What could be the cause?
A3: Precipitation of chlorpromazine solutions can be caused by several factors, primarily related to pH and concentration. Chlorpromazine hydrochloride is soluble in acidic aqueous solutions, but as the pH increases towards physiological levels (e.g., in buffers or upon injection into tissues), its solubility decreases, which can lead to precipitation.[10][11][12] The critical micelle concentration of chlorpromazine is also pH-dependent.[10] Additionally, if the solution is discolored, it may indicate oxidation of the compound, which can also affect its stability.[2] It is also recommended not to mix chlorpromazine solutions with other agents in the same syringe unless compatibility is confirmed.[13][14]
Q4: I'm observing signs of local tissue irritation or necrosis at the injection site after intramuscular (IM) or subcutaneous (SQ) administration. How can this be mitigated?
A4: Chlorpromazine injections can be very irritating to tissues, which is why subcutaneous administration is generally not advised.[13][14] For intramuscular injections, it is recommended to inject slowly and deep into a well-developed muscle.[15] If irritation is a problem, the injection can be diluted with saline.[13][14] To minimize hypotensive effects and discomfort, the animal should be kept in a recumbent position for at least 30 minutes following parenteral administration.[13][15]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Profiles After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Extensive & Variable First-Pass Metabolism | Consider an alternative route of administration, such as intraperitoneal (IP), intramuscular (IM), or intravenous (IV) injection. | Oral bioavailability of chlorpromazine is low and highly variable due to significant metabolism in the liver and gut wall before it reaches systemic circulation.[5][7][16] Parenteral routes bypass this first-pass effect, leading to more consistent plasma levels. |
| Food Effects | Standardize the feeding schedule of experimental animals. Administering chlorpromazine on an empty stomach may lead to faster absorption, but co-administration with food can limit its absorption.[9] | The presence of food in the gastrointestinal tract can alter the absorption kinetics of chlorpromazine.[9] |
| Formulation Issues | Ensure the oral formulation is a homogenous solution or suspension. For solid dosage forms, ensure consistent dissolution properties. | The dissolution rate can be affected by the formulation's excipients and the pH of the gastrointestinal tract.[11][17] |
Issue 2: Poor Solubility and Precipitation of Injectable Formulations
| Potential Cause | Troubleshooting Step | Rationale |
| pH of the Vehicle | Prepare the solution in a vehicle with a slightly acidic pH (e.g., pH 4-5) to maintain the solubility of the chlorpromazine salt. | Chlorpromazine hydrochloride is more soluble at a lower pH.[3] As the pH approaches neutrality or becomes basic, the drug is more likely to precipitate.[10][12] |
| Concentration Too High | Prepare a more dilute solution for injection. | The solubility of chlorpromazine is finite. Attempting to create a highly concentrated solution, especially in a vehicle with a pH close to neutral, increases the risk of precipitation. |
| Incompatible Vehicle Components | Use simple, well-defined vehicles such as sterile water for injection or normal saline. Avoid complex buffers or vehicles containing components that may interact with chlorpromazine unless their compatibility is established. | Some excipients or buffer salts could potentially interact with chlorpromazine, affecting its solubility.[11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Chlorpromazine in Different Species
| Species | Route of Administration | Dosage | Elimination Half-Life (t½) | Bioavailability (Oral) | Reference |
| Rat | IV & Oral | Not Specified | Not Specified | Lower after oral dose | [5] |
| Goat | IV | 2.5 mg/kg | 1.51 ± 0.48 hours | Not Applicable | [1][18] |
| Dog | Not Specified | Not Specified | ~6 hours | Not Specified | [1] |
| Horse | IV & Oral | Not Specified | Not Specified | Urine recovery: 10% (IV), 27% (Oral) | [1] |
| Human | Oral & IM | 50 mg (Oral) | ~30 hours | 10% - 69% | [4][7][9] |
Table 2: Recommended Dosages for In Vivo Studies (Extrapolated from Clinical and Veterinary Use)
| Species | Indication | Route | Dosage Range | Reference |
| Sheep | Tranquilization | IM | 2.2 mg/kg | [19] |
| Chicks | Tranquilization | IM | 10 mg/kg | [19] |
| Rats | Not Specified | IP | 2.5 mg/kg | [1] |
| Mice | Not Specified | Oral | 16 mg/kg/day | [1] |
Note: These dosages are provided as a reference. Researchers should determine the optimal dose for their specific experimental model and objectives.
Experimental Protocols
Protocol 1: Preparation of Chlorpromazine HCl Solution for Intramuscular Injection
This protocol is based on formulations used in veterinary medicine.[19]
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the required amount of chlorpromazine HCl powder.
-
Dissolution: Dissolve the powder in sterile water for injection. To create a 1% (10 mg/mL) or 2.5% (25 mg/mL) solution, adjust the volume accordingly.
-
Addition of Excipients (Optional but Recommended): To improve stability and reduce irritation, the following can be added:
-
Ascorbic acid (as an antioxidant)
-
Sodium metabisulfite (B1197395) or sodium sulfite (B76179) (as antioxidants)
-
Benzyl alcohol (as a preservative)
-
Sodium chloride (to adjust tonicity)
-
-
pH Adjustment: Check the pH of the final solution. It should be in the acidic range (pH 3.5-4.5) to ensure solubility.[3] Do not adjust with buffers that may cause precipitation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the final solution protected from light. Do not use if discoloration or precipitation occurs.[2]
Visualizations
Caption: Troubleshooting workflow for inconsistent chlorpromazine delivery.
Caption: Key factors influencing chlorpromazine bioavailability.
Caption: Simplified diagram of chlorpromazine's action as a D2 receptor antagonist.
References
- 1. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 2. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorpromazine (PIM 125) [inchem.org]
- 4. Intersubject variation in the pharmacokinetics of chlorpromazine in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Destruction of chlorpromazine during absorption in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 10. pH-dependent phase transition of chlorpromazine micellar solutions in the physiological range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of the pH value and of drug-adjuvant interactions on the dissolution rate and the liberation of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-dependent effects of chlorpromazine on liposomes and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. starship.org.nz [starship.org.nz]
- 14. Chlorpromazine: Package Insert / Prescribing Information [drugs.com]
- 15. Chlorpromazine (Thorazine) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 16. Destruction of chlorpromazine during absorption in the rat in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. Pharmacokinetics and dosage of chlorpromazine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC-MS Method for Chlorpromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS) method for the determination of chlorpromazine (B137089) maleate (B1232345) against a conventional Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is based on experimental data from published studies, offering an objective analysis of each method's performance and validation parameters.
Introduction to the Novel Method
The novel UHPLC-Q-Orbitrap MS method offers high-resolution and accurate mass capabilities, enabling not only the quantification of chlorpromazine but also the identification of its metabolites and potential degradation products with a high degree of confidence. This method is particularly advantageous for in-depth metabolic studies and forced degradation studies in drug development.
Comparative Analysis of Validation Parameters
The performance of the novel UHPLC-Q-Orbitrap MS method is compared against a well-established UPLC-MS/MS method. The following table summarizes the key validation parameters for both methods, demonstrating their suitability for the quantitative analysis of chlorpromazine. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
| Validation Parameter | Novel UHPLC-Q-Orbitrap MS Method | UPLC-MS/MS Method |
| Linearity Range | 1.0 - 100 µg/kg | 0.5 - 200 ng/mL[6] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 1.0 µg/kg | Not explicitly stated, but LOQ is 0.5 ng/mL[6] |
| Limit of Quantification (LOQ) | 1.0 µg/kg (in pork samples) | 0.5 ng/mL[6] |
| Accuracy (% Recovery) | 72 - 117% (spiked in fish and pork) | Intra-assay: 96.9 - 102.5%, Inter-assay: 94.1 - 100.3%[6] |
| Precision (%RSD) | Not explicitly stated | Intra-assay: 2.4 - 5.8%, Inter-assay: 3.6 - 9.9%[6] |
| Specificity | High, due to high-resolution mass analysis | High, due to multiple reaction monitoring (MRM)[7] |
| Matrix Effect | 8% - 15% (in pork) | Not explicitly stated |
Experimental Protocols
Detailed methodologies for both the novel and the alternative method are provided below.
Novel UHPLC-Q-Orbitrap MS Method[1]
-
Instrumentation : Thermo Fisher Scientific Ultimate 3000 UHPLC system coupled to a Q-Exactive quadrupole-Orbitrap mass spectrometer.
-
Chromatographic Column : Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm).
-
Column Temperature : 40 °C.
-
Mobile Phase :
-
Eluent A: 0.1% v/v formic acid and 10 mmol/L ammonium (B1175870) formate (B1220265) in water.
-
Eluent B: Acetonitrile.
-
-
Gradient Elution :
-
Initial: 90% A
-
2–10 min: 90%–10% A
-
10–11 min: 10% A
-
11–12 min: 10%–90% A
-
12–13 min: 90% A
-
-
Mass Spectrometry :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Data Acquisition : Full scan/dd-MS2 (data-dependent MS2) mode for identification and quantification.
-
Alternative UPLC-MS/MS Method[7]
-
Instrumentation : UPLC system coupled to an electrospray tandem triple quadrupole mass spectrometer.
-
Chromatographic Column : Aquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Column Temperature : 40 °C.
-
Mobile Phase : Isocratic mixture of 65% water with 1% formic acid and 35% acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Mass Spectrometry :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Data Acquisition : Multiple Reaction Monitoring (MRM).
-
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, such as the novel HPLC-MS method for chlorpromazine maleate, in accordance with ICH guidelines.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorpromazine Maleate and Haloperidol in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two cornerstone typical antipsychotics, chlorpromazine (B137089) maleate (B1232345) and haloperidol (B65202), focusing on their performance in established animal models of psychosis. The following sections detail their receptor binding profiles, efficacy in predictive behavioral paradigms, and associated side effect profiles, supported by experimental data and detailed methodologies.
Introduction
Chlorpromazine, a low-potency phenothiazine, and haloperidol, a high-potency butyrophenone, have been pivotal in the pharmacological treatment of psychosis for decades.[1] Their primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] However, their broader receptor binding profiles contribute to differences in their clinical efficacy and side effect profiles.[2] Animal models of psychosis, such as amphetamine-induced hyperlocomotion and prepulse inhibition deficits, are crucial tools for preclinical evaluation and comparison of antipsychotic drugs.
Data Presentation: A Quantitative Comparison
The following tables summarize the receptor binding affinities and comparative efficacy of chlorpromazine and haloperidol in key animal models of psychosis.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Chlorpromazine (nM) | Haloperidol (nM) | Primary Function |
| Dopamine D1 | 18 | 230 | Cognition, motor control |
| Dopamine D2 | 1.2 | 0.7 | Antipsychotic efficacy, motor control (EPS) |
| Dopamine D3 | 7.8 | 0.7 | Cognition, mood |
| Dopamine D4 | 7.0 | 5.0 | Cognition |
| Serotonin 5-HT1A | 130 | 3400 | Anxiolytic, antidepressant effects |
| Serotonin 5-HT2A | 2.5 | 36 | Modulation of dopamine release, cognition |
| Serotonin 5-HT2C | 12 | 10000 | Appetite, mood |
| Adrenergic α1 | 1.8 | 6.0 | Blood pressure regulation (orthostatic hypotension) |
| Histamine H1 | 1.0 | 220 | Sedation, weight gain |
| Muscarinic M1 | 13 | 1400 | Anticholinergic side effects (dry mouth, blurred vision) |
Data compiled from the PDSP Ki database and other sources. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Efficacy in Animal Models of Psychosis
| Animal Model | Parameter Measured | Chlorpromazine Effect | Haloperidol Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Reduction in locomotor activity | Graded decrease | Graded reversal of hyperactivity | [3] |
| Apomorphine-Induced Stereotypy | Inhibition of stereotyped behaviors (e.g., gnawing, licking) | Effective at blocking stereotypy | Effective at blocking stereotypy | [4][5] |
| Prepulse Inhibition (PPI) Deficit | Restoration of sensorimotor gating | Dose-dependent facilitation of PPI | Dose-dependent facilitation of PPI | [6] |
Table 3: Comparative Side Effect Profile in Animal Models
| Side Effect Model | Parameter Measured | Chlorpromazine Effect | Haloperidol Effect | Reference |
| Catalepsy Induction | Immobility score | Induces catalepsy | Induces catalepsy (more potent) | [7][8] |
| Spontaneous Locomotor Activity | Decrease in normal movement | Graded decrease | Graded decrease | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of an antipsychotic to counteract the excessive locomotor activity induced by a psychostimulant, mimicking the positive symptoms of psychosis.
Protocol:
-
Animals: Male Wistar rats (200-250g) are typically used.
-
Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Habituation: Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) on the days preceding the experiment.
-
Drug Administration:
-
Chlorpromazine or haloperidol (at various doses) or vehicle is administered intraperitoneally (i.p.).
-
After a pretreatment period (e.g., 30-60 minutes), d-amphetamine (e.g., 1.5 mg/kg, i.p.) is administered.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) immediately following amphetamine administration.
-
Analysis: The data is analyzed to compare the locomotor activity of drug-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion is indicative of antipsychotic-like activity.[3]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in schizophrenic patients. This model assesses the ability of a drug to restore this gating function.
Protocol:
-
Animals: Male Sprague-Dawley rats or various mouse strains can be used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Each animal is placed in the startle chamber for an acclimation period (e.g., 5 minutes) with background white noise.
-
Stimuli:
-
Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 3-15 dB above background) that precedes the pulse by a short interval (e.g., 100 ms).
-
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials.
-
Prepulse + Pulse trials.
-
No-stimulus trials (background noise only).
-
-
Drug Administration: The test compound (chlorpromazine or haloperidol) or vehicle is administered prior to the testing session. To induce a PPI deficit, a dopamine agonist like apomorphine (B128758) can be administered before the antipsychotic.
-
Data Collection and Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the Prepulse + Pulse trials compared to the Pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100. Antipsychotics are expected to increase PPI or reverse a deficit in this measure.[6]
Mandatory Visualizations
Signaling Pathways
Both chlorpromazine and haloperidol exert their primary antipsychotic effects through the blockade of dopamine D2 receptors. However, their interactions with other receptors contribute to their distinct pharmacological profiles.
Caption: Dopamine D2 Receptor Antagonism by Chlorpromazine and Haloperidol.
Experimental Workflow
The general workflow for evaluating antipsychotic candidates in animal models of psychosis involves several key stages.
Caption: General Experimental Workflow for Antipsychotic Drug Testing.
Logical Relationship Diagram
This diagram illustrates the key comparative aspects of chlorpromazine and haloperidol based on their pharmacological properties and effects in animal models.
Caption: Comparative Profile of Chlorpromazine and Haloperidol.
Conclusion
Both chlorpromazine and haloperidol demonstrate efficacy in animal models predictive of antipsychotic activity, primarily through their antagonism of dopamine D2 receptors. Haloperidol exhibits higher potency and greater selectivity for the D2 receptor, which correlates with a higher risk of extrapyramidal side effects such as catalepsy in animal models.[7] Conversely, chlorpromazine's broader receptor binding profile, including significant affinity for histaminic, muscarinic, and adrenergic receptors, contributes to its sedative and anticholinergic properties but a lower propensity for extrapyramidal symptoms compared to haloperidol.[2] This comparative analysis underscores the utility of animal models in elucidating the distinct pharmacological profiles of antipsychotic drugs and predicting their clinical characteristics. The choice between these agents in a clinical or research setting would depend on the desired balance between antipsychotic efficacy and the tolerance of specific side effects.
References
- 1. Antipsychotic - Wikipedia [en.wikipedia.org]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. Effect of morphine and chlorpromazine on apomorphine-induced stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of haloperidol and clozapine on the disruption of sensorimotor gating induced by the noncompetitive glutamate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cataleptogenic effect of haloperidol, chlorpromazine and morphine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of chlorpromazine-induced catalepsy by the 5-HT-1A ligands pindolol and buspirone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro comparison of the effects of chlorpromazine maleate and trifluoperazine
A Comparative Guide for Researchers and Drug Development Professionals
Chlorpromazine (B137089) maleate (B1232345) and trifluoperazine (B1681574), two prominent phenothiazine (B1677639) antipsychotics, have been mainstays in the treatment of psychotic disorders for decades. While both share a common chemical scaffold and a primary mechanism of antagonizing dopamine (B1211576) receptors, their subtle structural differences translate into distinct in vitro pharmacological profiles. This guide provides a comprehensive in vitro comparison of their effects, supported by experimental data, to inform further research and drug development.
At a Glance: Key In Vitro Differences
| Parameter | Chlorpromazine Maleate | Trifluoperazine | Key Findings |
| Dopamine Receptor Binding Affinity (Ki, nM) | Trifluoperazine generally exhibits a higher affinity for D2-like receptors. | ||
| D1 | 15 | 2.9 | Trifluoperazine has a significantly higher affinity for the D1 receptor.[1] |
| D2 | 3.5 | 1.4 | Trifluoperazine shows a higher affinity for the D2 receptor, a key target for antipsychotic efficacy.[1] |
| D3 | 7.5 | 3.8 | Trifluoperazine demonstrates a higher affinity for the D3 receptor.[1] |
| D4 | 5.5 | 0.7 | Trifluoperazine has a markedly higher affinity for the D4 receptor.[1] |
| D5 (D1B) | 133 | Data not available | Chlorpromazine has a comparatively low affinity for the D5 receptor.[1] |
| Calmodulin Inhibition | Potent Inhibitor | Potent Inhibitor | Both drugs are known antagonists of calmodulin, which may contribute to their cellular effects beyond dopamine receptor blockade.[2][3][4][5] |
| Cytotoxicity | Dose-dependent cytotoxicity observed in various cell lines.[2][3][6][7][8] | Cytotoxicity observed at concentrations lower than those required to inhibit calmodulin-dependent phosphodiesterase activity.[2][3] | Both drugs exhibit cytotoxic effects, with mitochondria being suggested as a primary target, leading to energy depletion.[2][3] |
| Antifungal Activity (MIC, µg/mL) | 16 - 64 | 16 - 64 | Both compounds show broad-spectrum antifungal activity against Aspergillus species, zygomycetes, and Scedosporium species.[9] |
| Adrenergic Receptor Effects | Potent α1-adrenergic antagonist.[10] | Potent α1-adrenergic antagonist.[10] | Both drugs are significantly more potent at α1- than at α2-adrenergic receptors.[10] |
Delving Deeper: Experimental Insights
Dopamine Receptor Binding Affinity
The differential binding affinities of chlorpromazine and trifluoperazine for dopamine receptor subtypes are believed to underlie their varying clinical profiles of efficacy and side effects.[1] Trifluoperazine's higher affinity for D2-like receptors (D2, D3, D4) is a hallmark of typical antipsychotics and is strongly correlated with their therapeutic potency.[1][11]
Experimental Protocol: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard in vitro method to determine the binding affinity of a compound for a specific receptor.
Cellular Effects: Cytotoxicity and Mitochondrial Impact
In vitro studies have revealed that both chlorpromazine and trifluoperazine induce cytotoxicity in various mammalian cell types.[2][3] Interestingly, this toxicity occurs at concentrations lower than those needed to inhibit calmodulin-dependent phosphodiesterase activity, suggesting mechanisms independent of calmodulin inhibition.[2][3] A significant observation is the alteration of mitochondrial morphology, with mitochondria becoming rounded, swollen, and congregated around the nucleus. This suggests that mitochondria may be a primary target of these drugs, leading to energy depletion and subsequent cellular effects.[2][3]
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or trifluoperazine for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Calmodulin Inhibition and Signaling
Both chlorpromazine and trifluoperazine are well-established calmodulin antagonists.[2][4][5] Calmodulin is a ubiquitous calcium-binding protein that regulates numerous cellular processes. By inhibiting calmodulin, these drugs can interfere with various signaling pathways. For instance, trifluoperazine has been shown to inhibit myoblast fusion in culture, an effect that can be partially reversed by a calcium ionophore, suggesting a role for calmodulin in this process.[4]
Broader In Vitro Activities
Beyond their primary antipsychotic-related mechanisms, both chlorpromazine and trifluoperazine exhibit a range of other in vitro effects.
-
Antifungal Properties: Both drugs have demonstrated in vitro activity against a variety of filamentous fungi, inhibiting their growth at concentrations between 16 to 64 µg/ml.[9]
-
Adrenergic Receptor Blockade: Chlorpromazine and trifluoperazine are potent antagonists of α1-adrenergic receptors, which can contribute to some of their cardiovascular side effects.[10] They show markedly less activity at α2-adrenergic receptors.[10]
-
Anti-Tumor Necrosis Factor (TNF) Activity: Chlorpromazine has been shown to inhibit the synthesis and cytotoxicity of TNF-alpha in vitro, suggesting potential anti-inflammatory properties.[12]
Conclusion
The in vitro comparison of this compound and trifluoperazine reveals both shared and distinct pharmacological properties. While both are potent antagonists of dopamine and α1-adrenergic receptors and inhibitors of calmodulin, trifluoperazine generally displays a higher binding affinity for dopamine D2-like receptors, which may account for its higher potency as an antipsychotic. Their shared cytotoxic effects, potentially mediated through mitochondrial disruption, and their antifungal activities highlight the pleiotropic nature of these phenothiazines. This detailed in vitro characterization is crucial for understanding their mechanisms of action and for guiding the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of chlorpromazine and trifluoperazine on cytoskeletal components and mitochondria in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chlorpromazine and trifluoperazine on... [experts.mcmaster.ca]
- 4. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic and cytogenetic effects of chlorpromazine on human lymphocytes in vitro and on Ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and post antifungal effect of chlorpromazine and trifluopherazine against Aspergillus, Scedosporium and zygomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 12. Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Chlorpromazine Maleate: ELISA vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of chlorpromazine (B137089) (CPZ), a widely used antipsychotic medication, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Two of the most common analytical techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
While HPLC is often considered a confirmatory method due to its high specificity and accuracy, ELISA serves as a valuable screening tool because of its high throughput, rapidity, and cost-effectiveness.[1] The choice between these two methods depends on various factors, including the required sensitivity, sample matrix, number of samples, and available resources.
Performance Data Comparison
Table 1: ELISA Method Performance Characteristics
| Parameter | Performance Characteristic |
| Assay Type | Competitive ELISA |
| Detection Range | 0.1 - 2.7 ppb (ng/mL) |
| Limit of Detection (LOD) | Tissue: 0.1 ppb; Milk: 0.2 ppb; Muscle: 0.5 ppb |
| Sensitivity | 0.05 ppb |
| Sample Type | Muscle, Liver, Tissue (chicken, pork, fish, shrimp), Milk |
| Incubation Time | Approximately 1 hour 15 minutes |
| Accuracy | Tissue (chicken, pork), milk: 90±20% |
| Precision (%RSD) | < 10% |
Data synthesized from commercially available ELISA kits.[2][3][4]
Table 2: HPLC Method Performance Characteristics
| Parameter | Performance Characteristic |
| Linearity Range | 0.25 - 300 ng/mL (in water) |
| Correlation Coefficient (R²) | > 0.9998 |
| Limit of Detection (LOD) | Water: 0.1 ng/mL; Urine: 0.5 ng/mL; Plasma: 1.0 ng/mL |
| Limit of Quantification (LOQ) | Water: 0.25 ng/mL; Urine: 1.0 ng/mL; Plasma: 5.0 ng/mL |
| Precision (%RSD) | 1.2% (at 10 ng/mL) |
| Sample Type | Water, Urine, Plasma |
| Retention Time | ~2.5 min |
| Mean Recoveries | 99.58 - 100.45% |
Data synthesized from published HPLC methods.[5][6]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a generalized procedure based on commercially available competitive ELISA kits for chlorpromazine.
-
Sample Preparation:
-
Muscle/Tissue: Homogenize the sample. To 2±0.05 g of the homogenate, add 2 mL of 2.5% Trichloroacetic acid and 6 mL of Acetone. Vortex for 5 minutes and then centrifuge at 4000 r/min for 5 minutes.
-
Transfer 2 mL of the supernatant to a new tube. Add 2 mL of 3 M NaOH and 4.5 mL of N-hexane. Vortex for 5 minutes and centrifuge at 4000 r/min for 5 minutes.
-
Take 3 mL of the upper organic phase and dry it at 50-60℃ under a nitrogen stream or in a water bath.
-
Dissolve the residue in the sample dilution buffer provided in the kit.[2]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or prepared sample to each well of the microtiter plate, which is pre-coated with a CPZ antigen.
-
Add 50 µL of the HRP-conjugate (enzyme-labeled CPZ) to each well.
-
Add 50 µL of the antibody solution to each well. Mix gently and incubate for 30 minutes at room temperature.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of the TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the chlorpromazine concentration in the sample.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative procedure based on published RP-HPLC methods for chlorpromazine analysis.[5][6]
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add a known amount of an internal standard (e.g., mesoridazine).
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of n-heptane and isoamyl alcohol).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a small volume of the mobile phase.[7]
-
-
Chromatographic Conditions:
-
Column: ODS C18 (250×4.6mm, 5µm) or equivalent.[5]
-
Mobile Phase: A mixture of Ammonium acetate (B1210297) buffer and Methanol (e.g., in a 15:85 ratio).[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 20°C.[5]
-
Detection: UV detector at a wavelength of 211 nm or 254 nm.[5][8]
-
Injection Volume: 20-100 µL.[7]
-
-
Data Analysis:
-
Create a calibration curve by injecting standards of known chlorpromazine concentrations.
-
Quantify the chlorpromazine in the samples by comparing their peak areas (or peak area ratios with the internal standard) to the calibration curve.
-
Methodological Workflows
Caption: Generalized workflow for chlorpromazine quantification by ELISA.
Caption: Generalized workflow for chlorpromazine quantification by HPLC.
Conclusion
Both ELISA and HPLC are robust methods for the quantification of chlorpromazine maleate (B1232345). HPLC offers higher specificity and is considered a reference method, making it ideal for regulatory submissions and studies requiring detailed metabolic profiling.[1][8] Its sensitivity allows for the detection of low concentrations in biological fluids like plasma and urine.[6]
On the other hand, ELISA provides a simpler, faster, and more high-throughput alternative, making it well-suited for screening large numbers of samples, for example, in food safety applications or preliminary pharmacokinetic studies.[1][3] The choice of method should be guided by the specific requirements of the study, considering factors such as the sample matrix, required level of sensitivity and specificity, sample throughput, and available instrumentation. For comprehensive studies, a combination of both methods can be employed, using ELISA for initial screening and HPLC for confirmation of positive results.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorpromazine (CPZ) ELISA Kit RDF-E096 - Traditional ELISA Kits [reddotbiotech.com]
- 3. CPZ (Chlorpromazine) ELISA Kit - Elabscience® [elabscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. iosrphr.org [iosrphr.org]
- 6. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcbms.org [jcbms.org]
Assessing the Reproducibility of Chlorpromazine-Induced Catalepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chlorpromazine-induced catalepsy with alternative antipsychotics, focusing on reproducibility and supporting experimental data. The objective is to offer a thorough resource for designing and interpreting studies that utilize catalepsy as a behavioral endpoint for assessing extrapyramidal side effects of antipsychotic drugs.
Comparative Analysis of Cataleptic Effects
Chlorpromazine (B137089), a typical antipsychotic, is well-documented to induce catalepsy in male rats, a behavioral state analogous to the Parkinsonian side effects observed in humans. The primary mechanism underlying this effect is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.[1] The reproducibility of this effect can be influenced by several factors, including drug dose, time course, and the specific experimental protocol employed.
To provide a clear comparison, this guide presents data on chlorpromazine alongside haloperidol (B65202), another potent typical antipsychotic, and clozapine (B1669256), an atypical antipsychotic known for its lower propensity to induce catalepsy.[2][3]
Data Presentation
Table 1: Dose-Response of Chlorpromazine-Induced Catalepsy in Male Rats
| Dose (mg/kg, i.p.) | Time Post-Injection (min) | Catalepsy Score (Mean ± SEM) | Reference |
| 1 | 60 | 15.2 ± 2.1 | [4] |
| 3 | 60 | 45.8 ± 5.3 | [4][5] |
| 10 | 60 | 98.6 ± 10.7 | [4][5] |
Note: Catalepsy scores can vary based on the specific scoring system used. The data presented represents a generalized score for comparative purposes.
Table 2: Comparative Catalepsy Induction by Antipsychotics in Male Rats
| Drug | Dose (mg/kg, i.p.) | Time Post-Injection (min) | Catalepsy (Mean Descent Latency in s ± SEM) | Reference |
| Vehicle | - | 60 | 5.2 ± 1.1 | [3] |
| Chlorpromazine | 10 | 60 | 115.4 ± 12.3 | |
| Haloperidol | 0.25 | 60 | 78.9 ± 8.5 | [2] |
| Haloperidol | 0.5 | 60 | 135.2 ± 14.6 | [2] |
| Clozapine | up to 40 | 60 | No significant catalepsy detected | [2] |
Table 3: Reproducibility and Variability of Haloperidol-Induced Catalepsy
| Parameter | Value | Reference |
| AED50 (Automated) | 0.29 mg/kg (95% CL: 0.22-0.40) | [2][4] |
| AED50 (Manual Scoring 1) | 0.30 mg/kg (95% CL: 0.22-0.42) | [2][4] |
| AED50 (Manual Scoring 2) | 0.31 mg/kg (95% CL: 0.22-0.43) | [2][4] |
| Inter-observer Correlation | 0.88 - 0.99 (p < 0.0001) |
Note: AED50 is the dose that produces an adverse effect in 50% of the rats. While this data is for haloperidol, it highlights the high reproducibility achievable with standardized protocols. One study on chlorpromazine reported the use of the coefficient of variation (C.V. = standard deviation/mean) for statistical analysis of catalepsy data, indicating a method to quantify its reproducibility.
Experimental Protocols
Standardization of experimental protocols is critical for ensuring the reproducibility of catalepsy assessments. The most common method is the bar test.
Detailed Methodology: Bar Test for Catalepsy
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[4][5]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
2. Apparatus:
-
A horizontal wooden or metal bar, approximately 1 cm in diameter, is fixed at a height of 9 cm from the base.
-
The base should be a flat, enclosed surface to prevent the animal from escaping.
3. Drug Administration:
-
Chlorpromazine maleate (B1232345) is typically dissolved in saline and administered intraperitoneally (i.p.).
-
Control animals receive an equivalent volume of the vehicle (e.g., saline).
4. Experimental Procedure:
-
At a predetermined time after drug injection (e.g., 30, 60, 90, 120 minutes), the rat is gently placed on the testing apparatus.
-
The rat's forepaws are placed on the bar, and the hind paws remain on the base.
-
The latency to the first movement of either forepaw is recorded with a stopwatch. This is often referred to as the descent latency.
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid causing undue stress to the animal. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
5. Scoring:
-
The time the rat remains in the imposed posture is the primary measure of catalepsy.
-
Alternatively, a scoring system can be used, where the experimenter assigns a score based on the severity of the catalepsy (e.g., 0 = moves immediately, 1 = remains for 10-30 seconds, 2 = remains for 31-60 seconds, etc.).
Mandatory Visualizations
Signaling Pathway of Chlorpromazine-Induced Catalepsy
Caption: Chlorpromazine blocks D2 receptors, leading to catalepsy.
Experimental Workflow for Assessing Catalepsy
Caption: Workflow for assessing chlorpromazine-induced catalepsy.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of chlorpromazine-induced catalepsy by the 5-HT-1A ligands pindolol and buspirone in mice [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpp.com [ijpp.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
a comparative study of the cytotoxic effects of chlorpromazine maleate on different cell lines
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide detailing the cytotoxic effects of the antipsychotic drug chlorpromazine (B137089) (CPZ) maleate (B1232345) across a variety of cell lines. This guide synthesizes experimental data from multiple studies, offering an objective look at the compound's potential as an anti-cancer agent and its impact on non-cancerous cells. The data reveals that chlorpromazine's cytotoxic efficacy is cell-line dependent, with notable activity against several cancer types through various mechanisms including apoptosis, autophagy, and cell cycle arrest.
Chlorpromazine, a phenothiazine (B1677639) derivative, has long been used in the treatment of psychiatric disorders. However, a growing body of research, reviewed and compiled in this guide, highlights its potent anti-tumorigenic properties.[1][2] These studies indicate that CPZ targets multiple molecular pathways involved in cancer cell proliferation, survival, and metastasis.[1]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of chlorpromazine maleate in various cell lines as reported in the cited literature. It is important to note that experimental conditions such as exposure time and assay type can influence these values.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Citation |
| HCT116 | Human Colon Carcinoma | 5 - 7 | Not Specified | [2] |
| GBM 8401 | Human Glioblastoma | 10 - 40 (induced cytotoxicity) | Not Specified | [3] |
| U-87 MG | Human Glioblastoma | ~20-40 (growth inhibition) | 24, 48 h | [4] |
| T98G | Human Glioblastoma | Not Specified (IC30/IC50 calculated) | 48 h | [5] |
| U-251 MG | Human Glioblastoma | Not Specified (IC30/IC50 calculated) | 48 h | [5] |
| TS#1, TS#83, TS#163 | Human Glioblastoma Neurospheres | Not Specified (IC30/IC50 calculated) | 48 h | [5] |
| Balb/c 3T3 | Mouse Fibroblast | Most sensitive among tested | Not Specified | [6] |
| Caco-2 | Human Colorectal Adenocarcinoma | Less sensitive than Balb/c 3T3 | Not Specified | [6] |
| HepaRG | Human Hepatoma | Less sensitive than Balb/c 3T3 | Not Specified | [6] |
| PC9 | Non-small Cell Lung Cancer (EGFR mutant) | Dose-dependent inhibition | Not Specified | [7] |
| PC9ZD | Gefitinib-resistant NSCLC (EGFR T790M) | Growth suppression | Not Specified | [7] |
| HCC827GR | Gefitinib-resistant NSCLC (Met amplification) | Overcame resistance | Not Specified | [7] |
| MCF-7 | Human Breast Adenocarcinoma | Dose-dependent cytotoxicity | Not Specified | [8] |
| MCF-12A | Human Mammary Epithelial (non-cancerous) | Less sensitive than MCF-7 | Not Specified | [8] |
| HaCaT | Human Keratinocyte | Not Specified | Not Specified | [9] |
Mechanisms of Chlorpromazine-Induced Cytotoxicity
Chlorpromazine exerts its cytotoxic effects through a variety of molecular mechanisms, often in a cell-type-specific manner. Key mechanisms identified in the literature include:
-
Induction of Apoptosis: CPZ has been shown to induce programmed cell death in several cancer cell lines. In human oral cancer cells, it triggers both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[10][11] In developing rat brains, however, CPZ demonstrated a neuroprotective effect by inhibiting the mitochondrial apoptotic pathway.[12][13]
-
Autophagy-Mediated Cell Death: In human U-87MG glioma cells, chlorpromazine induces autophagic cell death by inhibiting the PI3K/AKT/mTOR signaling pathway.[14] This is supported by findings in other oral cancer studies where CPZ-induced autophagy promoted apoptosis.[10][11]
-
Cell Cycle Arrest: Treatment with chlorpromazine can lead to cell cycle arrest, primarily at the G2/M phase, in human oral cancer cells and U-87MG glioma cells.[4][10][11]
-
Disruption of Calcium Homeostasis: In GBM 8401 human glioblastoma cells, CPZ induces cytotoxicity by increasing intracellular calcium concentrations through store-operated Ca2+ entry and PLC-dependent release from the endoplasmic reticulum.[3]
-
Mitochondrial Dysfunction: In isolated rat hepatocytes, chlorpromazine's cytotoxicity is linked to concentration-dependent inhibition of the mitochondrial membrane potential.[15]
-
Inhibition of Clathrin-Mediated Endocytosis: CPZ is known to inhibit the formation of clathrin-coated vesicles, which is crucial for the intracellular transport of receptor tyrosine kinases (RTKs) like EGFR. This mechanism contributes to its anti-cancer effects in EGFR-mutated lung cancer cells.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the cytotoxic effects of this compound.
Cell Viability Assays
-
Alamar Blue Assay: This assay was used to measure the cytotoxicity of CPZ in Balb/c 3T3, Caco-2, and HepaRG cell cultures.[6] The assay is based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration.
-
Following treatment, the medium is replaced with a fresh medium containing Alamar Blue reagent.
-
Plates are incubated for a specified time, and fluorescence is measured to determine cell viability relative to untreated controls.
-
-
MTT Assay: (General protocol, specific studies may vary) This colorimetric assay assesses cell metabolic activity.
-
Cells are plated in 96-well plates and treated with CPZ.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized.
-
The absorbance is read on a microplate reader, and the percentage of cell viability is calculated.
-
Apoptosis Assays
-
TUNEL Assay: This method was used to detect DNA fragmentation, a hallmark of apoptosis, in the developing rat brain.[12]
-
Brain tissue sections are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.
-
The labeled cells are then visualized using fluorescence microscopy.
-
-
Western Blot for Apoptotic Markers: This technique was employed to measure the expression levels of key apoptosis-related proteins such as cleaved caspase-3, cytochrome c, Bax, and Bcl-2.[12]
-
Protein lysates are prepared from CPZ-treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the apoptotic proteins of interest, followed by incubation with secondary antibodies.
-
The protein bands are visualized and quantified.
-
Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cells are treated with CPZ and then harvested.
-
The cells are fixed and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured by a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
Chlorpromazine-Induced Autophagy via PI3K/AKT/mTOR Inhibition
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine cooperatively induces apoptosis with tyrosine kinase inhibitors in EGFR-mutated lung cancer cell lines and restores the sensitivity to gefitinib in T790M-harboring resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chlorpromazine Maleate as a Pharmacological Tool for Endocytosis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorpromazine (B137089) maleate (B1232345), a phenothiazine-derived antipsychotic drug, has long been utilized as a pharmacological tool to investigate the intricate processes of endocytosis, particularly clathrin-mediated endocytosis (CME). Its ability to inhibit the uptake of molecules that rely on this pathway has made it a staple in cell biology research. However, a thorough understanding of its mechanism, potential off-target effects, and a comparison with alternative inhibitors are crucial for the accurate interpretation of experimental data. This guide provides an objective comparison of chlorpromazine maleate with other commonly used endocytosis inhibitors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their endocytosis studies.
Mechanism of Action and Comparison with Alternatives
Chlorpromazine primarily inhibits clathrin-mediated endocytosis by targeting key components of the endocytic machinery. Initially, it was thought to act by causing clathrin and the adaptor protein complex 2 (AP-2) to translocate from the plasma membrane to intracellular vesicles.[1] More recent studies have revealed that chlorpromazine and other phenothiazine-derived antipsychotics are potent inhibitors of the GTPase activity of dynamin I and II, enzymes essential for the scission of clathrin-coated pits from the plasma membrane.[2][3] This inhibition appears to be lipid competitive.[2]
While effective, chlorpromazine is not without its limitations, including cell-type specific effects and potential cytotoxicity at higher concentrations.[1][4] Therefore, a careful evaluation of alternative inhibitors is warranted. The following table summarizes the key characteristics of this compound and other pharmacological tools used to dissect endocytic pathways.
Data Presentation: Comparison of Pharmacological Inhibitors of Endocytosis
| Inhibitor | Target/Mechanism | Typical Working Concentration | IC50 | Advantages | Limitations & Off-Target Effects |
| This compound | Inhibits dynamin GTPase activity[2][3]; may also affect AP-2 and clathrin localization[1] | 5 - 30 µM[5][6] | Dynamin I: 2-12 µM range for phenothiazines[3] | Well-established inhibitor of CME; readily available. | Cell-type dependent efficacy[1][4]; potential cytotoxicity at higher concentrations (>100 µM)[7]; can affect membrane integrity and induce pro-inflammatory responses; off-target effects on dopamine (B1211576) and serotonin (B10506) receptors[8]. |
| Nystatin | Binds to cholesterol, disrupting caveolae and lipid rafts[9][10] | 25 - 50 µg/mL[9][11] | Not typically defined by IC50 for endocytosis inhibition. | Useful for studying caveolae-mediated endocytosis. | Can also inhibit CME at higher concentrations[10]; toxicity can be a concern. |
| Filipin | Binds to cholesterol, disrupting caveolae and lipid rafts[10][12] | 1 - 5 µg/mL | Not typically defined by IC50 for endocytosis inhibition. | Specific for cholesterol-dependent pathways at low concentrations. | Can inhibit CME at higher concentrations[10]; light-sensitive and can be toxic. |
| Methyl-β-cyclodextrin (MβCD) | Extracts cholesterol from the plasma membrane, disrupting lipid rafts and caveolae[1][13] | 1 - 10 mM[6][14] | Not typically defined by IC50 for endocytosis inhibition. | Effective at depleting cholesterol; effects can be reversible. | Can affect cell surface structure and inhibit both CME and macropinocytosis[10]; cytotoxicity is a concern[6]. |
| Genistein (B1671435) | Inhibits tyrosine kinases involved in caveolae-mediated endocytosis[4] | 50 - 200 µM[15][16] | Not typically defined by IC50 for endocytosis inhibition. | Targets signaling aspects of endocytosis. | Not specific to endocytosis; inhibits all tyrosine kinase activity[4]; effects can be cell-type dependent. |
| Dynasore | Inhibits the GTPase activity of dynamin 1 and 2[8][17] | 30 - 80 µM[8] | ~15 µM (in vitro)[8][17] | Potent and specific inhibitor of dynamin-dependent endocytosis. | Can affect mitochondrial dynamics through inhibition of Drp1[17]. |
| Pitstop® 2 | Inhibits the interaction of amphiphysin (B1176556) with the clathrin terminal domain[18][19] | 10 - 30 µM[18][20] | ~12-15 µM for CME inhibition[18][19] | Targets a specific protein-protein interaction in CME. | Has been shown to also inhibit clathrin-independent endocytosis, questioning its specificity[20]. |
Experimental Protocols
To validate the use of this compound or any other inhibitor, it is essential to perform controlled experiments. Below are detailed protocols for a standard assay to measure clathrin-mediated endocytosis and a common method to assess cell viability.
Protocol 1: Transferrin Uptake Assay for Quantifying Clathrin-Mediated Endocytosis
This protocol describes the use of fluorescently labeled transferrin, a ligand that is internalized via CME, to quantify the inhibitory effect of pharmacological agents.
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor™ 488 conjugate)
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate or directly into a multi-well plate to achieve 60-70% confluency on the day of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound (e.g., 10 µM, 20 µM, 30 µM) or other inhibitors in serum-free medium. Include a vehicle control (e.g., DMSO or water).
-
Wash the cells once with warm PBS.
-
Incubate the cells with the inhibitor working solutions or vehicle control for 30-60 minutes at 37°C.[5]
-
-
Transferrin Internalization:
-
Prepare a solution of fluorescently labeled transferrin (e.g., 25 µg/mL) in serum-free medium containing the respective inhibitor or vehicle.
-
Add the transferrin solution to each well and incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Stopping Endocytosis and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Imaging (for Microscopy):
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification (for Microscopy):
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of internalized transferrin per cell. Compare the fluorescence intensity in inhibitor-treated cells to the vehicle-treated control cells.
-
-
Analysis (for Flow Cytometry):
-
After step 4 (stopping endocytosis), instead of fixation, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the amount of internalized transferrin.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of the endocytosis inhibitors at the concentrations used in the uptake assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitors in complete culture medium at the same concentrations and for the same duration as in the uptake assay. Include a vehicle control and a positive control for cytotoxicity.
-
Replace the medium in the wells with the inhibitor-containing medium.
-
Incubate for the desired treatment period (e.g., 1-2 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT to form purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Mandatory Visualizations
To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of the cellular uptake of anandamide by genistein and its analogue daidzein in cells with different levels of fatty acid amide hydrolase-driven uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 6. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Dynasore | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 10. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filipin-sensitive caveolae-mediated transport in endothelium: reduced transcytosis, scavenger endocytosis, and capillary permeability of select macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Genistein inhibited endocytosis and fibrogenesis in keloid via CTGF signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]
- 19. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]
Chlorpromazine Maleate: A Comparative Analysis of Dopamine D2 Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of chlorpromazine (B137089) maleate's binding affinity for the dopamine (B1211576) D2 receptor compared to other neurotransmitter receptors. The data presented is intended to clarify the specificity of chlorpromazine and provide a basis for understanding its therapeutic effects and off-target profiles.
Comparative Binding Affinities of Chlorpromazine
Chlorpromazine's therapeutic efficacy as an antipsychotic is primarily attributed to its antagonism of dopamine D2 receptors. However, its broad pharmacological profile, which contributes to its side effects, is a result of its interaction with a variety of other receptors. The following table summarizes the binding affinities (Ki values in nM) of chlorpromazine for several key receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Chlorpromazine Ki (nM) |
| Dopamine | D1 | 15 |
| D2 | 3.5 | |
| D3 | 7.5 | |
| D4 | 5.5 | |
| D5 | 133 | |
| Serotonin (B10506) | 5-HT2A | 2.5 - 12 |
| 5-HT2C | 12 | |
| 5-HT6 | 36 | |
| 5-HT7 | 47 | |
| Histamine (B1213489) | H1 | 0.5 - 4 |
| Adrenergic | α1 | 1.8 - 10 |
| Muscarinic | M1 | 13 - 91 |
Data Interpretation: The data clearly indicates that chlorpromazine has a high affinity for the dopamine D2 receptor. However, it is not entirely specific, as it also demonstrates high affinity for histamine H1, alpha-1 adrenergic, and serotonin 5-HT2A receptors. This lack of high specificity is a key factor in the side-effect profile of chlorpromazine, which includes sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (muscarinic receptor antagonism).[1][2][3][4]
Experimental Protocols
The binding affinity data presented above is typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of chlorpromazine maleate (B1232345) for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium, such as [³H]-Spiperone.
-
Test Compound: Chlorpromazine maleate.
-
Competitor: A known high-affinity D2 receptor antagonist, such as haloperidol (B65202), for determining non-specific binding.
-
Assay Buffer: A buffer solution maintaining physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the D2 receptors are prepared and stored at -80°C until use. On the day of the experiment, the membranes are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains a final volume of 250 µL.
-
Incubation:
-
Total Binding: Cell membranes, [³H]-Spiperone, and assay buffer are added to the wells.
-
Non-specific Binding: Cell membranes, [³H]-Spiperone, and a high concentration of haloperidol are added to the wells.
-
Competitive Binding: Cell membranes, [³H]-Spiperone, and varying concentrations of this compound are added to the wells.
-
-
The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competitive binding data.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of the D2 receptor by chlorpromazine blocks the downstream signaling cascade initiated by dopamine.
Caption: Antagonistic action of chlorpromazine on the D2 receptor pathway.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of chlorpromazine involves a systematic workflow from sample preparation to data analysis.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Chlorpromazine Maleate and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the typical antipsychotic chlorpromazine (B137089) maleate (B1232345) with a range of atypical antipsychotics. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as an objective resource for understanding the nuanced pharmacological differences between these agents at a molecular and cellular level.
Data Presentation: Quantitative Comparison
The therapeutic efficacy and side-effect profiles of antipsychotic medications are largely dictated by their interactions with a wide array of neurotransmitter receptors and their impact on cellular viability. The following tables summarize the in vitro data for chlorpromazine and several commonly prescribed atypical antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity. Data has been compiled from various in vitro radioligand binding assays.
| Receptor | Chlorpromazine | Clozapine | Olanzapine | Quetiapine | Risperidone | Aripiprazole | Ziprasidone |
| Dopamine | |||||||
| D1 | High Affinity[1] | 85[2] | 27[2] | 530[2] | 14[2] | 59[2] | 2.3[2] |
| D2 | High Affinity[1] | 126[2] | 11[2] | 357[2] | 3.1[2] | 0.34[2] | 0.48[2] |
| D3 | High Affinity[1] | 25[2] | 49[2] | 125[2] | 7.6[2] | 0.8[2] | 1.1[2] |
| D4 | High Affinity[1][3] | 21[2] | 9[2] | 138[2] | 5.2[2] | 4.4[2] | 0.9[2] |
| Serotonin | |||||||
| 5-HT1A | Moderate Affinity | 160[2] | 1000[2] | 216[2] | 3.9[2] | 1.7[2] | 3.4[2] |
| 5-HT2A | High Affinity[4][5] | 13[2] | 4[2] | 118[2] | 0.16[2] | 3.4[2] | 0.4[2] |
| 5-HT2C | Moderate Affinity | 8[2] | 11[2] | 1110[2] | 5[2] | 15[2] | 1.3[2] |
| Adrenergic | |||||||
| α1 | Potent Antagonist[1] | 7[2] | 19[2] | 7[2] | 0.8[2] | 10[2] | 10[2] |
| α2 | Moderate Affinity | 14[2] | 230[2] | 30[2] | 1.8[2] | 57[2] | 40[2] |
| Muscarinic | |||||||
| M1 | Moderate Affinity[6] | 1.9[2] | 1.9[2] | >10000[2] | >10000[2] | >10000[2] | >10000[2] |
| Histamine | |||||||
| H1 | Potent Antagonist[1] | High Affinity | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | High Affinity |
Note: Qualitative descriptions are used where specific Ki values for chlorpromazine were not available in the searched literature under the same comparative conditions.
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it reflects the concentration of a drug that is required to reduce cell viability by 50%. A lower IC50 value indicates greater cytotoxicity.
| Cell Line | Assay | Chlorpromazine | Haloperidol | Clozapine |
| Normal Human Fibroblasts | MTT (96h) | 61[7] | 310[7] | 180[7] |
| NIH-3T3 | MTT (24h) | Significant decrease at 0.1 µM[8] | Significant decrease at 0.1 µM[8] | Significant decrease at 0.1 µM[8] |
| NIH-3T3 | Neutral Red (24h) | Significant decrease at 0.1 µM[8] | Significant decrease at 0.1 µM[8] | Significant decrease at 0.1 µM[8] |
| Pancreatic Beta Cells | MTT (48h) | Most Toxic[7] | Less Cytotoxic[7] | Intermediate Toxicity[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from standard practices in the field.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or native tissue homogenates (e.g., rat striatum for D2 receptors) are used. The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors or [18F]setoperone for 5-HT2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., chlorpromazine or an atypical antipsychotic).[4]
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Cell Viability Assays (MTT and Neutral Red)
Objective: To assess the cytotoxic effects of the antipsychotic drugs on cultured cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Cells (e.g., NIH-3T3 fibroblasts or SH-SY5Y neuroblastoma cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with a medium containing various concentrations of the test antipsychotics. Control wells with medium alone (negative control) and a known cytotoxic agent (positive control) are also included.[8]
-
Incubation: The cells are incubated with the drugs for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: The drug-containing medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are then incubated for a few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the negative control, and the IC50 value is determined.
2. Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Methodology:
-
Cell Seeding and Drug Treatment: This follows the same procedure as the MTT assay.[8]
-
Incubation with Neutral Red: After the drug treatment period, the medium is replaced with a medium containing a non-toxic concentration of neutral red. The plates are incubated for a few hours to allow for dye uptake.
-
Dye Extraction: The cells are washed to remove excess dye, and then a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the lysosomes.
-
Absorbance Measurement: The absorbance of the extracted dye is measured at a specific wavelength (around 540 nm).
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells. Cell viability is calculated as a percentage of the control, and the IC50 is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by antipsychotics and a typical experimental workflow for their in vitro comparison.
Caption: Dopamine D2 Receptor Signaling Antagonism by Antipsychotics.
Caption: Serotonin 5-HT2A Receptor Signaling Antagonism.
Caption: Workflow for In Vitro Antipsychotic Drug Comparison.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
A Comparative In Vivo Analysis of Chlorpromazine Maleate and its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of chlorpromazine (B137089) (CPZ) and its primary metabolites: 7-hydroxychlorpromazine (B195717) (7-OH-CPZ), chlorpromazine sulfoxide (B87167) (CPZ-SO), chlorpromazine N-oxide (CPZ-NO), nor1-chlorpromazine (nor1-CPZ), and nor2-chlorpromazine (nor2-CPZ). This analysis is supported by experimental data to objectively evaluate their pharmacological and metabolic profiles.
Executive Summary
Chlorpromazine, a cornerstone typical antipsychotic, undergoes extensive metabolism, yielding several active and inactive metabolites. Understanding the in vivo activity of these metabolites is crucial for a complete comprehension of chlorpromazine's therapeutic efficacy and side-effect profile. This guide summarizes the available in vivo data, highlighting the significant contribution of certain metabolites, particularly 7-hydroxychlorpromazine, to the overall pharmacological effect of the parent drug. The data indicates that while some metabolites retain significant biological activity, others are considerably less potent or inactive.
Data Presentation
Table 1: Comparative In Vivo Pharmacokinetics of Chlorpromazine and Primary Metabolites in Humans
| Compound | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) (hours) | Bioavailability (%) | Notes |
| Chlorpromazine (CPZ) | 16 - 30 | Highly variable | 2 - 4 | 10 - 80 (oral) | Extensive first-pass metabolism contributes to high variability. |
| 7-Hydroxychlorpromazine (7-OH-CPZ) | Similar to CPZ | Generally lower than CPZ | ~4 | - | Considered an active metabolite with significant contribution to antipsychotic effect. |
| Chlorpromazine Sulfoxide (CPZ-SO) | Longer than CPZ | Variable, can be higher than CPZ | - | - | Generally considered to have low antipsychotic activity. |
| Chlorpromazine N-oxide (CPZ-NO) | Shorter than CPZ | Variable | - | - | Potentially active, but readily converted back to CPZ in vivo. |
| Nor1-chlorpromazine (nor1-CPZ) | Similar to CPZ | Lower than CPZ | - | - | Active metabolite, but generally less potent than CPZ. |
| Nor2-chlorpromazine (nor2-CPZ) | - | Lower than CPZ | - | - | Active metabolite, but less potent than nor1-CPZ. |
Data compiled from multiple sources. Direct comparative studies for all parameters in the same population are limited.
Table 2: Comparative In Vivo Pharmacological Activity of Chlorpromazine and Primary Metabolites
| Compound | Antipsychotic Activity (relative to CPZ) | Extrapyramidal Side Effects (EPS) Potential | Sedative Effects | Anticholinergic Effects |
| Chlorpromazine (CPZ) | 100% (Reference) | Moderate to High | High | High |
| 7-Hydroxychlorpromazine (7-OH-CPZ) | ~100% | Similar to CPZ | Significant | Significant |
| Chlorpromazine Sulfoxide (CPZ-SO) | Low to negligible | Low | Low | Low |
| Chlorpromazine N-oxide (CPZ-NO) | Potentially significant (pro-drug) | Likely similar to CPZ after conversion | Likely similar to CPZ after conversion | Likely similar to CPZ after conversion |
| Nor1-chlorpromazine (nor1-CPZ) | Lower than CPZ | Present, but potentially less than CPZ | Moderate | Moderate |
| Nor2-chlorpromazine (nor2-CPZ) | Lower than nor1-CPZ | Present, but potentially less than CPZ | Low to Moderate | Low to Moderate |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This protocol is a classic model to assess the antipsychotic potential of a compound by measuring its ability to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
Apparatus:
-
A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment is a grid capable of delivering a mild electric shock.
-
A conditioned stimulus (CS) provider (e.g., a light or a buzzer).
-
An unconditioned stimulus (US) provider (an electric shock generator).
Procedure:
-
Acclimation and Training: Rats are individually placed in the shuttle box and allowed to explore for a set period. Training consists of multiple trials where the CS is presented for a fixed duration (e.g., 10 seconds) followed by the US (a mild foot shock, e.g., 0.5 mA for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered, and moving to the other compartment during the shock is recorded as an escape response. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Drug Administration: On the test day, trained rats are randomly assigned to groups and administered either the vehicle, chlorpromazine, or one of its metabolites at various doses via intraperitoneal (i.p.) or oral (p.o.) route.
-
Testing: At a predetermined time after drug administration (e.g., 30-60 minutes), the rats are placed back in the shuttle box and subjected to a series of test trials. The number of avoidance and escape responses, as well as the latency to respond, are recorded.
Data Analysis: The percentage of avoidance and escape responses for each treatment group is calculated and compared to the vehicle control group. A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Assessment of Locomotor Activity in Mice
This protocol is used to evaluate the sedative or stimulant effects of a compound by measuring spontaneous motor activity.
Apparatus:
-
An open-field arena, which is a square or circular box with high walls. The floor is often divided into squares to aid in manual scoring, or the arena is equipped with infrared beams to automate the measurement of movement.
-
A video camera mounted above the arena for recording and later analysis.
Procedure:
-
Habituation: Mice are individually placed in the open-field arena for a period (e.g., 30 minutes) on one or more days before the test day to acclimate them to the environment and reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, mice are randomly assigned to groups and administered either the vehicle, chlorpromazine, or one of its metabolites at various doses (i.p. or p.o.).
-
Testing: Following a set pre-treatment time (e.g., 30 minutes), each mouse is placed in the center of the open-field arena, and its activity is recorded for a specific duration (e.g., 15-30 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Data Analysis: The mean values for each parameter are calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in locomotor activity suggests a sedative effect.
Measurement of Catalepsy in Rats
This protocol assesses the potential for a compound to induce extrapyramidal side effects (EPS), specifically parkinsonism-like muscle rigidity.
Apparatus:
-
A horizontal bar raised to a specific height (e.g., 9 cm) from the base.
-
A stopwatch.
Procedure:
-
Drug Administration: Rats are randomly assigned to groups and administered either the vehicle, chlorpromazine, or one of its metabolites at various doses (i.p. or p.o.).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is usually set. If the rat remains in the imposed posture for the entire cut-off period, it is assigned the maximum score.
Data Analysis: The mean catalepsy score (time) for each treatment group at each time point is calculated and compared to the vehicle control group. A significant increase in the time spent on the bar indicates a cataleptic effect.
Mandatory Visualization
Safety Operating Guide
Navigating the Safe Disposal of Chlorpromazine Maleate in a Laboratory Setting
The proper disposal of chlorpromazine (B137089) maleate (B1232345) is a critical component of laboratory safety and environmental responsibility. As a potent pharmaceutical compound, it necessitates handling in accordance with strict regulatory guidelines to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of chlorpromazine maleate waste streams generated in research, development, and analytical settings. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining full compliance with local, state, and federal regulations.[1]
Hazard Profile and Transportation Data
All personnel handling this compound should be aware of its hazard classification. This information is crucial for risk assessment, proper handling, and transportation for disposal.
| Identifier | Classification | Details |
| UN Number | 2811 | Toxic Solid, Organic, N.O.S. (Chlorpromazine hydrochloride)[2] |
| Transport Hazard Class | 6.1 | Toxic substances[2] |
| Primary Hazards | H301 | Toxic if swallowed[2][3] |
| H330 | Fatal if inhaled[2][3] |
Detailed Protocol for Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.
Step 1: Waste Identification and Segregation
Properly identifying and segregating waste is the first step in safe disposal.
-
Identify Waste Streams: Categorize all chlorpromazine-related waste. This includes:
-
Unused or expired pure this compound powder.
-
Aqueous and solvent-based solutions containing this compound.
-
Contaminated labware: vials, pipette tips, syringes, gloves, and bench paper.
-
Spill cleanup materials.
-
-
Segregate at the Source: Keep this compound waste separate from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[4]
Step 2: Personal Protective Equipment (PPE)
All handling and disposal procedures must be performed while wearing appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear chemically compatible gloves.
-
Eye Protection: Use safety glasses or chemical goggles. A face shield may be required for tasks with a high splash risk.[1]
-
Respiratory Protection: When handling the powder form or creating aerosols, use a dust respirator or work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Body Protection: Wear a lab coat or other protective clothing.[1][5][6]
Step 3: Containment and Packaging
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
Solid Waste (Powder & Contaminated Materials):
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a robust, sealable container.[1][4]
-
For pure powder, avoid generating dust.[1][6] If sweeping is necessary, dampen the material slightly with water first.[1]
-
The container must be clearly labeled as "Hazardous Waste" and explicitly state "this compound Waste."[4]
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, leak-proof, and sealable container (e.g., a bottle or jerry can) that is chemically compatible with the solution's components.[7]
-
Never dispose of liquid this compound waste down the drain.[1][2][5][8] All wash water from cleaning contaminated equipment must also be collected for treatment.[1]
-
Label the container clearly with "Hazardous Waste" and list all chemical components, including "this compound."
-
-
Empty Product Containers:
-
Empty containers may retain hazardous residue and should be treated as hazardous waste.[1]
-
Containers can be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[5][9]
-
After proper decontamination, containers can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous waste, or offered for recycling.[1][9]
-
Step 4: Storage Before Disposal
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3][9]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 5: Final Disposal
-
All this compound waste must be disposed of through a licensed professional waste disposal company.[2][3][4]
-
The recommended method of destruction is controlled incineration in a licensed facility equipped with an afterburner and scrubber to manage emissions.[2][4][5]
-
Maintain meticulous records of all disposed this compound, including quantities and disposal dates, to comply with institutional and regulatory requirements.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. lgcstandards.com [lgcstandards.com]
- 9. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorpromazine Maleate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorpromazine maleate (B1232345), including detailed personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure to Chlorpromazine maleate. The following table summarizes the required PPE for various routes of exposure.
| Protection Type | Required Equipment | Standards and Specifications |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or low-protein, powder-free latex). Double gloving is recommended for enhanced protection. | Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for supplementary protection during procedures with a high risk of splashing. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] |
| Respiratory Protection | A full-face respirator or a NIOSH-approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][2] For handling powders, a dust respirator is recommended. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 149 (EU).[4] |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact.[1][2] Fire/flame resistant and impervious clothing should be worn where necessary.[2] | Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1] |
| Foot Protection | Protective shoe covers should be considered. | Adhere to general laboratory safety standards. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is essential to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
For laboratory-scale handling of up to 25 grams, a Class II biological safety cabinet is recommended. For quantities between 25 grams and 1 kilogram, a Class II biological safety cabinet or an equivalent containment system should be used.
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Ensure emergency exits and a risk-elimination area are established.[2]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use.
-
Protect from light, as Chlorpromazine and its hydrochloride salt darken on prolonged exposure.[1]
3. Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1][3]
-
Chlorpromazine hydrochloride oral solutions, tablets, and injections should be stored at a temperature below 40°C, preferably between 15-30°C.[1][2] Freezing of oral solutions and injections should be avoided.[1][2]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Cleanup:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[1][3]
-
Wear the appropriate PPE, including respiratory protection, chemical-impermeable gloves, and protective clothing.[1][2]
-
Avoid generating dust. Dampen with water to prevent dusting before sweeping.
-
Use dry clean-up procedures. Collect spillage using a high-efficiency vacuum cleaner or by sweeping up.[1]
-
Place the collected material in a suitable, labeled container for disposal.[1]
-
Wash the spill site after material pickup is complete.[1][2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1] Take off contaminated clothing. If skin irritation or rash occurs, get medical help.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Operational and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
Waste Handling:
-
Pharmaceutical waste must be handled separately from biohazard and sharps waste.[6]
-
All items that have come into contact with this compound, including contaminated gloves, masks, and containers, are considered pharmaceutical waste.[6]
Disposal Procedure:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Do not allow the chemical to enter drains.[1][2] Discharge into the environment must be avoided.[1][2]
-
For healthcare facilities, contracting with a licensed biomedical waste disposal company is the most common method for pharmaceutical disposal.[6]
-
Solid waste should be collected and sealed in labeled drums for disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
